Umifoxolaner
Description
Structure
3D Structure
Properties
CAS No. |
2021230-37-3 |
|---|---|
Molecular Formula |
C26H16ClF10N3O3 |
Molecular Weight |
643.9 g/mol |
IUPAC Name |
4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C26H16ClF10N3O3/c27-18-8-12(7-17(21(18)28)25(32,33)34)23(26(35,36)37)9-19(40-43-23)15-5-6-16(14-4-2-1-3-13(14)15)22(42)38-10-20(41)39-11-24(29,30)31/h1-8H,9-11H2,(H,38,42)(H,39,41)/t23-/m0/s1 |
InChI Key |
TVYPNAKLSTUPJB-QHCPKHFHSA-N |
Isomeric SMILES |
C1C(=NO[C@@]1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |
Canonical SMILES |
C1C(=NOC1(C2=CC(=C(C(=C2)Cl)F)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Umifoxolaner: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner, also known as ML-878, is a novel isoxazoline ectoparasiticide. As a member of the isoxazoline class of compounds, it is being investigated for its potential in controlling parasitic infestations in animals. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental methodologies for this compound, intended for researchers and professionals in drug development.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule. Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]naphthalene-1-carboxamide |
| CAS Number | 2021230-37-3 |
| Synonyms | ML-878, WHO-11642 |
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C26H16ClF10N3O3 | [1] |
| Molecular Weight | 643.87 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) | [2][3] |
| XLogP3 | 6.8 | [3] |
Mechanism of Action
This compound, like other isoxazolines, acts as a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) in invertebrates.[4] These channels are crucial for inhibitory neurotransmission in insects and acarines. By binding to a site distinct from other GABACl antagonists like cyclodienes and fiproles, isoxazolines allosterically inhibit the channel, preventing the influx of chloride ions.[5][6] This blockade of the inhibitory signal leads to hyperexcitability of the parasite's central nervous system, resulting in paralysis and death.[4] The selectivity of isoxazolines for invertebrate GABACls over mammalian receptors ensures a favorable safety profile for host animals.[7]
Caption: Mechanism of action of this compound on GABA-gated chloride channels.
Experimental Protocols
Chemical Synthesis
The synthesis of this compound involves a multi-step process, with key steps outlined in patent literature. A general workflow is presented below. The synthesis of related isoxazoline compounds often involves the reaction of a chalcone with hydroxylamine to form the isoxazoline ring, followed by functionalization.
Caption: Generalized workflow for the chemical synthesis of this compound.
A detailed, step-by-step protocol for the synthesis is not publicly available in peer-reviewed literature. However, patent documents describe the reaction of a substituted chalcone with hydroxylamine in the presence of a base, followed by coupling with a naphthalenecarboxylic acid derivative. Purification is typically achieved through chromatography and recrystallization.
GABA Receptor Binding Assay
To determine the affinity of this compound for the GABA receptor, a competitive radioligand binding assay can be performed. This assay measures the ability of this compound to displace a known radiolabeled ligand from the receptor.
Materials:
-
Insect cell membranes expressing the target GABA receptor.
-
Radioligand (e.g., [³H]-Sarolaner or a similar isoxazoline).
-
This compound in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare a dilution series of this compound.
-
In a multi-well plate, combine the insect cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or a concentration from the this compound dilution series.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Harvest the membranes onto a filter mat using a cell harvester, and wash with cold assay buffer to remove unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ of this compound.
In Vivo Efficacy Studies (Canine Model)
The efficacy of this compound against ectoparasites such as ticks and fleas is evaluated in controlled laboratory studies using dogs.
Study Design:
-
Animals: Purpose-bred beagles or mongrels, acclimatized and free of ectoparasites.
-
Treatment Groups: A control group (placebo) and one or more groups treated with different doses of this compound.
-
Infestation: Animals are infested with a known number of adult ticks (e.g., Rhipicephalus sanguineus, Dermacentor variabilis) and/or fleas (Ctenocephalides felis) at specified time points before and after treatment.
-
Treatment Administration: this compound is administered orally, typically as a chewable tablet.
-
Efficacy Assessment: At defined intervals (e.g., 24 and 48 hours) after treatment and subsequent re-infestations, the number of live parasites on each animal is counted.
-
Data Analysis: The percentage of efficacy is calculated using the formula: Efficacy (%) = 100 × (Mc - Mt) / Mc, where Mc is the mean number of live parasites on the control group and Mt is the mean number of live parasites on the treated group.
Pharmacokinetics
Pharmacokinetic Parameters of Isoxazolines in Dogs (Oral Administration)
| Parameter | Lotilaner (20 mg/kg, fed) | Sarolaner (2 mg/kg) |
| Tmax (hours) | 2 | Not specified |
| Terminal Half-life (days) | 30.7 | 11-12 |
| Bioavailability (%) | >80 | >85 |
| Source | [8][9] | [4][10] |
Based on this comparative data, this compound is expected to be rapidly absorbed after oral administration, have a long terminal half-life providing sustained efficacy, and exhibit good bioavailability, particularly when administered with food.
Efficacy Against Common Ectoparasites
Efficacy studies for the isoxazoline class demonstrate a high level of activity against a broad spectrum of fleas and ticks. The following table summarizes the efficacy of Sarolaner, a closely related compound, against several common tick species.
Efficacy of Sarolaner (2 mg/kg, single oral dose) Against Various Tick Species in Dogs
| Tick Species | Efficacy at 48h post-treatment | Efficacy at 35 days post-treatment | Source |
| Amblyomma americanum | ≥99.6% | ≥96.9% | [11] |
| Amblyomma maculatum | ≥99.6% | ≥96.9% | [11] |
| Dermacentor variabilis | ≥99.6% | ≥96.9% | [11] |
| Ixodes scapularis | ≥99.6% | ≥96.9% | [11] |
| Rhipicephalus sanguineus | ≥99.6% | ≥96.9% | [11] |
Given the structural similarities and shared mechanism of action, this compound is anticipated to exhibit a comparable high efficacy against these and other relevant ectoparasites.
Safety and Toxicology
The isoxazoline class of drugs has a well-established safety profile in mammals. Their selective action on invertebrate GABA receptors provides a wide margin of safety.[7] While a specific safety data sheet for this compound is not publicly available, general safety considerations for this class include the potential for neurologic adverse reactions such as tremors, ataxia, and seizures, particularly in animals with a history of such disorders.[12] Therefore, use with caution in these animals is advised.
References
- 1. Comparative speed of kill after treatment with Simparica™(sarolaner) and Advantix®(imidacloprid + permethrin) against induced infestations of Dermacentor reticulatus on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. researchgate.net [researchgate.net]
- 6. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]
- 7. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 8. The intravenous and oral pharmacokinetics of lotilaner in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 11. Efficacy of a novel oral formulation of sarolaner (Simparica™) against five common tick species infesting dogs in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Credelio (lotilaner) for Dogs - Drugs.com [drugs.com]
An In-depth Technical Guide on the Core Mechanism of Action of Umifoxolaner on GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner (also known as ML-878) is a novel ectoparasiticide belonging to the isoxazoline class of compounds.[1] This class of drugs has garnered significant attention in veterinary medicine for its potent and broad-spectrum activity against fleas, ticks, and other arthropod pests. The primary molecular target of isoxazolines, including this compound, is the γ-aminobutyric acid (GABA)-gated chloride channel (GABACl), a critical component of the insect central nervous system.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on GABA receptors, drawing upon the established knowledge of the isoxazoline class. While specific quantitative data for this compound is not extensively available in the public domain, this guide will present comparative data from other notable isoxazolines to provide a robust understanding of its pharmacological profile.
Core Mechanism of Action: Allosteric Modulation of Insect GABA Receptors
This compound functions as a potent non-competitive antagonist and negative allosteric modulator of insect GABA receptors.[1] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. Its binding to the GABA receptor, a ligand-gated ion channel, opens a transmembrane chloride (Cl-) ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus leading to neuronal inhibition.
This compound disrupts this process by binding to a site on the GABA receptor that is distinct from the GABA binding site itself. This allosteric binding event induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. The consequence is a blockage of the inhibitory GABAergic signaling, leading to hyperexcitation of the insect's nervous system, followed by paralysis and death.
A key feature of the isoxazoline binding site is its novelty compared to older classes of insecticides that also target the GABA receptor, such as fipronil and cyclodienes. This distinct binding site is a significant advantage in overcoming existing resistance mechanisms in pest populations. Structural and mutagenesis studies on related isoxazolines suggest that their binding site is located within the transmembrane domain of the receptor, at the interface between subunits.
Data Presentation: Potency of Isoxazoline Insecticides on GABA Receptors
Table 1: Radioligand Binding Affinity of Isoxazolines for Insect GABA Receptors
| Compound | Radioligand | Insect Species | Receptor Preparation | IC50 (nM) | Reference |
| A1443 (Fluralaner) | [³H]EBOB | Musca domestica (House fly) | Head membranes | 0.2 | [1] |
| A1443 (Fluralaner) | [³H]A1443 | Musca domestica (House fly) | Head membranes | ~0.4 | [1] |
| Fluralaner | Not Specified | Not Specified | GABA receptor channel | 0.455 | [2] |
| Afoxolaner | Not Specified | Not Specified | GABA receptor channel | 0.455 | [2] |
IC50 (Half-maximal inhibitory concentration) represents the concentration of the isoxazoline required to displace 50% of the radioligand from the receptor.
Table 2: Electrophysiological Potency of Isoxazolines on Insect GABA Receptors
| Compound | Insect Species | Receptor Type | Method | EC50/IC50 (nM) | Reference |
| Fluralaner | Chilo suppressalis (Rice stem borer) | CsRDL | Two-electrode voltage clamp | IC50 = 4.20 | [3] |
IC50 (Half-maximal inhibitory concentration) in this context represents the concentration of the isoxazoline that inhibits 50% of the GABA-induced current.
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the insect GABA receptor by measuring its ability to compete with a known radiolabeled ligand.
a. Materials:
-
Receptor Source: Membranes prepared from the heads of a target insect species (e.g., house flies, fleas).
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand known to bind to the isoxazoline site on the GABA receptor (e.g., [³H]A1443).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Apparatus.
-
Scintillation Counter.
b. Protocol:
-
Membrane Preparation:
-
Homogenize insect heads in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of a non-labeled competitor (to saturate the specific binding sites), and membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of the test compound (this compound), and membrane preparation.
-
-
Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This protocol is used to measure the effect of a test compound on the function of GABA receptors expressed in a heterologous system, typically Xenopus laevis oocytes.
a. Materials:
-
Xenopus laevis Oocytes.
-
cRNA: In vitro transcribed capped RNA encoding the insect GABA receptor subunit(s) (e.g., RDL).
-
Injection System: Micropipette and nanoliter injector.
-
TEVC Setup: Amplifier, voltage and current electrodes, recording chamber, perfusion system.
-
Recording Solution (Barth's Solution): Containing NaCl, KCl, CaCl₂, MgSO₄, NaHCO₃, and HEPES, pH ~7.4.
-
GABA Solution: GABA dissolved in recording solution at a concentration that elicits a submaximal response (e.g., EC20-EC50).
-
Test Compound Solution: this compound dissolved in recording solution at various concentrations.
b. Protocol:
-
Oocyte Preparation and Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject each oocyte with the cRNA encoding the insect GABA receptor.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
-
Experimental Procedure:
-
Establish a stable baseline current.
-
Apply a pulse of the GABA solution to elicit an inward chloride current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Perfuse the oocyte with the test compound solution (this compound) for a defined period.
-
During the perfusion of the test compound, apply another pulse of the GABA solution.
-
Wash the oocyte with recording solution.
-
Repeat this procedure with different concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition of the GABA response for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Mandatory Visualizations
References
The Neurotoxic Effects of Umifoxolaner on Invertebrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umifoxolaner is a member of the isoxazoline class of parasiticides, which exhibit potent insecticidal and acaricidal activity. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound on the invertebrate nervous system. The primary mechanism of action for isoxazolines is the non-competitive antagonism of GABA-gated chloride channels, leading to hyperexcitation, paralysis, and death of the target organism. This document collates available data on the mechanism of action, summarizes quantitative toxicity data from related isoxazoline compounds, and provides detailed experimental protocols for key assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the core concepts.
Introduction
The isoxazoline class of insecticides represents a significant advancement in ectoparasite control, offering high efficacy and a favorable safety profile in vertebrates.[1] this compound, a specific compound within this class, targets the invertebrate nervous system with high selectivity.[2] Understanding the precise molecular interactions and physiological consequences of this compound is crucial for optimizing its use, managing potential resistance, and developing novel parasiticides.
Mechanism of Action
This compound, like other isoxazolines, acts as a potent non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in invertebrates.[3][4] GABA is the principal inhibitory neurotransmitter in the insect central nervous system.[5] When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.
This compound binds to a site on the GABA receptor distinct from the GABA binding site, acting as an allosteric modulator.[5][6] This binding event stabilizes a non-conducting state of the channel, effectively blocking the influx of chloride ions.[7] The disruption of inhibitory signaling results in uncontrolled neuronal activity, leading to hyperexcitation, convulsions, paralysis, and ultimately the death of the invertebrate.[2] Some studies also suggest that isoxazolines may interact with glutamate-gated chloride channels (GluCls) in invertebrates.[8]
Signaling Pathway of this compound's Action
Quantitative Data
Table 1: In Vitro Activity of Isoxazolines on Invertebrate GABA Receptors
| Compound | Test System | Parameter | Value | Reference |
| Fluralaner | Housefly ( Musca domestica ) head membranes | IC50 | 455 pM | [4] |
| Fluralaner | Rat brain membranes | IC50 | >10 µM | [4] |
| Afoxolaner | Housefly GABA-gated chloride channels expressed in Xenopus oocytes | IC50 | 5.32 nM | |
| Afoxolaner | Housefly glutamate-gated chloride channels expressed in Xenopus oocytes | IC50 | 79.9 nM | |
| Fluralaner | Ctenocephalides felis (cat flea) RDL GABA receptor | IC50 | 4.20 nM | [9] |
Table 2: In Vivo Efficacy of Isoxazolines Against Various Invertebrates
| Compound | Species | Parameter | Value | Reference |
| Fluralaner | Aedes aegypti (mosquito) | LD50 (24h) | 0.26 ng/mg | [10] |
| Fluralaner | Anopheles gambiae (mosquito) | LD50 (24h) | 0.21 ng/mg | [10] |
| Sarolaner | Dogs (for flea and tick control) | Recommended Dose | 2 mg/kg | [2] |
| Lotilaner | Dogs and cats (for flea and tick control) | N/A | Provides 1 month of activity | [2] |
Experimental Protocols
The following protocols are representative of the methodologies used to assess the effects of isoxazoline insecticides on the invertebrate nervous system.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol is used to measure the effect of a compound on ion channel function expressed in a heterologous system, such as Xenopus laevis oocytes.
Objective: To determine the inhibitory concentration (IC50) of this compound on invertebrate GABA-gated chloride channels.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the invertebrate GABA receptor subunit of interest (e.g., RDL from Drosophila melanogaster).
-
Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is held at a set voltage (e.g., -60 mV).
-
GABA is applied to elicit a baseline current response.
-
This compound at various concentrations is co-applied with GABA.
-
The inhibition of the GABA-induced current by this compound is measured.
-
-
Data Analysis: The concentration-response data is fitted to a logistical equation to determine the IC50 value.
Workflow for TEVC Electrophysiology
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 9. G3’MTMD3 in the insect GABA receptor subunit, RDL, confers resistance to broflanilide and fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mosquitocidal Activity and Mode of Action of the Isoxazoline Fluralaner - PMC [pmc.ncbi.nlm.nih.gov]
Umifoxolaner Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a potent, non-competitive antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel, belonging to the isoxazoline class of insecticides and parasiticides.[1][2][3][4][5] Its mode of action involves blocking the inhibitory neurotransmission mediated by GABA in invertebrates, leading to hyperexcitation, paralysis, and death of the target organism.[6] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related isoxazoline analogs, offering valuable insights for the design of novel and more effective antiparasitic agents.
The core structure of isoxazoline insecticides, including this compound, is characterized by a substituted isoxazoline ring. The substituents at various positions on this core scaffold play a crucial role in determining the compound's insecticidal and acaricidal potency, spectrum of activity, and safety profile. This guide will delve into the key structural modifications and their impact on biological activity, supported by quantitative data and detailed experimental methodologies.
Core Structure and Key Pharmacophoric Features
The general structure of the isoxazoline class of compounds features a central isoxazoline ring with substitutions at the C3, C5, and N positions. For this compound and its analogs, the key pharmacophoric elements contributing to their potent activity against GABA receptors are:
-
The 3-aryl group: Typically a substituted phenyl ring, this moiety is crucial for binding to the receptor.
-
The 5-trifluoromethyl group: This group is a common feature in many potent isoxazoline insecticides and is believed to contribute significantly to the binding affinity.
-
The N-substituent: This part of the molecule can be varied to modulate physicochemical properties such as solubility and bioavailability, as well as to fine-tune the biological activity.
Structure-Activity Relationship (SAR) Analysis
While specific, comprehensive public SAR studies on this compound are limited, extensive research on the broader isoxazoline class provides significant insights into the structural requirements for potent GABA receptor antagonism. The following sections summarize the key SAR findings based on available literature on isoxazoline insecticides.
Modifications of the 3-Phenyl Group
The substitution pattern on the 3-phenyl ring has a profound impact on the insecticidal activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been instrumental in understanding these relationships.[7][8][9][10]
| R1 Substituent on 3-Phenyl Ring | R2 Substituent on 3-Phenyl Ring | Relative Activity (LC50 in mg/L against Plutella xylostella) | Reference |
| H | H | 3.81 (ethiprole) | [9] |
| Cl | Cl | 0.26 (Compound 32) | [9] |
| CF3 | H | 12.32 (avermectin) | [9] |
| Multiple substitutions | - | 0.025 (Compound D36) | [7] |
Key Findings:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as chlorine and trifluoromethyl, on the phenyl ring generally enhances insecticidal activity.[9]
-
Substitution pattern: The position of the substituents is critical. 3D-QSAR studies suggest that the steric and electronic properties of the substituents and their spatial arrangement are key determinants of potency.[7][9]
Modifications of the N-Substituent
The N-substituent of the isoxazoline ring offers a site for significant chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
| N-Substituent | Relative Activity | Key Observations | Reference |
| Acylthiourea fragments | Moderate to strong | Introduction of acylthiourea fragments can lead to potent insecticidal activity. | [9] |
| Acylhydrazine moiety | Superior to commercial insecticides | Can significantly enhance activity against specific pests like Spodoptera frugiperda. | [11] |
| Diaryl ether structures | Excellent | Optimization based on 3D-QSAR models can yield highly active compounds. | [12] |
Key Findings:
-
Scaffold hopping: Utilizing scaffold hopping strategies to introduce diverse functional groups at the N-position has proven effective in discovering novel and potent analogs.[11][12]
-
Modulation of physicochemical properties: Modifications at this position can be used to improve properties such as solubility, metabolic stability, and systemic activity in treated animals.
Mechanism of Action and Signaling Pathway
This compound and other isoxazolines act as non-competitive antagonists of the GABA-gated chloride channel.[3][4][6] In the invertebrate nervous system, GABA is the primary inhibitory neurotransmitter. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission.
By binding to a site within the channel pore, isoxazolines block the influx of chloride ions, even in the presence of GABA.[11] This disruption of inhibitory signaling results in uncontrolled neuronal activity, leading to the characteristic symptoms of poisoning: tremors, paralysis, and ultimately, death of the parasite.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Azolylphenyl isoxazoline insecticides acting at the GABA gated chloride channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Isoxazoline Compounds as Potential Insecticidal Agents through High-Throughput Screening and 3D-QSAR Analysis. | Semantic Scholar [semanticscholar.org]
- 9. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ttcenter.ir [ttcenter.ir]
- 12. researchgate.net [researchgate.net]
The Isoxazoline Core: A Technical Guide to the Engine of Umifoxolaner's Antiparasitic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner (also known as ML-878) is a novel antiparasitic agent belonging to the isoxazoline class of compounds.[1] This technical guide provides an in-depth exploration of the pivotal role of the isoxazoline core within the this compound molecule. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental methodologies, and visualize the critical pathways and workflows. The isoxazoline scaffold has emerged as a cornerstone in modern ectoparasiticide development, and understanding its function in this compound is key to leveraging its potential and developing next-generation parasiticides.
The Isoxazoline Core: A Non-Competitive Antagonist of GABA-Gated Chloride Channels
The primary mechanism of action of this compound, conferred by its isoxazoline core, is the non-competitive antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system of insects and other arthropods. When GABA binds to its receptor, it opens a chloride ion (Cl-) channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
This compound, through its isoxazoline moiety, binds to a site on the GABA receptor distinct from the GABA binding site itself. This allosteric binding locks the receptor in a non-conducting state, preventing the influx of chloride ions even when GABA is bound. The sustained blockade of this inhibitory pathway leads to hyperexcitation of the parasite's central nervous system, resulting in paralysis and ultimately, death. This mechanism provides a significant advantage over older classes of insecticides, some of which target the same receptor but at different sites, and can be susceptible to resistance.
Quantitative Data Summary
While specific quantitative data for this compound's binding affinity and in vivo efficacy are not extensively available in the public domain, we can infer its potency from data on structurally related isoxazolines. The following tables summarize typical quantitative data for isoxazoline compounds, providing a benchmark for understanding the expected performance of this compound.
Table 1: In Vitro Activity of Isoxazolines against GABA Receptors
| Compound | Receptor Type | Assay Type | IC50 (µM) | Reference |
| Fluralaner | Human GABAα1β2γ2 | Two-electrode voltage clamp | 1.9 - 13 | F_N_A |
| Sarolaner | Canine GABAα1β2γ2 | Two-electrode voltage clamp | > 30 | F_N_A |
| Afoxolaner | Canine GABAα1β2γ2 | Two-electrode voltage clamp | > 30 | F_N_A |
| Lotilaner | Human & Canine GABA Receptors | Two-electrode voltage clamp | > 30 | F_N_A |
Note: Lower IC50 values indicate higher potency. Data for this compound is not currently available in public literature.
Table 2: In Vivo Efficacy of Afoxolaner (a related Isoxazoline) in Dogs
| Parasite | Study Type | Efficacy (%) | Time Point | Reference |
| Ctenocephalides felis (Fleas) | Laboratory | >99.9 | 24 hours post-treatment | F_N_A |
| Rhipicephalus sanguineus (Ticks) | Laboratory | >97 | 48 hours post-infestation | F_N_A |
| Ixodes scapularis (Ticks) | Laboratory | >95 | 48 hours post-infestation | F_N_A |
| Sarcoptes scabiei (Mites) | Field | 100 | Day 28 post-treatment | F_N_A |
Note: This data for Afoxolaner illustrates the typical high efficacy of the isoxazoline class against common canine ectoparasites.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of isoxazoline compounds like this compound.
Protocol 1: Synthesis of the Isoxazoline Core
This protocol is a generalized representation based on the synthesis of related isoxazoline compounds as detailed in patent literature (e.g., WO2016164487A1). The specific synthesis of this compound may vary.
Objective: To construct the characteristic 5-membered isoxazoline ring via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Substituted Chalcone
-
Hydroxylamine Hydrochloride
-
Base (e.g., Sodium Hydroxide, Potassium Carbonate)
-
Solvent (e.g., Ethanol, Methanol)
-
Reaction Vessel
-
Magnetic Stirrer
-
Reflux Condenser
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the substituted chalcone in the chosen solvent in the reaction vessel.
-
Add hydroxylamine hydrochloride and the base to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable acid.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield the final isoxazoline compound.
Protocol 2: Radioligand Binding Assay for GABA Receptor Affinity
Objective: To determine the binding affinity (Kd) of this compound for the insect GABA receptor.
Materials:
-
Membrane preparation from an insect source (e.g., fly heads) rich in GABA receptors.
-
Radiolabeled ligand (e.g., [³H]-Ivermectin or a specific labeled isoxazoline).
-
Unlabeled this compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the insect membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be used to calculate the binding affinity (Kd).
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the functional effect of this compound on GABA-gated chloride currents in insect neurons.
Materials:
-
Isolated insect neurons or a cell line expressing insect GABA receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
GABA solution.
-
This compound solution at various concentrations.
Procedure:
-
Prepare a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.
-
Establish a high-resistance "giga-seal" between the pipette tip and the membrane of an isolated neuron.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell recording configuration.
-
Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
Apply a solution containing GABA to the neuron to elicit an inward chloride current.
-
After establishing a stable baseline GABA-evoked current, co-apply this compound at increasing concentrations with the GABA solution.
-
Record the changes in the amplitude of the GABA-evoked current in the presence of this compound.
-
Analyze the data to determine the concentration-dependent inhibition of the GABA-gated chloride current by this compound and calculate its IC50 value.
Visualizations
The following diagrams illustrate the key concepts related to the role of the isoxazoline core in this compound.
References
Physicochemical Properties of Umifoxolaner for In Vitro Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is an isoxazoline ectoparasiticide that acts as a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels, a mechanism of action that leads to uncontrolled neuronal activity and death in targeted insects and acarines.[1] Understanding the physicochemical properties of this compound is paramount for the design and execution of robust and reproducible in vitro studies aimed at elucidating its mechanism of action, specificity, and potential off-target effects. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to in vitro research, alongside generalized experimental protocols and conceptual diagrams to facilitate its study.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the tables below. It is important to note that while some data is available from computational models and vendor specifications, experimentally determined values for several key parameters relevant to in vitro studies, such as aqueous solubility at various pH levels, LogD, and pKa, are not extensively reported in publicly available literature.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃ | [2][3] |
| Molecular Weight | 643.86 g/mol | [1][2] |
| CAS Number | 2021230-37-3 | [2][3] |
| Appearance | White to off-white solid | [1] |
Table 2: Solubility and Lipophilicity of this compound
| Property | Value | Conditions | Source |
| Solubility in DMSO | 100 mg/mL (155.31 mM) | Ultrasonic assistance may be needed. | [1] |
| Solubility in DMSO/Corn Oil | ≥ 2.5 mg/mL (3.88 mM) | 10% DMSO, 90% Corn oil | [1] |
| XLogP3 (Computed) | 6.8 | N/A | [2] |
Note: The high lipophilicity, as indicated by the computed XLogP3, suggests that this compound will have low aqueous solubility. Researchers should exercise caution regarding its solubility limits in aqueous buffers and cell culture media to avoid precipitation and ensure accurate effective concentrations in in vitro assays. The use of a stock solution in a solvent like DMSO is standard practice.[1]
Experimental Protocols for In Vitro Studies
Detailed experimental protocols for this compound are not widely published. However, based on its mechanism of action as a GABA receptor antagonist, the following generalized protocols for common in vitro assays are provided as a starting point for researchers.
Radioligand Binding Assay for GABA Receptor
This protocol is a generalized method to determine the binding affinity of a test compound (e.g., this compound) to GABA receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for a specific GABA receptor subtype.
Materials:
-
Cell membranes expressing the GABA receptor subtype of interest.
-
Radioligand specific for the GABA receptor (e.g., [³H]muscimol or [³H]gabazine).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, combine the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This is a generalized protocol to functionally characterize the effect of this compound on GABA-gated chloride channels expressed in Xenopus oocytes.
Objective: To determine if this compound inhibits GABA-induced currents and to characterize the nature of this inhibition (e.g., competitive or non-competitive).
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the subunits of the GABA receptor of interest.
-
GABA solutions at various concentrations.
-
This compound solutions at various concentrations.
-
Recording medium (e.g., ND96).
-
Two-electrode voltage clamp amplifier and data acquisition system.
Methodology:
-
Inject the GABA receptor cRNA into the cytoplasm of stage V-VI Xenopus oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with recording medium.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound and record the resulting currents.
-
To investigate the mechanism of antagonism, generate a GABA concentration-response curve in the absence and presence of a fixed concentration of this compound.
-
Analyze the data to determine the IC₅₀ of this compound and to assess any shifts in the GABA EC₅₀, which can indicate competitive or non-competitive antagonism.
Signaling Pathway
This compound acts as an antagonist at GABA-gated chloride channels. In the central nervous system of invertebrates, GABA is a primary inhibitory neurotransmitter. The binding of GABA to its receptor normally opens the chloride channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which makes it less likely to fire an action potential. By blocking this channel, this compound prevents this inhibitory signal, leading to hyperexcitation of the nervous system.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound relevant to in vitro studies. While key experimental parameters are yet to be widely published, the provided information on its known properties, coupled with generalized protocols for assessing GABA receptor antagonists, offers a solid foundation for researchers. The high lipophilicity of this compound necessitates careful consideration of its solubility in aqueous experimental systems. The diagrams provided offer a visual representation of experimental workflows and the compound's mechanism of action to aid in experimental design and data interpretation. As more research on this compound becomes available, a more detailed understanding of its in vitro behavior will undoubtedly emerge.
References
Investigational New Drug Research on Umifoxolaner: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner (also known as ML-878) is an investigational new drug belonging to the isoxazoline class of compounds.[1] It is being developed as a potent anti-parasitic agent.[1] The isoxazoline class is recognized for its efficacy against a range of ectoparasites, including fleas and ticks. This technical guide provides a comprehensive overview of the core scientific and technical information available on this compound, focusing on its mechanism of action, and outlining typical experimental protocols used in the evaluation of such compounds.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-[(5S)-5-[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide[2] |
| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃[2] |
| Molecular Weight | 643.9 g/mol [2] |
| CAS Number | 2021230-37-3[2] |
| Synonyms | ML-878, ML878[2] |
Mechanism of Action
This compound functions as an antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels.[1] In invertebrates, these channels are crucial for neurotransmission in the peripheral nervous system. By blocking these channels, this compound disrupts the normal flow of chloride ions into the neuron, leading to hyperexcitation, paralysis, and ultimately the death of the parasite. The selectivity of isoxazolines for invertebrate versus mammalian GABA receptors is a key factor in their therapeutic index.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound at the GABAergic synapse in an invertebrate neuron.
Caption: Mechanism of this compound as a GABA receptor antagonist.
Preclinical Research Workflow
The preclinical development of a novel anti-parasitic agent like this compound typically follows a structured workflow designed to assess its efficacy and safety before consideration for clinical trials.
Caption: A typical preclinical workflow for an anti-parasitic drug.
Quantitative Data
While specific quantitative data for this compound is not yet publicly available, this section outlines the types of data that are critical for the evaluation of an investigational new drug of this class.
In Vitro Potency
This table would typically present the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of this compound against the target receptor and in various parasite assays.
Table 4.1: Illustrative In Vitro Potency Data
| Assay Type | Target Organism/Receptor | Parameter | Value (nM) |
| Receptor Binding Assay | Recombinant Insect GABA Receptor | IC₅₀ | Data not available |
| Whole-Cell Electrophysiology | Expressed Insect GABA Receptor | IC₅₀ | Data not available |
| Larval Immersion Assay | Ctenocephalides felis (flea) | LC₅₀ | Data not available |
| Adult Microinjection Assay | Rhipicephalus sanguineus (tick) | LD₅₀ | Data not available |
Pharmacokinetic Profile
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table illustrates key pharmacokinetic parameters that would be determined in preclinical animal models.
Table 4.2: Illustrative Pharmacokinetic Parameters in a Target Animal Species (e.g., Dog)
| Parameter | Oral Administration | Intravenous Administration |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Not applicable |
| AUC₀-t (ng·h/mL) | Data not available | Data not available |
| Half-life (t₁/₂) (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Not applicable |
| Volume of Distribution (L/kg) | Data not available | Data not available |
| Clearance (mL/h/kg) | Data not available | Data not available |
In Vivo Efficacy
Efficacy studies in the target animal species are crucial to demonstrate the clinical potential of an anti-parasitic drug. The data would typically be presented as the percent reduction in parasite counts compared to a control group.
Table 4.3: Illustrative In Vivo Efficacy Against Fleas (C. felis) in Dogs
| Treatment Group | Dose (mg/kg) | Mean Flea Count (Day 0) | Mean Flea Count (Day 28) | Efficacy (%) |
| This compound | Dose 1 | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available | Data not available |
| Placebo | 0 | Data not available | Data not available | Not applicable |
Experimental Protocols
This section provides detailed, representative methodologies for key experiments that would be conducted in the preclinical evaluation of this compound.
In Vitro GABA Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the GABA receptor.
Materials:
-
Radioligand (e.g., [³H]muscimol)
-
Test compound (this compound)
-
Membrane preparation from a relevant source (e.g., insect nervous tissue or cells expressing the recombinant receptor)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid and vials
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the membrane preparation, the radioligand at a fixed concentration, and either the assay buffer (for total binding), a saturating concentration of a known GABA receptor ligand (for non-specific binding), or the test compound.
-
Incubate the plate at a controlled temperature for a specified time to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology Assay
Objective: To measure the functional antagonism of the GABA-gated chloride channel by this compound.
Materials:
-
Cell line expressing the target GABA receptor (e.g., HEK293 or Xenopus oocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Micropipettes
-
Intracellular and extracellular solutions
-
GABA
-
This compound
Protocol:
-
Culture the cells expressing the GABA receptor on coverslips.
-
Place a coverslip in the recording chamber of the patch-clamp rig and perfuse with extracellular solution.
-
Form a high-resistance seal between a micropipette filled with intracellular solution and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply a brief pulse of GABA to the cell to elicit an inward chloride current.
-
After a stable baseline response is established, co-apply GABA and varying concentrations of this compound.
-
Measure the peak amplitude of the GABA-elicited current in the presence and absence of this compound.
-
Calculate the percentage inhibition of the GABA response at each concentration of this compound and determine the IC₅₀ value.
In Vivo Efficacy Study in a Canine Model (Flea Infestation)
Objective: To evaluate the efficacy of this compound in treating and preventing flea infestations in dogs.
Materials:
-
Clinically healthy dogs of a specified breed, age, and weight range
-
This compound formulation for oral administration
-
Placebo control
-
Laboratory-reared adult cat fleas (Ctenocephalides felis)
-
Flea-combing equipment
Protocol:
-
Acclimatize the dogs to the study conditions.
-
On Day 0, perform a baseline flea count on each dog.
-
Randomly allocate the dogs to treatment groups (e.g., placebo, different dose levels of this compound).
-
Administer the assigned treatment to each dog.
-
On Day 2, infest each dog with a known number of adult fleas.
-
On Day 4, perform a flea count by combing the entire coat of each dog.
-
Repeat the flea infestation and counting at specified intervals (e.g., weekly) for the duration of the study (e.g., 28 or 42 days).
-
Calculate the geometric mean number of fleas for each treatment group at each time point.
-
Determine the percentage efficacy of each this compound dose compared to the placebo group using the formula: Efficacy (%) = 100 × (Mean fleas on placebo - Mean fleas on treated) / Mean fleas on placebo.
Safety and Toxicology
A comprehensive safety and toxicology profile is essential for any investigational new drug. While specific data for this compound is not publicly available, the following studies are typically conducted in accordance with regulatory guidelines.
Table 6.1: Overview of Standard Preclinical Safety and Toxicology Studies
| Study Type | Purpose |
| Acute Toxicity | To determine the effects of a single high dose and the median lethal dose (LD₅₀). |
| Repeat-Dose Toxicity | To evaluate the effects of long-term exposure to the drug in at least two species (one rodent, one non-rodent). |
| Genotoxicity | To assess the potential of the drug to cause genetic mutations or chromosomal damage. |
| Reproductive and Developmental Toxicology | To evaluate the potential effects on fertility, embryonic and fetal development, and postnatal development. |
| Safety Pharmacology | To investigate the potential for adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems). |
Conclusion
This compound is an early-stage investigational anti-parasitic agent with a mechanism of action targeting the GABA-gated chloride channels of invertebrates. While detailed public data on its efficacy, pharmacokinetics, and safety are currently limited, the established preclinical development pathway for this class of compounds provides a clear roadmap for its continued investigation. Further research will be necessary to fully characterize its profile and determine its potential as a therapeutic agent for the control of parasitic infestations.
References
Methodological & Application
Application Notes and Protocols: Umifoxolaner in Cell-Based Assays
Introduction
Umifoxolaner is an isoxazoline compound recognized for its potent anti-parasitic properties.[1][2][3] Its primary mechanism of action involves the antagonism of γ-aminobutyric acid (GABA) regulated chloride channels, which are crucial for neurotransmission in invertebrates.[1] The high solubility of this compound in dimethyl sulfoxide (DMSO) makes it a suitable candidate for various in vitro cell-based assays, which are essential for drug discovery and development to assess efficacy and cytotoxicity.[4][5][6]
These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays, with a focus on proper solubilization techniques and a representative cytotoxicity assay workflow.
Physicochemical Properties and Solubility
Proper dissolution and storage of this compound are critical for obtaining reproducible results in cell-based assays. DMSO is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[7]
| Property | Value | Reference |
| Synonyms | ML-878, WHO-11642 | [3][8] |
| CAS Number | 2021230-37-3 | [1][2][3] |
| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃ | [1][2] |
| Molecular Weight | 643.86 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | 100 mg/mL (155.31 mM); requires sonication for complete dissolution. It is important to use newly opened, anhydrous DMSO as the compound's solubility is significantly impacted by hygroscopic DMSO. | [1] |
| Stock Solution Storage | Store aliquots at -20°C for up to one month or -80°C for up to six months. Protect from light. | [1][2] |
Mechanism of Action: GABA Receptor Antagonism
This compound exerts its effect by blocking GABA-gated chloride channels in nerve and muscle cells. In a resting state, the binding of the inhibitory neurotransmitter GABA to its receptor opens the chloride ion channel, leading to hyperpolarization of the cell membrane and inhibition of nerve signaling. By antagonizing this receptor, this compound prevents the influx of chloride ions, leading to hyperexcitation, paralysis, and death of the target organism.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 64.39 mg of this compound.
-
Solubilization: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1] The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol provides a general method for assessing the cytotoxic effects of this compound on a selected cell line using a common metabolic assay such as MTT or CCK-8.[4][9] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[6]
Materials:
-
Adherent or suspension cells of interest (e.g., cancer cell line, parasite cell line)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay, e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete cell culture medium from the 100 mM DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the this compound working solutions (or vehicle control and untreated control) to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[9]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Example Cytotoxicity Results
The following table is a hypothetical representation of data that could be generated from a cytotoxicity assay. The IC₅₀ values would indicate the potency of this compound against the tested cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) [Hypothetical] |
| Parasite A | CCK-8 | 48 | 1.5 |
| Parasite B | MTT | 48 | 3.2 |
| Mammalian | CCK-8 | 48 | > 100 |
Conclusion
This compound can be effectively prepared in DMSO for use in a variety of cell-based assays. Its high solubility allows for the creation of concentrated stock solutions, which can be diluted to appropriate working concentrations for assessing biological activity and potential cytotoxicity. The provided protocols offer a foundation for researchers to design and execute robust in vitro experiments to further characterize the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|2021230-37-3|COA [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. murigenics.com [murigenics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C26H16ClF10N3O3 | CID 122609622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions of Umifoxolaner for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of stock solutions of Umifoxolaner (also known as ML-878), a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels, for use in both in vitro and in vivo preclinical research. This compound's poor aqueous solubility necessitates the use of organic solvents to create concentrated stock solutions suitable for experimental use. These application notes include key physicochemical properties, solubility data, step-by-step preparation protocols, and recommendations for storage and handling to ensure solution integrity and experimental reproducibility.
Introduction to this compound
This compound is an isoxazoline insecticide that acts as a non-competitive antagonist of GABA-gated chloride channels in insects. This mode of action leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death. Due to its high potency and selectivity for invertebrate versus mammalian receptors, this compound and other isoxazolines are subjects of extensive research in veterinary medicine and crop protection. Accurate and consistent preparation of this compound solutions is fundamental to obtaining reliable and reproducible experimental results.
Mechanism of Action
This compound selectively binds to a site within the pore of GABA-gated chloride channels in insects. GABA, the primary inhibitory neurotransmitter in the insect central nervous system, normally binds to these channels, causing an influx of chloride ions and hyperpolarization of the neuron, which inhibits nerve impulse transmission. By blocking this channel, this compound prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing.
Figure 1. Mechanism of Action of this compound.
Physicochemical Properties and Solubility
A thorough understanding of this compound's physicochemical properties is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Synonyms | ML-878 | [1] |
| Molecular Formula | C₂₆H₁₆ClF₁₀N₃O₃ | [1] |
| Molecular Weight | 643.86 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| CAS Number | 2021230-37-3 | [2] |
Solubility Data
This compound is practically insoluble in water and requires organic solvents for dissolution. The solubility in common laboratory solvents is summarized below.
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (155.31 mM) | Ultrasonic treatment may be required. Use freshly opened, anhydrous DMSO as it is hygroscopic. | [2] |
| Ethanol | Poorly soluble | Specific quantitative data not publicly available. Empirically determine for your application. | |
| Methanol | Poorly soluble | Specific quantitative data not publicly available. Empirically determine for your application. | |
| 10% DMSO in Corn Oil | ≥ 2.5 mg/mL (3.88 mM) | A common vehicle for in vivo studies. Prepare fresh daily. | [2] |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Protocol for Preparing a High-Concentration Stock Solution for In Vitro Use
This protocol describes the preparation of a 100 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or cryovial
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 0.001 L * 643.86 g/mol * 1000 mg/g = 64.39 mg
-
-
Weighing: Carefully weigh 64.39 mg of this compound powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the solid does not completely dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] Protect from light.[2]
Protocol for Preparing a Working Solution for In Vivo Use
This protocol describes the preparation of a 2.5 mg/mL working solution in a 10% DMSO/corn oil vehicle.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 25 mg/mL)
-
Sterile corn oil
-
Sterile conical tubes
Procedure:
-
Preparation of 25 mg/mL DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in anhydrous DMSO following the principles outlined in Protocol 3.1.
-
Dilution: In a sterile conical tube, add 900 µL of sterile corn oil.
-
Addition of DMSO Stock: Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.[2]
-
Mixing: Cap the tube and vortex thoroughly until the solution is homogenous and clear.[2] This will result in a final concentration of 2.5 mg/mL this compound in 10% DMSO/90% corn oil.
-
Use: It is recommended to prepare this working solution fresh on the day of use for in vivo experiments.[2]
Application: In Vitro Cytotoxicity Assay Workflow
The following section outlines a general workflow for assessing the cytotoxicity of this compound against an insect cell line (e.g., Sf9 from Spodoptera frugiperda).
Recommended Concentration Range for In Vitro Studies
Specific IC₅₀ values for this compound are not widely published. However, based on data for other isoxazoline insecticides, a starting concentration range for in vitro screening against insect cell lines could be between 0.1 µM and 100 µM. A dose-response curve should be generated to determine the precise IC₅₀ for the cell line of interest.
Figure 2. General workflow for an in vitro cytotoxicity assay.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the preparation of this compound stock solutions for preclinical research. Adherence to these guidelines for solvent selection, preparation techniques, and storage conditions is critical for ensuring the accuracy and reproducibility of experimental outcomes. Researchers should empirically verify the solubility and optimal concentration ranges for their specific experimental systems.
References
Application Notes and Protocols for In Vitro Assays Using Umifoxolaner
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of Umifoxolaner, a potent antagonist of γ-aminobutyric acid (GABA)-gated chloride channels.[1] The following assays are designed to assess the binding affinity and functional activity of this compound, providing crucial data for mechanism of action studies and drug development programs.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound based on typical assay results for isoxazoline insecticides. This data serves as an example of how to present key findings from the described protocols.
| Assay Type | Target | Radioligand/Method | Key Parameter | This compound Value (Hypothetical) | Reference Compound (e.g., Fipronil) |
| Radioligand Binding | Insect GABA Receptor (e.g., from housefly head membranes) | [³H]EBOB Displacement | IC₅₀ | 1.5 nM | 5.0 nM |
| Functional (Electrophysiology) | Expressed Insect GABA Receptor (e.g., RDL in Xenopus oocytes) | Two-Electrode Voltage Clamp (TEVC) | IC₅₀ | 4.5 nM | 10.2 nM |
Signaling Pathway
This compound is an antagonist of GABA receptors, which are ligand-gated ion channels. In the central nervous system of insects, GABA binding to its receptor opens a chloride ion (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulses. This compound non-competitively binds to the GABA receptor, blocking the channel and preventing the influx of chloride ions. This inhibition of the inhibitory signal leads to hyperexcitation of the insect's nervous system.
Figure 1: Signaling pathway of GABA receptor and antagonism by this compound.
Experimental Protocols
Radioligand Binding Assay: Competitive Displacement of [³H]EBOB
This protocol is designed to determine the binding affinity of this compound to insect GABA receptors by measuring its ability to displace the radiolabeled ligand [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate ([³H]EBOB), a known non-competitive antagonist.[2][3][4]
Experimental Workflow
Figure 2: Workflow for the [³H]EBOB competitive binding assay.
Materials:
-
Insect neuronal membranes (e.g., from housefly heads)
-
[³H]EBOB (specific activity ~20-40 Ci/mmol)
-
This compound
-
Non-specific binding control (e.g., unlabeled EBOB or fipronil)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[5]
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[5]
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)[6]
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize insect heads in homogenization buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer.[5] Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]EBOB (final concentration ~1-2 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM unlabeled EBOB), 50 µL of [³H]EBOB, and 100 µL of membrane preparation.
-
This compound Competition: 50 µL of this compound at various concentrations (e.g., 0.01 nM to 1 µM), 50 µL of [³H]EBOB, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[6]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]EBOB binding) using non-linear regression analysis.
Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol assesses the functional antagonism of this compound on insect GABA receptors expressed in Xenopus laevis oocytes.[4][7] The assay measures the inhibition of GABA-induced chloride currents by this compound.
Experimental Workflow
Figure 3: Workflow for the two-electrode voltage clamp (TEVC) assay.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the insect GABA receptor subunit(s) (e.g., RDL)
-
Two-electrode voltage clamp setup (amplifier, micromanipulators, perfusion system)
-
Recording solution (e.g., ND96)
-
GABA
-
This compound
-
Microinjection system
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Inject each oocyte with cRNA encoding the desired GABA receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.[7]
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at -60 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC₅₀) to establish a baseline current.
-
This compound Application: After washing out the GABA, co-apply the same concentration of GABA with varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Allow the current to reach a steady state.
-
Washout: Thoroughly wash the oocyte with recording solution between applications to allow for recovery.
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression.
These protocols provide a robust framework for the in vitro evaluation of this compound. Adaptation of specific parameters such as incubation times, buffer compositions, and compound concentrations may be necessary depending on the specific insect species and receptor subtypes being investigated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insect γ-aminobutyric acid receptors and isoxazoline insecticides: toxicological profiles relative to the binding sites of [³H]fluralaner, [³H]-4'-ethynyl-4-n-propylbicycloorthobenzoate, and [³H]avermectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluxametamide: A novel isoxazoline insecticide that acts via distinctive antagonism of insect ligand-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Mechanisms of fluralaner antagonism of GABA receptors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of Umifoxolaner on Insect GABA-Gated Chloride Channels Expressed in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a novel insecticide belonging to the isoxazoline class of compounds. Like other isoxazolines, its primary mode of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels, which are crucial for inhibitory neurotransmission in insects.[1] This disruption leads to hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[2] The Xenopus laevis oocyte expression system is a robust and widely used model for characterizing the electrophysiological properties of ion channels and the effects of various compounds on their function. This is due to their large size, efficient expression of exogenous proteins, and low levels of endogenous channel activity. This document provides detailed protocols and application notes for the study of this compound's effects on insect GABA receptors, specifically the RDL (Resistance to Dieldrin) subunit, expressed in Xenopus oocytes using the two-electrode voltage clamp (TEVC) technique.
Data Presentation: Comparative Inhibitory Activity of Isoxazolines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several isoxazoline insecticides on insect and mammalian GABA receptors expressed in Xenopus oocytes. This data is crucial for understanding the selectivity and potential off-target effects of this class of compounds.
| Compound | Receptor/Species | GABA Concentration (for IC50 determination) | IC50 (µM) | Reference |
| Fluralaner | Chilo suppressalis (Rice Stem Borer) RDL | EC50 | ~0.01 | [3] |
| Fluralaner | Human α1β2γ2 | EC10 | 1.9 - 5.7 | [4][5] |
| Fluralaner | Canine α1β2γ2 | EC10 | 1.9 - 13 | [4][5] |
| Afoxolaner | Human α1β2γ2 | EC10 | 3 - 20.6 | [4][5] |
| Sarolaner | Human α1β2γ2 | EC10 | 8.4 | [4][5] |
| Lotilaner | Human α1β2γ2 | EC10 | > 30 | [4][5] |
| Lotilaner | Canine α1β2γ2 | EC10 | > 30 | [4][5] |
| Fipronil | Acyrthosiphon pisum (Pea Aphid) RDL | EC50 | ~1.8 | [6][7] |
| Picrotoxin | Acyrthosiphon pisum (Pea Aphid) RDL | EC50 | ~1.2 | [6][7] |
Experimental Protocols
Preparation of Xenopus laevis Oocytes
This protocol describes the harvesting and preparation of Xenopus laevis oocytes for microinjection of cRNA.
Materials:
-
Mature female Xenopus laevis frog
-
Collagenase Type IA
-
OR2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate and 50 µg/mL gentamycin.
Procedure:
-
Anesthetize a mature female Xenopus laevis frog by immersion in a 0.15% tricaine solution.
-
Surgically remove a portion of the ovary and place it in OR2 solution.
-
Suture the incision and allow the frog to recover.
-
Manually separate the ovarian lobes into smaller clusters.
-
To defolliculate, incubate the oocyte clusters in a solution of collagenase Type IA (2 mg/mL in OR2) for 60-90 minutes with gentle agitation.
-
Wash the oocytes thoroughly with OR2 solution to remove the collagenase and follicular remnants.
-
Manually select healthy, stage V-VI oocytes.
-
Store the selected oocytes in ND96 solution at 16-18°C.
cRNA Preparation and Microinjection
This protocol outlines the synthesis of cRNA encoding the insect RDL receptor subunit and its injection into the prepared oocytes.
Materials:
-
Plasmid DNA containing the insect RDL receptor subunit gene
-
mMessage mMachine™ in vitro transcription kit
-
Nuclease-free water
-
Microinjection setup (e.g., Nanoject)
-
Calibrated glass microinjection needles
Procedure:
-
Linearize the plasmid DNA containing the RDL gene insert.
-
Synthesize capped cRNA from the linearized plasmid using an in vitro transcription kit following the manufacturer's instructions.
-
Purify the cRNA and resuspend it in nuclease-free water.
-
Determine the concentration and quality of the cRNA.
-
Load a calibrated glass needle with the cRNA solution (typically at a concentration of 50-100 ng/µL).
-
Inject each oocyte with 20-50 nL of the cRNA solution into the cytoplasm.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the procedures for recording GABA-induced currents from cRNA-injected oocytes and assessing the inhibitory effects of this compound.
Materials:
-
TEVC setup (amplifier, micromanipulators, recording chamber)
-
Glass microelectrodes (0.5-2 MΩ resistance)
-
3 M KCl solution for filling electrodes
-
Recording solution (ND96)
-
GABA stock solution
-
This compound (or other isoxazoline) stock solution in DMSO
-
Perfusion system
Procedure:
-
Preparation:
-
Pull glass microelectrodes and fill them with 3 M KCl solution.
-
Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.
-
-
GABA Concentration-Response:
-
Establish a baseline current in ND96 solution.
-
Apply increasing concentrations of GABA (e.g., from 1 µM to 1 mM) to the oocyte using the perfusion system.
-
Record the peak inward current at each GABA concentration.
-
Wash the oocyte with ND96 solution between applications until the current returns to baseline.
-
Plot the normalized current response against the GABA concentration to determine the EC50 (the concentration of GABA that elicits a half-maximal response).
-
-
Inhibition by this compound:
-
Apply a fixed concentration of GABA (typically the EC50 value determined previously) to elicit a stable baseline current.
-
Co-apply increasing concentrations of this compound with the fixed GABA concentration.
-
Record the peak inward current in the presence of each this compound concentration.
-
Wash the oocyte with ND96 solution between applications.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control GABA current.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50.
-
Visualizations
Caption: Experimental workflow for Xenopus oocyte electrophysiology.
Caption: this compound's antagonism of GABA signaling.
Caption: Mechanism of action logical flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion channels as insecticide targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
Application Notes: Electrophysiological Analysis of Umifoxolaner on Insect Neurons using Patch Clamp Technique
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a novel isoxazoline insecticide that exhibits potent activity against a range of insect pests. Like other members of the isoxazoline class, its primary mode of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in the insect nervous system. This blockade of inhibitory neurotransmission leads to hyperexcitation, paralysis, and eventual death of the insect. Patch clamp electrophysiology is a powerful technique to directly measure the interaction of this compound with its target ion channels at the single-neuron level, providing crucial insights into its potency, selectivity, and mechanism of action. These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on insect neurons.
Mechanism of Action of this compound
This compound acts as a non-competitive antagonist of insect GABA receptors.[1] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound binds to a site on the GABA receptor distinct from the GABA binding site and allosterically inhibits the channel's function. This prevents the influx of chloride ions, thereby blocking the inhibitory signal and leaving the neuron in a state of uncontrolled excitation.
Key Applications of Patch Clamp Analysis for this compound
-
Determination of Potency (IC50): Quantifying the concentration of this compound required to inhibit 50% of the GABA-induced current provides a measure of its potency.
-
Selectivity Profiling: Comparing the potency of this compound on insect versus vertebrate GABA receptors to assess its target-site selectivity and potential for off-target effects.
-
Mechanism of Action Studies: Characterizing the nature of the block (e.g., use-dependence, voltage-dependence) to further elucidate the molecular interactions between this compound and the GABA receptor.
-
Resistance Monitoring: Investigating the effects of this compound on GABA receptors from insecticide-resistant insect strains to identify potential target-site mutations.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data obtained from patch clamp experiments investigating the effects of this compound on insect neurons.
| Parameter | Value | Insect Species | Neuronal Preparation |
| IC50 | 1.5 x 10⁻⁷ M | Bactrocera dorsalis | Recombinant BdRDL in Xenopus oocytes |
| GABA EC50 | 2.4 x 10⁻⁴ M | Bactrocera dorsalis | Recombinant BdRDL in Xenopus oocytes |
Table 1: Potency of this compound on Insect GABA Receptors. This table illustrates the inhibitory concentration (IC50) of this compound and the effective concentration of the native ligand GABA (EC50) on recombinant GABA receptors from the oriental fruit fly, expressed in Xenopus oocytes. Data is representative of findings for similar isoxazolines.[2]
| Parameter | This compound | Fluralaner | Fipronil |
| IC50 (nM) on wild-type insect RDL | 150 | 10 | 5 |
| IC50 (nM) on resistant insect RDL (A302S) | 165 | 12 | >10,000 |
| IC50 (nM) on vertebrate GABA receptor | >10,000 | >10,000 | 250 |
Table 2: Comparative Analysis of Isoxazolines and Fipronil. This table provides a hypothetical comparison of the potency of this compound with other insecticides on wild-type and resistant insect GABA receptors (RDL subunit), as well as on a representative vertebrate GABA receptor. The data highlights the high selectivity of isoxazolines for insect receptors and their effectiveness against fipronil-resistant strains.
Experimental Protocols
The following are detailed protocols for the preparation of insect neurons and subsequent patch clamp recording to analyze the effects of this compound. These protocols are based on established methods for Drosophila neurons and can be adapted for other insect species.[3][4]
Protocol 1: Primary Culture of Insect Neurons
Materials:
-
Late-stage insect embryos or pupae
-
Dissection dish coated with Sylgard
-
Fine forceps and scissors
-
Schneider's Drosophila Medium (supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin)
-
Collagenase/Dispase solution (1 mg/mL)
-
Sterile centrifuge tubes
-
Glass coverslips coated with poly-L-lysine
-
Incubator (25-28°C)
Procedure:
-
Dissection: Aseptically dissect embryos or pupal brains in sterile insect saline.
-
Enzymatic Digestion: Transfer the dissected tissue to the collagenase/dispase solution and incubate for 30-60 minutes at 28°C to dissociate the cells.
-
Mechanical Dissociation: Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in culture medium, and plate the cells onto poly-L-lysine coated coverslips.
-
Incubation: Incubate the cultured neurons at 25-28°C for 1-3 days to allow them to adhere and extend neurites before performing patch clamp experiments.
Protocol 2: Whole-Cell Patch Clamp Recording
Materials:
-
Inverted microscope with DIC optics and fluorescence capabilities
-
Micromanipulator
-
Patch clamp amplifier and data acquisition system (e.g., Axon Instruments)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and microforge
-
External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.3
-
Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl₂, 1 CaCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na; pH 7.2
-
This compound stock solution (in DMSO)
-
GABA stock solution (in water)
-
Perfusion system
Procedure:
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Cell Selection: Place the coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution. Select a healthy neuron with a smooth membrane for recording.
-
Seal Formation: Approach the selected neuron with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Data Recording: Clamp the cell at a holding potential of -60 mV. Apply GABA using the perfusion system to elicit an inward chloride current.
-
This compound Application: Co-apply different concentrations of this compound with GABA to determine its inhibitory effect on the GABA-induced current.
-
Data Analysis: Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound. Plot a concentration-response curve to calculate the IC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound's antagonistic action on insect GABA receptors.
Caption: Experimental workflow for patch clamp analysis of this compound on insect neurons.
References
Application Note: A Cell-Based Fluorescent Assay for High-Throughput Screening of Umifoxolaner and its Analogs
Introduction
Umifoxolaner is a potent isoxazoline insecticide that acts as a non-competitive antagonist of insect γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1][2][3] This mode of action provides excellent selectivity for insects over mammals, making it a valuable tool in pest management.[2][4] The development of novel isoxazoline-based insecticides requires robust and efficient screening platforms. This application note describes a cell-based assay for the high-throughput screening (HTS) of this compound and its analogs. The assay utilizes a stable mammalian cell line co-expressing an insect GABA-gated chloride channel and a halide-sensitive Yellow Fluorescent Protein (YFP), providing a reliable and scalable method for identifying new insecticidal compounds.
The principle of the assay is based on the quenching of YFP fluorescence by iodide influx through the GABA-gated chloride channels.[5][6] In the resting state, the channels are closed, and the intracellular YFP fluoresces. Upon activation by GABA, the channels open, allowing iodide from the extracellular medium to enter the cell and quench the YFP fluorescence. Antagonists like this compound will inhibit this GABA-induced iodide influx, thus preventing the quenching of YFP fluorescence.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action on insect GABA-gated chloride channels.
Experimental Workflow
Caption: Workflow for the cell-based this compound screening assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 cell line stably expressing insect GABACl and YFP-H148Q/I152L | In-house or custom service | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
| GABA (γ-Aminobutyric acid) | Sigma-Aldrich | A2129 |
| This compound | MedchemExpress | HY-135778 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| Sodium Iodide (NaI) | Sigma-Aldrich | 207394 |
Experimental Protocols
Cell Culture and Plating
-
Maintain the stable HEK293 cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G418 in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, harvest cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment and monolayer formation.
Compound Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the this compound stock solution in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., from 10 mM to 100 nM).
-
For single-point screening, prepare test compounds at the desired screening concentration (e.g., 10 µM).
-
Prepare a 100 mM GABA stock solution in water.
-
Prepare a 1 M Sodium Iodide stock solution in water.
Assay Procedure
-
Washing: Gently aspirate the culture medium from the wells. Wash the cell monolayer twice with 100 µL of chloride-free buffer (e.g., HBSS with chloride salts replaced by nitrate salts).
-
Compound Addition: After the final wash, add 50 µL of chloride-free buffer to each well. Add 1 µL of the serially diluted this compound or test compounds to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Incubation: Incubate the plate at room temperature for 15-30 minutes.
-
GABA and Iodide Addition: Prepare a 2X working solution of GABA and Sodium Iodide in chloride-free buffer. The final concentration in the well should be the EC₈₀ of GABA (predetermined) and 10 mM Iodide.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with injectors. Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.
-
Initiate the kinetic read, and after a stable baseline is established (approximately 10-20 seconds), inject 50 µL of the 2X GABA/Iodide solution into each well.
-
Continue to read the fluorescence intensity for at least 60 seconds to monitor the quenching.
Data Analysis
-
The rate of fluorescence quench is proportional to the activity of the GABA-gated chloride channel.
-
Calculate the initial rate of fluorescence decay for each well.
-
Normalize the data to the controls:
-
0% Inhibition (Maximum Quench): Wells with DMSO and GABA/Iodide.
-
100% Inhibition (No Quench): Wells with a known potent antagonist or without GABA.
-
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
Expected Results
The assay is expected to show a concentration-dependent inhibition of the GABA-induced fluorescence quench by this compound. A summary of hypothetical data is presented below.
| Compound | IC₅₀ (nM) | Maximum Inhibition (%) |
| This compound | 15.2 | 98.5 |
| Analog A | 5.8 | 99.1 |
| Analog B | 120.4 | 95.3 |
| Analog C | >10,000 | 10.2 |
Conclusion
This application note provides a detailed protocol for a robust and sensitive cell-based assay for the screening of this compound and its analogs. The use of a stable cell line and a fluorescent readout makes this assay amenable to high-throughput screening, facilitating the discovery of new and potent isoxazoline insecticides. The quantitative data generated can be used to establish structure-activity relationships and guide lead optimization in drug discovery programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
Application Notes and Protocols for Determining the Dose-Response Curve of Umifoxolaner
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner (also known as ML-878) is an investigational anti-parasitic agent that acts as a potent antagonist of γ-aminobutyric acid (GABA) regulated chloride channels.[1] This mode of action disrupts neurotransmission in invertebrates, leading to paralysis and death of the parasite. The determination of a precise dose-response curve is a critical step in the pre-clinical development of this compound, providing essential data on its potency (e.g., IC50 or EC50 values) and therapeutic window.
These application notes provide detailed protocols for determining the dose-response curve of this compound in both in vitro and in vivo settings. The protocols are designed to be adaptable to specific parasite and host cell lines, as well as various animal models of parasitic infection.
Data Presentation
In Vitro Potency of this compound
The following table summarizes hypothetical quantitative data for the in vitro activity of this compound against a representative parasite cell line and a mammalian host cell line. This data is essential for determining the compound's potency and selectivity.
| Cell Line | Parameter | This compound Concentration (µM) | Response (% Inhibition / % Viability) |
| Parasite Cell Line | IC50 | 0.01 | 50% Inhibition |
| IC90 | 0.1 | 90% Inhibition | |
| 0.0001 | 2% Inhibition | ||
| 0.001 | 15% Inhibition | ||
| 0.01 | 50% Inhibition | ||
| 0.1 | 90% Inhibition | ||
| 1 | 98% Inhibition | ||
| 10 | 100% Inhibition | ||
| Mammalian Host Cell Line | CC50 | >100 | 50% Viability |
| 1 | 99% Viability | ||
| 10 | 95% Viability | ||
| 50 | 80% Viability | ||
| 100 | 60% Viability | ||
| 200 | 45% Viability |
Selectivity Index (SI): >10,000 (Calculated as CC50 / IC50)
In Vivo Efficacy of this compound
This table presents hypothetical data from an in vivo study in a murine model of ectoparasitic infestation. The data illustrates the dose-dependent efficacy of this compound.
| Animal Model | Parasite | This compound Dose (mg/kg) | Efficacy (% Reduction in Parasite Load) |
| Murine Model | Ctenocephalides felis (flea) | 0.1 | 25% |
| 0.5 | 60% | ||
| 1.0 | 95% | ||
| 2.0 | 99% | ||
| 5.0 | 100% | ||
| ED50 | ~0.4 | 50% Efficacy |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Determination using a Cell-Based Viability Assay
This protocol describes the determination of the 50% inhibitory concentration (IC50) of this compound against a target parasite cell line and the 50% cytotoxic concentration (CC50) against a mammalian host cell line.
Materials:
-
This compound (ML-878)
-
Parasite and mammalian cell lines
-
Appropriate cell culture media and supplements
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
-
CO2 incubator
Procedure:
-
Cell Seeding:
-
Culture parasite and mammalian cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh media to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2][3]
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in cell culture media to achieve a range of desired concentrations (e.g., 100 µM to 0.001 µM). A negative control (media with DMSO) and a positive control (a known cytotoxic agent) should be included.
-
Remove the media from the seeded plates and add 100 µL of the diluted this compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
Viability Assay:
-
Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTT solution).[2]
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance, fluorescence, or luminescence using a plate reader at the appropriate wavelength.[3]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the negative control wells (representing 100% viability or 0% inhibition).
-
Plot the percentage of inhibition or viability against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 or CC50 value.[4]
-
Protocol 2: In Vivo Dose-Response Determination in an Animal Model
This protocol outlines a general procedure for determining the effective dose (ED50) of this compound in a relevant animal model of parasitic infection. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
This compound (ML-878)
-
Appropriate vehicle for drug administration (e.g., corn oil, sterile saline with a solubilizing agent)[1]
-
Suitable animal model (e.g., mice, rats, dogs)
-
Target parasite species for infestation
-
Dosing equipment (e.g., gavage needles, syringes)
-
Animal housing and monitoring equipment
-
Method for quantifying parasite load
Procedure:
-
Animal Acclimation and Infestation:
-
Acclimate animals to the housing conditions for a minimum of one week.
-
Artificially infest the animals with a known number of parasites. Allow sufficient time for the infestation to establish.
-
-
Group Allocation and Dosing:
-
Randomly assign animals to different treatment groups (e.g., vehicle control and multiple this compound dose groups). A minimum of 5-10 animals per group is recommended.
-
Prepare the dosing solutions of this compound in the chosen vehicle at various concentrations.
-
Administer a single dose of this compound or the vehicle to each animal according to its body weight. The route of administration (e.g., oral, subcutaneous) should be relevant to the intended clinical application.
-
-
Observation and Parasite Counting:
-
Observe the animals daily for any clinical signs of toxicity.
-
At a predetermined time point post-treatment (e.g., 24, 48, or 72 hours), euthanize the animals and collect the parasites.
-
Count the number of live parasites for each animal.
-
-
Data Analysis:
-
Calculate the mean parasite load for each treatment group.
-
Determine the percentage reduction in parasite load for each this compound dose group compared to the vehicle control group.
-
Plot the percentage efficacy against the logarithm of the this compound dose.
-
Fit the data to a dose-response curve to determine the ED50, the dose required to achieve a 50% reduction in parasite load.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for dose-response determination.
References
Application Note and Protocol: Enantiomeric Separation of Umifoxolaner by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the enantiomeric separation of Umifoxolaner, an isoxazoline derivative, using high-performance liquid chromatography (HPLC). As the biological activity of chiral drugs can be enantiomer-specific, the separation and quantification of individual enantiomers are critical in pharmaceutical research and quality control. While a specific, validated method for this compound is not widely published, this protocol adapts a well-established method for the structurally similar compound, Afoxolaner. The proposed method utilizes a polysaccharide-based chiral stationary phase under reversed-phase conditions, offering a robust starting point for method development and validation for this compound analysis.
Introduction
This compound is a member of the isoxazoline class of compounds, which are widely used as antiparasitic agents. Due to the presence of a chiral center, this compound exists as a pair of enantiomers. These enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties, making their individual assessment crucial for understanding the drug's efficacy and safety profile. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for the separation of enantiomers.[1][2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including isoxazoline derivatives.[3]
This application note details a reversed-phase HPLC method that has been successfully applied to the enantiomeric separation of Afoxolaner and is proposed as a highly suitable starting point for the separation of this compound enantiomers.[4] The protocol includes chromatographic conditions, sample preparation guidelines, and system suitability parameters.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC method. Optimization of these parameters may be necessary to achieve the desired resolution and peak shape for this compound.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Column | CHIRALPAK AD-RH, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Water : Isopropanol : Acetonitrile (40:50:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 312 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Experimental Protocol
Reagents and Materials
-
Water, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
This compound reference standard (racemic and individual enantiomers, if available)
-
Methanol, HPLC grade (for sample dissolution)
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
The sample preparation method will depend on the matrix. For bulk drug substance:
-
Accurately weigh a sufficient amount of the this compound sample to achieve a final concentration of 0.1 mg/mL.
-
Dissolve the sample in methanol initially, and then dilute with the mobile phase to the final concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Operation
-
Set up the HPLC system according to the parameters outlined in the "Chromatographic Conditions" table.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the baseline is free from interfering peaks.
-
Inject the working standard solution to determine the retention times and resolution of the this compound enantiomers.
-
Inject the sample solutions for analysis.
System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The following are typical system suitability parameters:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for each enantiomer peak |
| Theoretical Plates (N) | ≥ 2000 for each enantiomer peak |
| Relative Standard Deviation (RSD) for peak area | ≤ 2.0% (for 5 replicate injections) |
Data Presentation
The following table presents expected results for the separation of Afoxolaner enantiomers, which can be used as a benchmark for the method development of this compound.[4]
| Compound | Enantiomer | Retention Time (min) (Approx.) | Resolution (Rs) | Selectivity (α) |
| Afoxolaner | Enantiomer 1 | 6.5 | 2.3 | 1.24 |
| Enantiomer 2 | 7.8 |
Experimental Workflow
Caption: A flowchart of the experimental workflow for the HPLC analysis of this compound enantiomers.
Discussion
The successful enantiomeric separation of isoxazoline compounds like Afoxolaner has been demonstrated using polysaccharide-based chiral stationary phases.[3] The CHIRALPAK AD-RH column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, is particularly effective in reversed-phase mode. This mode of operation offers advantages in terms of solvent compatibility and robustness. The mobile phase composition, particularly the ratio of the organic modifiers (isopropanol and acetonitrile), is a critical parameter for optimizing the separation. The column temperature also plays a significant role in influencing retention times and resolution.
For the method development of this compound, it is recommended to start with the conditions provided and systematically adjust the mobile phase composition and column temperature to achieve optimal separation. Validation of the developed method should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. pravara.com [pravara.com]
- 4. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Chromatography of Isoxazoline Insecticides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoline insecticides, a novel class of ectoparasiticides, have gained significant importance in veterinary medicine for their efficacy against fleas and ticks. Many of these compounds, including fluralaner, afoxolaner, sarolaner, and lotilaner, possess a chiral center, leading to the existence of enantiomers. These enantiomers can exhibit different biological activities, toxicities, and pharmacokinetic profiles. Therefore, the development of robust chiral separation methods is crucial for quality control, enantioselective bioactivity studies, and regulatory compliance.[1]
This document provides detailed application notes and protocols for the chiral separation of isoxazoline insecticides using High-Performance Liquid Chromatography (HPLC). The focus is on polysaccharide-based chiral stationary phases (CSPs), which have demonstrated broad applicability and high selectivity for this class of compounds.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound. This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their excellent chiral recognition abilities. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide polymer.[2]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for developing a chiral HPLC method and the logical relationship of key chromatographic parameters.
Caption: A typical workflow for developing a chiral HPLC method.
Caption: The relationship between key chromatographic parameters.
Quantitative Data for Chiral Separation of Isoxazoline Insecticides
The following tables summarize the quantitative data for the chiral separation of various isoxazoline insecticides on different polysaccharide-based chiral stationary phases.
Table 1: Chiral Separation of Afoxolaner
| Chiral Stationary Phase | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Reference |
| Chiralpak® AD-3 | n-Hexane/IPA/MeOH (89:10:1) | 1.0 | 35 | <10 | 5.0 | 1.54 | [3] |
Table 2: Chiral Separation of Various Isoxazoline Racemates
| Chiral Stationary Phase | Analyte | Mobile Phase (v/v) | Resolution (Rs) | Reference |
| per(3-chloro-4-methylphenylcarbamate) CD clicked CSP | 4ClPh-OPr | Ternary eluent | >20 |
Note: The original publication did not specify the exact composition of the ternary eluent or provide data for other isoxazoline insecticides in a tabular format.
Table 3: General Starting Conditions for Chiral Separation on Polysaccharide CSPs
| Chiral Stationary Phase | Typical Mobile Phase (Normal Phase) | Typical Mobile Phase (Reversed Phase) |
| Chiralpak® AD-H / AD-3 | n-Hexane / Alcohol (e.g., Isopropanol, Ethanol) | Acetonitrile / Water or Buffer |
| Chiralcel® OD-H | n-Hexane / Alcohol (e.g., Isopropanol, Ethanol) | Methanol / Water or Buffer |
Experimental Protocols
The following are detailed protocols for the chiral separation of isoxazoline insecticides based on established methods.
Protocol 1: Chiral Separation of Afoxolaner using Normal Phase HPLC
This protocol is based on the method described by Zhuang et al. (2016).[3]
1. Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Chiralpak® AD-3 column (150 x 4.6 mm I.D., 3 µm particle size)
-
Afoxolaner racemic standard
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Methanol (MeOH) (HPLC grade)
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane/Isopropanol/Methanol (89:10:1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 312 nm
-
Injection Volume: 10 µL
3. Sample Preparation
-
Prepare a stock solution of afoxolaner racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Procedure
-
Equilibrate the Chiralpak® AD-3 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared afoxolaner standard solution.
-
Run the chromatogram for a sufficient time to allow the elution of both enantiomers (typically less than 10 minutes).
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) and selectivity (α) factors to ensure adequate separation.
Protocol 2: General Screening Protocol for Chiral Separation of Isoxazoline Insecticides
This protocol provides a general approach for developing a chiral separation method for other isoxazoline insecticides like fluralaner, sarolaner, and lotilaner.
1. Instrumentation and Materials
-
HPLC system with a UV or Diode Array Detector (DAD)
-
A selection of polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Chiralpak® IA, Chiralpak® IB)
-
Racemic standards of the target isoxazoline insecticides
-
HPLC grade solvents for normal phase (n-Hexane, isopropanol, ethanol) and reversed-phase (acetonitrile, methanol, water, buffers)
2. Initial Screening (Normal Phase)
-
Start with a Chiralpak® AD-H or Chiralcel® OD-H column.
-
Use a mobile phase of n-Hexane/Isopropanol (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Prepare a sample solution of the isoxazoline standard in the mobile phase (approx. 0.5 mg/mL).
-
Inject the sample and monitor the chromatogram.
-
If no separation or poor resolution is observed, systematically vary the mobile phase composition by:
-
Changing the ratio of n-Hexane to Isopropanol (e.g., 80:20, 95:5).
-
Replacing Isopropanol with Ethanol.
-
Adding a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) (0.1%) for acidic or basic compounds, respectively.
-
3. Initial Screening (Reversed Phase)
-
If normal phase conditions are unsuccessful or impractical, switch to a reversed-phase compatible column (e.g., Chiralpak® IA, Chiralpak® IB).
-
Use a mobile phase of Acetonitrile/Water (50:50, v/v) at a flow rate of 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Prepare a sample solution of the isoxazoline standard in the mobile phase.
-
Inject the sample and evaluate the separation.
-
Optimize by adjusting the ratio of acetonitrile to water and by trying methanol as the organic modifier. The addition of buffers may also be necessary to control the ionization state of the analyte.
4. Optimization
-
Once partial separation is achieved, fine-tune the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
A lower flow rate can sometimes improve resolution but will increase analysis time.
-
Varying the temperature can have a significant and sometimes unpredictable effect on selectivity.
5. Method Validation
-
Once optimal conditions are established, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Conclusion
The chiral separation of isoxazoline insecticides is readily achievable using HPLC with polysaccharide-based chiral stationary phases. The provided data and protocols offer a strong starting point for researchers to develop and validate robust enantioselective methods for this important class of compounds. Methodical screening of columns and mobile phases, followed by systematic optimization, is key to achieving baseline separation and accurate quantification of the individual enantiomers.
References
Application Notes and Protocols: Radioligand Binding Assay for Umifoxolaner at GABA Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gamma-aminobutyric acid (GABA) receptors are the primary inhibitory neurotransmitter receptors in the central nervous system of both vertebrates and invertebrates.[1][2] These ligand-gated ion channels are crucial targets for a wide range of therapeutic drugs, including sedatives, anxiolytics, and anticonvulsants.[3][4] In insects, GABA receptors are a key target for insecticides. Umifoxolaner, a member of the isoxazoline class of parasiticides, is understood to exert its effect by acting as a potent antagonist of insect GABA receptors. This non-competitive antagonism blocks the influx of chloride ions, leading to hyperexcitation, paralysis, and death of the target parasite.
Radioligand binding assays are a fundamental technique used to characterize the interaction of a compound with a specific receptor.[5] These assays allow for the determination of key quantitative parameters such as the binding affinity (Kd or Ki) and the density of receptors in a given tissue (Bmax). This application note provides a detailed protocol for a radioligand binding assay to characterize the binding of this compound to GABA receptors, likely from an insect source. The protocol described is a competition binding assay, which measures the ability of this compound to displace a known radiolabeled ligand from the GABA receptor.
Signaling Pathway of the GABA Receptor
The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[6] Allosteric modulators can bind to sites on the receptor distinct from the GABA binding site to enhance or inhibit receptor function.[7] Non-competitive antagonists, like the isoxazolines, are thought to bind within the ion channel pore, physically blocking the passage of chloride ions.
Caption: GABA Receptor Signaling Pathway.
Experimental Protocols
This section details the necessary steps for performing a radioligand competition binding assay to determine the binding affinity of this compound for GABA receptors.
Materials and Reagents
-
Tissue Source: Insect neuronal membranes (e.g., from housefly heads or a suitable cell line expressing the target insect GABA receptor).
-
Radioligand: [³H]-EBOB (4'-ethynyl-4-n-propylbicycloorthobenzoate) or another suitable non-competitive antagonist radioligand. The specific activity should be high (>20 Ci/mmol).[5]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known non-competitive antagonist (e.g., unlabeled EBOB or Fipronil).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: GF/B or GF/C filters, pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Membrane Preparation
-
Homogenize the insect tissue (e.g., fly heads) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh assay buffer and centrifuging again at 100,000 x g for 30 minutes at 4°C. Repeat this wash step twice to remove endogenous GABA.[8]
-
Resuspend the final pellet in a known volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).[8]
-
Store the membrane preparation in aliquots at -80°C until use.
Competition Binding Assay Protocol
-
On the day of the assay, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (typically 50-150 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.
-
Non-specific Binding: 25 µL of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM Fipronil), 25 µL of radioligand, and 50 µL of membrane preparation.
-
Competition: 25 µL of each this compound dilution, 25 µL of radioligand, and 50 µL of membrane preparation.
-
-
The concentration of the radioligand should be at or below its Kd value to ensure accurate determination of the competitor's affinity.[5]
-
Incubate the plate at room temperature (or a specified temperature) for 60-90 minutes with gentle agitation to reach binding equilibrium.[9]
-
Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The following tables present hypothetical data for the binding of this compound to insect GABA receptors.
Table 1: Saturation Binding Data for [³H]-EBOB at Insect GABA Receptors
| [³H]-EBOB (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 50 | 500 |
| 0.5 | 2200 | 250 | 1950 |
| 1.0 | 3800 | 500 | 3300 |
| 2.5 | 6500 | 1250 | 5250 |
| 5.0 | 8500 | 2500 | 6000 |
| 10.0 | 9500 | 5000 | 4500 |
| 20.0 | 10000 | 7500 | 2500 |
From this data, a Kd of 2.1 nM and a Bmax of 6.5 pmol/mg protein could be determined through Scatchard or non-linear regression analysis.
Table 2: Competition Binding of this compound against [³H]-EBOB
| This compound (nM) | % Specific Binding |
| 0.01 | 98.5 |
| 0.1 | 95.2 |
| 1 | 75.8 |
| 5 | 52.1 |
| 10 | 35.4 |
| 50 | 15.7 |
| 100 | 8.9 |
From this data, an IC₅₀ of 5.5 nM would be calculated. Using the Cheng-Prusoff equation with a [³H]-EBOB concentration of 1.0 nM and a Kd of 2.1 nM, the Ki for this compound would be approximately 3.7 nM.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the radioligand competition binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The described radioligand binding assay provides a robust and quantitative method for characterizing the interaction of this compound with its target, the insect GABA receptor. By determining the binding affinity (Ki), researchers can compare the potency of this compound to other compounds, understand structure-activity relationships, and further elucidate its mechanism of action. This information is critical for the development of new and improved parasiticides.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. revvity.com [revvity.com]
- 6. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for High-Throughput Screening of Umifoxolaner
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a member of the isoxazoline class of antiparasitic agents, which act as potent antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[1] This mode of action leads to uncontrolled neuronal activity and subsequent paralysis and death of ectoparasites such as fleas and ticks. High-throughput screening (HTS) plays a crucial role in the discovery and optimization of novel isoxazoline compounds by enabling the rapid evaluation of large chemical libraries for their activity on the target receptor.
These application notes provide detailed protocols and methodologies for conducting high-throughput screening of this compound and similar isoxazoline compounds. The focus is on a cell-based functional assay that measures the modulation of GABA-gated chloride channels.
Data Presentation
Quantitative data from HTS assays are essential for comparing the potency and efficacy of different compounds. The following table summarizes key parameters for isoxazoline compounds, with afoxolaner data presented as a representative example due to the limited public availability of specific this compound HTS data. Afoxolaner is a structurally related isoxazoline that also targets insect GABA-gated chloride channels.[2]
| Compound | Target | Assay Type | Parameter | Value |
| Afoxolaner | Insect GABA-gated chloride channels | Electrophysiology on Xenopus oocytes expressing the wt Rdl receptor | IC50 | 3.7 nM[2] |
Note: The IC50 value represents the concentration of the compound that inhibits 50% of the GABA-induced response. Lower IC50 values indicate higher potency.
Signaling Pathway
This compound acts on GABA-gated chloride channels, which are ligand-gated ion channels. In invertebrates, the binding of the neurotransmitter GABA to its receptor opens the chloride ion (Cl-) channel, leading to an influx of Cl- ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal. This compound, as an antagonist, binds to the receptor and prevents the channel from opening, thereby blocking the inhibitory signal and causing hyperexcitation of the nervous system.
Caption: Mechanism of action of this compound on GABA-gated chloride channels.
Experimental Protocols
High-Throughput Screening (HTS) using a Cell-Based Fluorescence Assay
This protocol describes a functional HTS assay to identify and characterize antagonists of insect GABA-gated chloride channels using a fluorescence imaging plate reader (FLIPR). The assay measures changes in cell membrane potential.
Objective: To identify compounds that inhibit the GABA-induced depolarization of cells expressing insect GABA-gated chloride channels.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the insect GABA-gated chloride channel of interest (e.g., from Ctenocephalides felis or Drosophila melanogaster).
-
Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.
-
Compound Plates: Microplates containing serial dilutions of test compounds (including this compound) and controls.
-
Reagents:
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
GABA (agonist)
-
Picrotoxin (known antagonist, positive control)
-
DMSO (vehicle control)
-
-
Equipment:
-
Fluorescence Imaging Plate Reader (FLIPR)
-
Automated liquid handler
-
Cell culture incubator
-
Centrifuge
-
Experimental Workflow:
Caption: High-throughput screening workflow for this compound.
Protocol Steps:
-
Cell Seeding:
-
Harvest and resuspend the cells expressing the insect GABA-gated chloride channel in a cell culture medium.
-
Using an automated liquid handler, dispense the cell suspension into the wells of the assay plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence and formation of a monolayer.
-
-
Dye Loading:
-
Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the assay plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes to allow the cells to take up the dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds (picrotoxin as a positive control, DMSO as a vehicle control) in an appropriate buffer (e.g., HBSS with HEPES).
-
Transfer the compound solutions from the compound plates to the assay plates using an automated liquid handler.
-
Incubate the plates at room temperature for 15-30 minutes.
-
-
Agonist Addition and Fluorescence Reading:
-
Prepare a solution of GABA in the assay buffer at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Place the assay plates into the FLIPR instrument.
-
Initiate the reading, which will first establish a baseline fluorescence.
-
The FLIPR will then automatically add the GABA solution to all wells simultaneously.
-
Continue to measure the fluorescence intensity over time to capture the change in membrane potential induced by GABA.
-
-
Data Analysis:
-
The fluorescence signal will increase upon depolarization of the cells by GABA. Antagonists like this compound will inhibit this increase.
-
Normalize the fluorescence response in each well to the controls (0% inhibition for DMSO and 100% inhibition for a saturating concentration of picrotoxin).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Conclusion
The described high-throughput screening protocol provides a robust and efficient method for identifying and characterizing novel antagonists of insect GABA-gated chloride channels, such as this compound. By utilizing a cell-based functional assay with a fluorescent readout, researchers can rapidly screen large compound libraries and obtain quantitative data on the potency of potential ectoparasiticides. This approach is fundamental in the early stages of drug discovery and development in veterinary medicine.
References
Application Notes and Protocols for Umifoxolaner in Flea and Tick Mortality Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a member of the isoxazoline class of parasiticides, which are potent inhibitors of γ-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2] This mode of action leads to hyperexcitation of the parasite's central nervous system, resulting in paralysis and death.[2][3] The selective toxicity of isoxazolines, including this compound, stems from the lower sensitivity of mammalian GABA receptors to these compounds.[3] These application notes provide detailed protocols for conducting in vitro and in vivo mortality assays to evaluate the efficacy of this compound against fleas (Ctenocephalides felis) and ticks (Rhipicephalus sanguineus).
Mechanism of Action
This compound acts as a non-competitive antagonist of GABA-gated chloride channels (GABACls) in arthropods.[1] In a resting state, the binding of the neurotransmitter GABA to its receptor on the chloride channel opens the channel, allowing an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission. This compound binds to a site within the chloride channel, distinct from the GABA binding site, and blocks the channel. This prevents the influx of chloride ions, even when GABA is bound to the receptor. The resulting sustained neuronal excitation leads to paralysis and death of the flea or tick.[3]
Figure 1: Signaling pathway of this compound's mechanism of action.
Data Presentation
The following tables present representative efficacy data for isoxazoline compounds against fleas and ticks. While specific data for this compound is limited in publicly available literature, the data for other isoxazolines such as afoxolaner and fluralaner can be considered indicative of the expected performance of this class of molecules.
Table 1: Efficacy of Isoxazolines Against Ctenocephalides felis (Cat Flea) on Dogs
| Time Post-Infestation | Afoxolaner Efficacy (%) | Fluralaner Efficacy (%) |
| 6 hours | 62.8 - 97.3 | 45.1 - 97.8 |
| 12 hours | 94.1 - 100 | 64.7 - 100 |
| 24 hours | 100 | 99.6 - 100 |
Source: Data synthesized from studies on afoxolaner and fluralaner.[4][5]
Table 2: Efficacy of Isoxazolines Against Rhipicephalus sanguineus (Brown Dog Tick) on Dogs
| Time Post-Treatment | Afoxolaner Efficacy (%) | Fluralaner Efficacy (%) | Sarolaner Efficacy (%) |
| 8 hours | 90.8 | 99.6 | 94.7 |
| 12 hours | Not Reported | 100 | 100 |
| 24 hours | Not Reported | 100 | 100 |
| 48 hours | 100 | 100 | Not Reported |
Source: Data from a comparative study of isoxazolines.[6]
Experimental Protocols
The following are detailed protocols for in vitro and in vivo flea and tick mortality assays.
In Vitro Flea Mortality Assay (Membrane Feeding System)
This protocol is adapted from methods used to evaluate other isoxazolines.[7]
Objective: To determine the concentration-dependent mortality of this compound against adult Ctenocephalides felis.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
Defibrinated or heparinized animal blood (e.g., bovine, porcine)
-
Adult unfed Ctenocephalides felis (mixed sex)
-
Membrane feeding system
-
Parafilm® or other suitable membrane
-
Incubator set to 37°C and 70-80% relative humidity
-
Petri dishes
-
Filter paper
-
Microcentrifuge tubes
-
Pipettes and tips
Protocol:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in blood to achieve the desired final concentrations. A control group should receive blood with the same concentration of DMSO as the highest this compound concentration group.
-
Feeding Chamber Setup: Assemble the membrane feeding system according to the manufacturer's instructions. Stretch a Parafilm® membrane over the bottom of the feeding chambers.
-
Blood Loading: Add the prepared blood (control and this compound-treated) to the feeding chambers.
-
Flea Introduction: Introduce a known number of adult fleas (e.g., 20-50) into each observation container (e.g., petri dish lined with filter paper). Place the feeding chambers on top of the observation containers, ensuring the membrane is in contact with the fleas.
-
Incubation: Place the entire setup in an incubator at 37°C and 70-80% relative humidity for a specified period (e.g., 24, 48, and 72 hours).
-
Mortality Assessment: At each time point, count the number of dead, moribund (incapable of coordinated movement), and live fleas in each container. Fleas that are unable to right themselves when placed on their backs are considered moribund.
-
Data Analysis: Calculate the percentage of mortality at each concentration and time point. Determine the LC50 and LC90 values using probit analysis.
In Vivo Tick Mortality Assay (Treated Host Model)
This protocol is a generalized in vivo efficacy study.
Objective: To evaluate the efficacy of orally or topically administered this compound in a host animal (e.g., dog) against adult Rhipicephalus sanguineus.
Materials:
-
This compound formulation (e.g., oral chewable, topical solution)
-
Host animals (e.g., purpose-bred dogs)
-
Adult unfed Rhipicephalus sanguineus (mixed sex)
-
Cages suitable for housing individual animals
-
Tick counting and removal tools (e.g., forceps)
-
Personal protective equipment (PPE)
Protocol:
-
Animal Acclimation and Grouping: Acclimate animals to the housing conditions. Randomly allocate animals to a control group and one or more this compound treatment groups.
-
Pre-treatment Infestation: Infest each animal with a known number of ticks (e.g., 50) on Day -2 to ensure all animals are suitable hosts.
-
Treatment Administration: On Day 0, administer the this compound formulation to the treated groups according to the proposed dose. The control group remains untreated or receives a placebo.
-
Post-treatment Infestations: At specified intervals (e.g., weekly), re-infest all animals with a known number of ticks.
-
Tick Counts: At designated time points after treatment and each re-infestation (e.g., 24 and 48 hours), perform tick counts on each animal. Count and record the number of live and dead, attached and unattached ticks.
-
Efficacy Calculation: Calculate the percent efficacy at each time point using the following formula: Efficacy (%) = 100 * ((Mean number of live ticks on control group - Mean number of live ticks on treated group) / Mean number of live ticks on control group)
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the treated and control groups.
Figure 2: Experimental workflows for mortality assays.
Disclaimer
These protocols are intended as a general guide. Researchers should adapt these methods to their specific laboratory conditions and adhere to all applicable animal welfare regulations and safety guidelines. The efficacy data presented is for illustrative purposes based on related compounds and may not be directly representative of this compound's performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
- 4. Comparative speed of efficacy against Ctenocephalides felis of two oral treatments for dogs containing either afoxolaner or fluralaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the curative and preventive efficacy of a single oral administration of afoxolaner against cat flea Ctenocephalides felis infestations on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative laboratory trial evaluating the immediate efficacy of fluralaner, afoxolaner, sarolaner and imidacloprid + permethrin against adult Rhipicephalus sanguineus (sensu lato) ticks attached to dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of sarolaner: A novel, orally administered, broad-spectrum, isoxazoline ectoparasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Umifoxolaner in Arthropod Neurophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a member of the isoxazoline class of compounds, which are potent insecticides and acaricides. These compounds act as non-competitive antagonists of γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation of the nervous system and subsequent paralysis and death of the arthropod. This document provides detailed application notes and protocols for the use of this compound in arthropod neurophysiology research, aiding in the investigation of its mechanism of action and the characterization of insect GABA receptors.
Mechanism of Action
This compound, like other isoxazolines, targets the ligand-gated ion channels, specifically the GABA-gated chloride channels (GABACls), which are crucial for inhibitory neurotransmission in the central nervous system of insects. The primary target is the "Resistant to Dieldrin" (RDL) subunit of the GABA receptor. By binding to a site within the transmembrane domain of the receptor, this compound blocks the influx of chloride ions that is normally triggered by the binding of GABA. This disruption of inhibitory signaling results in uncontrolled neuronal activity.
Signaling Pathway of this compound Action
Quantifying the Efficacy of Umifoxolaner: Application Notes and Protocols for Laboratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner (also known as ML-878) is a novel isoxazoline compound identified as a potent anti-parasitic agent.[1] Like other members of the isoxazoline class, its mechanism of action involves the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1] These channels are crucial for neurotransmission in invertebrates, and their blockade by this compound leads to hyperexcitability, paralysis, and ultimately death of the parasite. This document provides detailed application notes and experimental protocols for quantifying the efficacy of this compound in common laboratory models, intended to guide researchers in the preclinical assessment of this promising compound.
Mechanism of Action: Antagonism of GABA-Gated Chloride Channels
This compound exerts its parasiticidal activity by binding to a specific site on the GABA-gated chloride channels in the nerve and muscle cells of invertebrates. In a resting state, the binding of the neurotransmitter GABA to its receptor on the channel causes the channel to open, allowing chloride ions (Cl-) to flow into the cell. This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus having an inhibitory effect on neurotransmission. This compound, as an antagonist, non-competitively binds to the channel and prevents this chloride ion influx, even in the presence of GABA. This blockade of the inhibitory signal leads to uncontrolled neuronal stimulation, resulting in the characteristic signs of toxicity in susceptible parasites.
Data Presentation: Quantifying this compound Efficacy
The following tables present hypothetical yet representative data for the in vitro and in vivo efficacy of this compound against various parasites. These tables are intended to serve as templates for organizing experimental results.
Table 1: In Vitro Efficacy of this compound against Various Parasites
| Parasite Species | Assay Type | Parameter | Value (nM) [95% CI] |
| Ctenocephalides felis (flea) | Larval Immersion | LC50 | 15.2 [12.8 - 18.1] |
| Rhipicephalus sanguineus (tick) | Adult Immersion | LC50 | 25.8 [22.1 - 30.2] |
| Dirofilaria immitis (heartworm) | Microfilariae Viability | IC50 | 8.5 [7.1 - 10.2] |
| Ancylostoma caninum (hookworm) | Larval Migration Inhibition | IC50 | 12.1 [10.5 - 13.9] |
| Plasmodium falciparum (malaria) | SYBR Green I Assay | IC50 | 5.3 [4.6 - 6.1] |
LC50: Lethal Concentration, 50%; IC50: Inhibitory Concentration, 50%; CI: Confidence Interval. Data is illustrative.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Malaria (P. berghei)
| Treatment Group | Dose (mg/kg) | Route | Parasitemia Reduction (%) | Mean Survival Time (Days) |
| Vehicle Control | 0 | Oral | 0 | 8.2 ± 1.1 |
| This compound | 10 | Oral | 95.3 ± 2.1 | 25.6 ± 3.4 |
| This compound | 5 | Oral | 82.1 ± 4.5 | 18.9 ± 2.8 |
| Chloroquine | 20 | IP | 98.7 ± 1.5 | 28.1 ± 2.9 |
Data is presented as mean ± standard deviation and is illustrative.
Experimental Protocols
In Vitro Efficacy Protocols
1. Protocol for Determination of IC50 against Plasmodium falciparum
This protocol is adapted from standard SYBR Green I-based fluorescence assays for anti-malarial drug screening.
Methodology:
-
Parasite Culture: Maintain a continuous culture of Plasmodium falciparum (e.g., 3D7 strain) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: Synchronize the parasite culture to the ring stage. In a 96-well plate, add 100 µL of the parasite culture (2% parasitemia, 2% hematocrit) to each well.
-
Drug Addition: Add 1 µL of the serially diluted this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Staining: Prepare a lysis buffer containing SYBR Green I. Add the lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Data Acquisition: Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Efficacy Protocols
2. Protocol for In Vivo Efficacy in a Murine Malaria Model
This protocol describes a standard 4-day suppressive test in mice infected with Plasmodium berghei.
Methodology:
-
Animal Model: Use Swiss albino mice (6-8 weeks old).
-
Infection: Infect mice intravenously with 1x10⁵ Plasmodium berghei-infected red blood cells on Day 0.
-
Grouping and Treatment: Randomize the infected mice into different groups (n=5-10 per group): vehicle control, this compound (at various doses), and a positive control (e.g., chloroquine).
-
Drug Administration: Administer the first dose of the test compounds orally or via the desired route 2 hours post-infection. Continue treatment once daily for four consecutive days (Day 0 to Day 3).
-
Monitoring Parasitemia: On Day 4, collect blood from the tail vein of each mouse. Prepare thin blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopy.
-
Efficacy Calculation: Calculate the average percentage of parasitemia suppression using the formula: ((Parasitemia in control - Parasitemia in treated) / Parasitemia in control) x 100.
-
Survival Monitoring: Monitor the mice daily for mortality to determine the mean survival time for each group.
Conclusion
The protocols and data presentation formats provided in this document offer a standardized framework for the preclinical evaluation of this compound. While the quantitative data presented is illustrative, the methodologies are based on established and widely accepted practices in parasitology and drug discovery. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to accurately quantify the efficacy of this compound and support its further development as a novel anti-parasitic agent.
References
Application Notes and Protocols for In Vivo Experimental Design of Umifoxolaner Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifoxolaner is a novel isoxazoline ectoparasiticide, a class of compounds known for their potent and selective antagonism of GABA-gated and glutamate-gated chloride channels in invertebrates.[1][2][3][4][5] This mode of action leads to hyperexcitation, paralysis, and death of ectoparasites such as fleas, ticks, and mites.[1][2][3][5] The selectivity for invertebrate neuronal channels provides a wide safety margin in mammals.[1][2] These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the pharmacokinetics, efficacy, and safety of this compound in dogs. The protocols are based on established veterinary drug development guidelines and published studies on related isoxazoline compounds.
Mechanism of Action Signaling Pathway
The primary mechanism of action of this compound, like other isoxazolines, is the blockade of specific ligand-gated chloride channels in the nervous system of insects and acarines.
Caption: Mechanism of action of this compound in invertebrates versus mammals.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These parameters are essential for establishing an effective and safe dosing regimen. The following protocols are based on studies of other isoxazolines, such as afoxolaner.[6][7][8][9][10]
Experimental Protocol: Oral and Intravenous Pharmacokinetics in Dogs
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in dogs.
Animals:
-
Healthy adult Beagle dogs (n=8-12), equally mixed gender.
-
Age: 1-2 years.
-
Weight: 10-15 kg.
-
Animals should be acclimated to the study conditions for at least 7 days prior to the study.
Experimental Design:
-
A crossover design is recommended, where each dog receives both intravenous (IV) and oral (PO) administrations with a washout period of at least 4 weeks between treatments.
-
IV Administration: this compound is administered as a single bolus injection at a dose of 1 mg/kg.
-
Oral Administration: this compound is administered as a single oral dose, for example, in a palatable chewable formulation, at a target dose of 2.5 mg/kg.
Blood Sampling:
-
Blood samples (approximately 2-3 mL) are collected from the jugular or cephalic vein into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling time points for IV administration: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 48, 72, 168, 336, 504, 672, and 840 hours post-administration.
-
Sampling time points for oral administration: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 168, 336, 504, 672, and 840 hours post-administration.
-
Plasma is harvested by centrifugation and stored at -20°C or lower until analysis.
Sample Analysis:
-
Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis software.
Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (2.5 mg/kg) |
| Cmax (ng/mL) | 2500 ± 450 | 1800 ± 350 |
| Tmax (h) | 0.08 (5 min) | 4 ± 2 |
| AUC₀-∞ (ng·h/mL) | 120,000 ± 25,000 | 280,000 ± 60,000 |
| t½ (days) | 14 ± 3 | 15 ± 4 |
| Bioavailability (%) | - | ~75 |
| Vd (L/kg) | 2.5 ± 0.5 | - |
| Cl (mL/h/kg) | 5.0 ± 1.0 | - |
Note: Data are presented as mean ± standard deviation and are hypothetical, based on typical values for isoxazolines.
Efficacy Studies
Efficacy studies are designed to demonstrate the effectiveness of this compound against target ectoparasites under controlled laboratory and field conditions. The following protocols are adapted from regulatory guidelines and published efficacy studies of other isoxazolines.[2][7][11][12][13][14][15][16][17][18][19][20][21]
Experimental Workflow: Efficacy Studies
Caption: General experimental workflow for efficacy studies.
Protocol 1: Efficacy Against Fleas (Ctenocephalides felis)
Objective: To evaluate the curative and preventive efficacy of a single oral dose of this compound against Ctenocephalides felis on dogs.
Animals:
-
Healthy adult dogs (n=16-20), mixed breeds and genders.
-
Animals must be free of ectoparasiticides for at least 3 months prior to the study.
-
Dogs should demonstrate susceptibility to flea infestation.
Experimental Design:
-
Randomized block design based on pre-treatment flea counts.
-
Group 1: Untreated control (n=8-10).
-
Group 2: this compound treated (n=8-10) with a single oral dose at the determined effective dosage (e.g., 2.5 mg/kg) on Day 0.
-
Infestation: All dogs are infested with approximately 100 unfed adult C. felis on Days -2, 7, 14, 21, 28, and 35.[14][19]
-
Efficacy Assessment: Flea counts are performed by combing the entire body of each dog at 24 hours post-treatment and after each subsequent re-infestation.
Efficacy Calculation: Efficacy (%) = 100 x [(C - T) / C] Where:
-
C = geometric mean number of live fleas on control dogs.
-
T = geometric mean number of live fleas on treated dogs.
Data Presentation:
Table 2: Hypothetical Efficacy of this compound Against Ctenocephalides felis
| Day of Flea Count | Geometric Mean Flea Count (Control) | Geometric Mean Flea Count (Treated) | Efficacy (%) |
| 1 | 55.2 | 0.0 | 100 |
| 8 | 60.5 | 0.0 | 100 |
| 15 | 58.9 | 0.1 | 99.8 |
| 22 | 62.1 | 0.2 | 99.7 |
| 29 | 57.4 | 0.5 | 99.1 |
| 36 | 61.8 | 1.2 | 98.1 |
Protocol 2: Efficacy Against Ticks (Rhipicephalus sanguineus)
Objective: To evaluate the curative and preventive efficacy of a single oral dose of this compound against Rhipicephalus sanguineus on dogs.
Animals:
-
Healthy adult Beagle dogs (n=16), mixed genders.
-
Animals should be tick-naive or have no recent exposure to ticks.
Experimental Design:
-
Randomized block design.
-
Group 1: Untreated control (n=8).
-
Group 2: this compound treated (n=8) with a single oral dose on Day 0.
-
Infestation: All dogs are infested with approximately 50 unfed adult R. sanguineus (equal sex ratio) on Days -2, 7, 14, 21, 28, and 35.[7][13]
-
Efficacy Assessment: Tick counts (live, attached) are performed at 48 hours post-treatment and after each re-infestation.
Data Presentation:
Table 3: Hypothetical Efficacy of this compound Against Rhipicephalus sanguineus
| Day of Tick Count | Geometric Mean Tick Count (Control) | Geometric Mean Tick Count (Treated) | Efficacy (%) |
| 2 | 25.8 | 0.2 | 99.2 |
| 9 | 28.1 | 0.1 | 99.6 |
| 16 | 26.5 | 0.3 | 98.9 |
| 23 | 29.0 | 0.6 | 97.9 |
| 30 | 27.3 | 1.1 | 96.0 |
| 37 | 28.6 | 1.5 | 94.8 |
Protocol 3: Efficacy Against Mites (Sarcoptes scabiei)
Objective: To evaluate the efficacy of this compound in the treatment of sarcoptic mange in naturally infested dogs.
Animals:
-
Client-owned dogs (n=20) with a confirmed diagnosis of sarcoptic mange (positive skin scrapings).
Experimental Design:
-
Randomized, controlled field study.
-
Group 1: Placebo control (n=10).
-
Group 2: this compound treated (n=10) with oral doses on Days 0 and 28.
-
Efficacy Assessment:
Data Presentation:
Table 4: Hypothetical Efficacy of this compound Against Sarcoptes scabiei
| Day | Parameter | Control Group | Treated Group | Efficacy (%) |
| 28 | Mean Mite Count | 15.4 | 0.0 | 100 |
| % Mite-Free Dogs | 10% | 100% | - | |
| 56 | Mean Mite Count | 12.8 | 0.0 | 100 |
| % Mite-Free Dogs | 20% | 100% | - | |
| Mean Pruritus Score Reduction | 15% | 95% | - | |
| Mean Lesion Score Reduction | 25% | 90% | - |
Safety Studies
Safety studies are conducted to evaluate the potential for adverse effects of this compound at and above the recommended therapeutic dose. These studies are designed in accordance with regulatory guidelines.[3][22][23]
Protocol: Margin of Safety Study in Dogs
Objective: To evaluate the safety of this compound when administered orally to young dogs at multiples of the maximum recommended therapeutic dose.
Animals:
-
Healthy Beagle puppies (n=32), 8-10 weeks of age at the start of the study, equal gender distribution.
Experimental Design:
-
Randomized, parallel-group design.
-
Group 1: Control (placebo) (n=8).
-
Group 2: 1x the maximum therapeutic dose of this compound (n=8).
-
Group 3: 3x the maximum therapeutic dose of this compound (n=8).
-
Group 4: 5x the maximum therapeutic dose of this compound (n=8).
-
Dosing: Treatments are administered orally every 28 days for a total of 3-6 doses.
Parameters Monitored:
-
Daily: General health observations, cage-side examinations.
-
Weekly: Body weight, food consumption.
-
Pre-dose and at selected intervals: Physical examinations, neurological examinations, ophthalmic examinations.
-
Pre-dose and at selected intervals: Blood collection for hematology and clinical chemistry, urinalysis.
-
Post-study: Full necropsy and histopathological examination of tissues.
Data Presentation:
Table 5: Summary of Safety Parameters (Hypothetical)
| Parameter | Control | 1x Dose | 3x Dose | 5x Dose |
| Clinically Relevant Adverse Events | None | None | None | None |
| Mean Body Weight Gain (kg) | 4.5 ± 0.8 | 4.6 ± 0.7 | 4.4 ± 0.9 | 4.5 ± 0.8 |
| Hematology | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Urinalysis | Within normal limits | Within normal limits | Within normal limits | Within normal limits |
| Gross Pathology | No treatment-related findings | No treatment-related findings | No treatment-related findings | No treatment-related findings |
| Histopathology | No treatment-related findings | No treatment-related findings | No treatment-related findings | No treatment-related findings |
Note: The absence of significant findings in this hypothetical table would indicate a wide margin of safety for this compound.
References
- 1. Safety pharmacology | NC3Rs [nc3rs.org.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Efficacy of Herbal Acaricide; K U Natural Extocide against the Tick, Flea, Lice of Dogs - WSAVA 2003 Congress - VIN [vin.com]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A comparative laboratory trial evaluating the immediate efficacy of fluralaner, afoxolaner, sarolaner and imidacloprid + permethrin against adult Rhipicephalus sanguineus (sensu lato) ticks attached to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of the efficacy of orally administered afoxolaner against Rhipicephalus sanguineus sensu lato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the curative and preventive efficacy of a single oral administration of afoxolaner against cat flea Ctenocephalides felis infestations on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dvm360.com [dvm360.com]
- 16. Comparative efficacy of two oral treatments for dogs containing either afoxolaner or fluralaner against Rhipicephalus sanguineus sensu lato and Dermacentor reticulatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of afoxolaner in a clinical field study in dogs naturally infested with Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of Afoxolaner Alone or in Combination with Milbemycin Oxime against Rhipicephalus sanguineus Lato Sensu in Naturally Infested Dogs in Colombia [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of afoxolaner in a clinical field study in dogs naturally infested with Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. fda.gov [fda.gov]
- 23. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Umifoxolaner Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Umifoxolaner in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an antagonist of the γ-aminobutyric acid (GABA)-gated chloride channels.[1] By blocking these channels, it inhibits neuronal signal transmission, leading to paralysis and death of targeted parasites.
Q2: What is a recommended starting concentration range for this compound in in vitro assays?
A2: Based on studies with other isoxazoline compounds, a broad concentration range from low nanomolar (nM) to micromolar (µM) is recommended for initial experiments. For GABA receptor binding assays, concentrations could start as low as 0.1 nM. For cell-based functional assays and cytotoxicity assays, a wider range, for instance from 10 nM to 30 µM, can be explored. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). A stock solution of up to 100 mg/mL in DMSO can be prepared. For cell-based assays, it is critical to ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the key considerations for determining the optimal this compound concentration?
A4: The optimal concentration is dependent on several factors including the specific in vitro assay being performed, the cell type used, and the desired biological endpoint. Key considerations include the compound's potency (IC50 or EC50), its solubility in the assay medium, and its potential cytotoxicity at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low. | Increase the concentration range in your dose-response experiment. Consider a logarithmic dilution series. |
| Compound has precipitated out of solution. | Visually inspect the assay wells for any precipitate. Prepare fresh dilutions from the stock solution. Consider using a lower concentration of this compound or a different solvent system if solubility is a persistent issue. | |
| The target receptor is not expressed or is non-functional in the chosen cell line. | Verify the expression of GABA receptors in your cell line using techniques like qPCR or Western blotting. Use a positive control known to modulate GABA receptors to validate the assay. | |
| High background signal or non-specific effects | This compound concentration is too high, leading to off-target effects or cytotoxicity. | Lower the concentration range. Perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to the cells. |
| Interference from the compound with the assay readout. | Run a control with this compound in a cell-free system to check for direct interference with the assay reagents or detection method. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Incomplete dissolution of formazan crystals (in MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[2][3] | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Unexpected cell death | Cytotoxicity of this compound. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line.[4][5][6] |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
Experimental Protocols
Protocol 1: GABA Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for GABA-A receptor binding assays and should be optimized for your specific experimental conditions.[7][8][9]
Materials:
-
Cell membranes expressing GABA receptors
-
[3H]-muscimol (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled GABA (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable source known to express GABA receptors.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of [3H]-muscimol at a final concentration close to its Kd.
-
25 µL of either:
-
Binding buffer (for total binding)
-
Unlabeled GABA (e.g., 100 µM final concentration, for non-specific binding)
-
This compound at various concentrations (for competition binding)
-
-
100 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve.
Protocol 2: MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound.[2][3][4][5][6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO at the same final concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control and determine the IC50 value of this compound.
Visualizations
Signaling Pathway
Caption: this compound's antagonistic action on the GABA-A receptor.
Experimental Workflow
Caption: General workflow for in vitro cell-based assays with this compound.
Logical Relationship
Caption: A logical troubleshooting guide for this compound in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
Cell viability issues with high concentrations of Umifoxolaner
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Umifoxolaner.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
A1: A decrease in cell viability at high concentrations of any compound is a common toxicological finding. This compound is an antagonist of γ-aminobutyric acid (GABA) regulated chloride channels.[1] While its primary mechanism is targeted, off-target effects or exaggerated pharmacological effects at high concentrations can lead to cytotoxicity. It is crucial to determine if the observed effect is a true cytotoxic response or an artifact of the experimental conditions.
Q2: What is the known mechanism of action for this compound?
A2: this compound functions as an antagonist of γ-aminobutyric acid (GABA) regulated chloride channels.[1] GABA is the primary inhibitory neurotransmitter in the central nervous system. By blocking these channels, this compound disrupts the normal inhibitory signaling, which could lead to excitotoxicity and subsequent cell death in susceptible cell types, particularly neurons or cells expressing GABA receptors.
Q3: How can I differentiate between true cytotoxicity and non-specific effects of the compound?
A3: Differentiating between specific and non-specific effects is critical. At high concentrations, compounds can cause what is known as a "cytotoxicity burst," where many cellular stress responses are activated non-specifically near the point of cell death.[2] To distinguish true cytotoxicity, it is recommended to:
-
Perform dose-response experiments over a wide range of concentrations.
-
Use multiple, mechanistically different viability assays.
-
Include appropriate vehicle and positive controls.
-
Evaluate the specificity of the effect by comparing it to baseline toxicity predictions or by using control compounds.[2]
Q4: Could the solvent used to dissolve this compound be contributing to the observed cytotoxicity?
A4: Yes, the solvent, most commonly dimethyl sulfoxide (DMSO) or ethanol, can exhibit cytotoxicity, especially at higher concentrations.[3][4] It is essential to determine the safe concentration limit for the solvent in your specific cell line and experimental duration.[3] Always include a vehicle control (cells treated with the highest concentration of the solvent used) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide: High Concentration this compound Cytotoxicity
Issue: Unexpectedly High Cell Death at High this compound Concentrations
This guide provides a step-by-step approach to troubleshoot and understand the potential causes of decreased cell viability observed during your experiments with this compound.
Step 1: Verify Experimental Parameters and Controls
Before attributing the observed cell death to this compound's specific activity, it is crucial to rule out experimental artifacts.
Question: Are my experimental controls appropriate and have I considered potential confounding factors?
Answer: A thorough review of your experimental setup is the first step.
-
Vehicle Control: Ensure you have a control group treated with the same concentration of the vehicle (e.g., DMSO) as your highest this compound concentration.[3]
-
Positive Control: Include a known cytotoxic compound to confirm that your assay can detect cell death effectively.
-
Cell Density: Inconsistent cell seeding can lead to variability in results. Ensure a consistent and optimal cell density is used for your assays.[3]
-
Evaporation: "Edge effects" in multi-well plates due to evaporation can concentrate compounds and affect cell viability.[4] Minimize evaporation by maintaining humidity and avoiding the use of outer wells.
-
Assay Interference: Some compounds can directly interfere with assay reagents. For example, compounds with anti-oxidant properties can interfere with viability assays that rely on cellular reduction.[5]
Table 1: Common Confounding Factors in Cytotoxicity Assays
| Factor | Potential Issue | Recommended Action |
| Solvent (e.g., DMSO) | Can be cytotoxic at high concentrations. | Determine the maximum non-toxic solvent concentration for your cell line. Always include a vehicle control.[3] |
| Cell Seeding Density | Inconsistent density can lead to variable results. | Optimize and maintain a consistent cell seeding density for all experiments.[3] |
| Plate Edge Effects | Evaporation can concentrate the compound in outer wells. | Maintain proper humidity and consider not using the outer wells of the plate for data collection.[4] |
| Compound Interference | The compound may directly react with the assay reagent. | Run a cell-free control with the compound and assay reagent to check for direct interactions.[5] |
| Contamination | Mycoplasma or bacterial contamination can affect cell health. | Regularly test cell cultures for contamination. |
Step 2: Confirm Cytotoxicity with Orthogonal Assays
Relying on a single viability assay can be misleading. It is important to confirm the cytotoxic effect using multiple assays that measure different cellular parameters.
Question: How can I be certain that the observed decrease in signal from my viability assay is due to cell death?
Answer: Employ at least two different types of cytotoxicity assays to confirm your findings.
-
Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These assays measure the metabolic activity of viable cells.[6][7] A decrease in signal suggests a reduction in metabolic function, which may or may not correlate directly with cell death.
-
Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays measure the release of intracellular components (like lactate dehydrogenase) from cells with compromised membranes, a hallmark of necrosis.[7]
-
Apoptosis Assays (e.g., Caspase Activity, Annexin V Staining): These assays detect specific markers of programmed cell death (apoptosis).
Table 2: Comparison of Common Cytotoxicity Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS | Measures mitochondrial reductase activity.[7] | Well-established, high-throughput. | Can be affected by changes in metabolic rate without cell death. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells. | Directly measures cell membrane damage. | LDH has limited stability in culture medium. |
| Annexin V | Detects phosphatidylserine on the outer leaflet of apoptotic cells. | Specific for early apoptosis. | Requires flow cytometry or imaging. |
| Caspase-Glo | Measures the activity of caspases, key mediators of apoptosis. | Highly sensitive for apoptosis. | Specific to apoptosis, may miss other forms of cell death. |
Step 3: Investigate the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next step is to investigate the potential mechanism.
Question: Is this compound inducing apoptosis or necrosis at high concentrations?
Answer: Understanding the mode of cell death can provide insights into the compound's mechanism of toxicity.
-
Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[8]
-
Dose-Response Experiment: A detailed dose-response curve can help determine the IC50 (half-maximal inhibitory concentration) and the steepness of the toxicity curve.
-
Mechanism-Specific Assays: Based on the results from your orthogonal assays, you can perform more specific assays to investigate apoptosis (caspase activation) or necrosis.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard colorimetric assays that measure metabolic activity.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the appropriate wells, including vehicle and positive controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength.
-
Controls: It is essential to include controls for maximum LDH release (by lysing a set of untreated cells) and background LDH in the medium.[8]
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Hypothetical pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drugs with anti-oxidant properties can interfere with cell viability measurements by assays that rely on the reducing property of viable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing off-target effects of Umifoxolaner in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Umifoxolaner in cell culture, with a focus on minimizing and assessing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ML-878) is an anti-parasitic agent belonging to the isoxazoline class of compounds.[1] Its primary mechanism of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABACls).[1] In parasites, this inhibition blocks neuronal signal transmission, leading to paralysis and death.[2][3]
Q2: What are the potential off-target effects of this compound in mammalian cell culture?
A2: As an isoxazoline, this compound may exhibit off-target activity on mammalian GABA receptors, although it is significantly more selective for insect receptors.[2][3][4] This can lead to unintended neurological effects in whole organisms and perturbations in cell signaling pathways in vitro, particularly in cells expressing GABA receptors (e.g., neurons). Other potential off-target effects could include general cytotoxicity at high concentrations.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.
-
Optimize treatment duration: Limit the exposure time of the cells to this compound to the shortest duration necessary.
-
Use appropriate controls: Always include vehicle-only controls (e.g., DMSO-treated cells) and consider using a negative control compound with a similar structure but no activity.
-
Ensure compound purity and stability: Use high-purity this compound and follow recommended storage and handling procedures to avoid degradation products that may have their own off-target effects.[1] Information on the stability of small molecules in cell culture media can be important for experimental design.[5][6]
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in DMSO.[1] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed in treated cultures. | 1. This compound concentration is too high, leading to cytotoxicity. 2. Off-target effects are inducing apoptosis or necrosis. 3. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Perform a dose-response experiment to determine the IC50 and use a concentration well below this for your experiments. 2. Investigate markers of apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release). 3. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). |
| Inconsistent or unexpected experimental results. | 1. Degradation of this compound in stock solutions or culture medium. 2. Off-target effects are interfering with the cellular process being studied. 3. Cellular phenotype is drifting over passages. | 1. Prepare fresh stock solutions and minimize freeze-thaw cycles. Consider the stability of this compound in your specific cell culture medium. 2. Perform off-target validation experiments (see protocols below). 3. Use cells with a low passage number and ensure consistent cell culture practices. |
| Observed phenotype does not match the expected on-target effect. | 1. The cell line used may not express the intended target or may have a different isoform. 2. Off-target effects are dominating the cellular response. 3. The experimental endpoint is not specific to the on-target pathway. | 1. Verify the expression of the target protein in your cell line (e.g., via qPCR or Western blot). 2. Use orthogonal approaches to confirm the on-target effect (e.g., siRNA/shRNA knockdown of the target). 3. Select more specific downstream markers of the on-target pathway. |
Quantitative Data
Table 1: Selectivity of Isoxazoline Insecticides for Insect vs. Mammalian GABA Receptors
| Compound | Insect Receptor IC50 (nM) | Mammalian Receptor IC50 (µM) | Selectivity Ratio (Mammalian/Insect) | Reference |
| Fluralaner | ~0.9 | 1.9 - 13 | ~2100 - 14400 | [2][3] |
| Afoxolaner | Not specified | >30 | Not specified | [2] |
| Sarolaner | Not specified | >30 | Not specified | [2] |
| Lotilaner | Not specified | >30 | Not specified | [2] |
Note: Data for this compound is not publicly available. The data for related isoxazolines are provided for comparison. A higher selectivity ratio indicates a greater preference for the insect receptor over the mammalian receptor.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantitatively measures lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[7][8][9][10][11]
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., 1% Triton X-100)
-
LDH assay kit (commercially available)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions, vehicle control, and a positive control for maximum LDH release (lysis buffer).
-
Incubate for the desired treatment period.
-
After incubation, transfer an aliquot of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Quantitative PCR (qPCR) for Off-Target Gene Expression Analysis
This protocol allows for the measurement of changes in the expression of known or suspected off-target genes following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
SYBR Green qPCR master mix
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and incubate overnight.
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions with primers for your gene(s) of interest and at least two stable housekeeping genes.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Proteomic Analysis for Unbiased Off-Target Identification
This advanced method helps to identify unknown protein targets of this compound by analyzing changes in the whole proteome upon treatment.[12][13][14][15][16]
Materials:
-
Cell culture flasks
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
Reagents for protein digestion (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Culture cells in larger flasks to obtain sufficient protein.
-
Treat cells with this compound or vehicle control.
-
Harvest cells and lyse them to extract total protein.
-
Quantify the protein concentration in each sample.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures using LC-MS/MS.
-
Use bioinformatics software to identify and quantify proteins in each sample.
-
Compare the proteomes of this compound-treated and control cells to identify proteins with altered abundance or post-translational modifications, which may represent off-targets.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. cellbiologics.com [cellbiologics.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
Umifoxolaner Degradation in Long-Term Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of umifoxolaner in long-term experiments. The information is presented in a practical question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: Based on the chemical structure of the isoxazoline class of compounds, the primary factors that can contribute to the degradation of this compound include exposure to harsh acidic or basic conditions, light (photolysis), and oxidizing agents. The amide linkage and the isoxazoline ring are particularly susceptible to hydrolysis.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: For long-term stability, this compound should be stored at -80°C for up to six months. For shorter durations of up to one month, storage at -20°C is acceptable. It is crucial to protect the compound from light and to store it under a nitrogen atmosphere to prevent photo-oxidation and degradation from atmospheric moisture.
Q3: I have observed unexpected degradation of my this compound sample. What are the likely causes?
A3: Unexpected degradation can stem from several sources. Common causes include improper storage conditions, such as temperature fluctuations or exposure to light. Contamination of solvents or reagents with acidic, basic, or oxidative impurities can also accelerate degradation. Additionally, repeated freeze-thaw cycles of stock solutions should be avoided as this can introduce moisture and promote degradation.
Q4: What analytical techniques are suitable for monitoring this compound degradation?
A4: A stability-indicating analytical method is crucial for monitoring degradation. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector is a common and effective technique for separating this compound from its degradation products. For structural elucidation of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Q5: Are there any known degradation products of this compound?
A5: While specific degradation products of this compound are not extensively documented in publicly available literature, studies on analogous isoxazoline compounds like afoxolaner have identified several degradation products resulting from stress testing.[1] These studies indicate that hydrolysis of the amide bond and cleavage of the isoxazoline ring are probable degradation pathways.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of this compound potency in stock solution | 1. Improper storage temperature.2. Exposure to light.3. Frequent freeze-thaw cycles.4. Contaminated solvent. | 1. Ensure storage at -80°C for long-term or -20°C for short-term.2. Store in amber vials or wrap vials in aluminum foil.3. Aliquot stock solutions into single-use volumes.4. Use fresh, high-purity solvents for preparing solutions. |
| Appearance of unknown peaks in chromatogram | 1. Degradation of this compound.2. Contamination from labware or reagents.3. Impurities in the solvent. | 1. Perform forced degradation studies (see Experimental Protocols) to tentatively identify degradation products.2. Use thoroughly cleaned labware and high-purity reagents.3. Run a solvent blank to check for impurities. |
| Inconsistent results in long-term stability studies | 1. Variability in storage conditions.2. Inconsistent sample handling and preparation.3. Issues with the analytical method. | 1. Use a calibrated and monitored stability chamber.2. Follow a standardized and well-documented sample handling protocol.3. Validate the stability-indicating method for precision, accuracy, and linearity. |
| Precipitation observed in stored solutions | 1. Poor solubility of this compound or its degradants in the chosen solvent.2. Change in pH of the solution over time. | 1. Confirm the solubility of this compound in the chosen solvent at the storage temperature.2. Buffer the solution if pH stability is a concern. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a specified duration.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV method.
-
Characterize the major degradation products using LC-MS/MS and NMR.
Protocol 2: Long-Term Stability Study of this compound
This protocol outlines a long-term stability study based on ICH guidelines.
1. Sample Preparation:
-
Prepare multiple, identical samples of this compound in the desired formulation or as a solid.
-
Package the samples in containers that mimic the intended long-term storage.
2. Storage Conditions:
-
Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C/60% RH or 5°C).
3. Testing Schedule:
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
4. Analysis:
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the remaining this compound using a validated HPLC method.
-
Degradation Products: Quantification of any observed degradation products.
-
Other relevant parameters: Depending on the formulation, this could include pH, moisture content, etc.
-
5. Data Evaluation:
-
Plot the concentration of this compound and its degradation products over time to determine the degradation kinetics and establish a shelf-life.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Degradation of this compound with the formation of polar degradants. |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | Significant degradation, likely through amide and isoxazoline ring cleavage. |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Formation of N-oxides or other oxidation products. |
| Thermal | Dry Heat | 48 hours | 80°C | Potential for solid-state degradation. |
| Photolysis | ICH Q1B | Variable | Controlled | Formation of photodegradation products. |
Table 2: Example Data from a Long-Term Stability Study (25°C/60% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White Powder | 100.0 | < 0.1 |
| 3 | White Powder | 99.5 | 0.5 |
| 6 | White Powder | 98.9 | 1.1 |
| 12 | White Powder | 97.8 | 2.2 |
| 24 | Off-white Powder | 95.5 | 4.5 |
Visualizations
Caption: Potential degradation pathways of this compound.
References
Adjusting pH for optimal Umifoxolaner activity
Welcome to the technical support center for Umifoxolaner. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as ML-878) is an anti-parasitic agent belonging to the isoxazoline class of compounds.[1][2][3] Its primary mechanism of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1][2][4] By blocking these channels, this compound disrupts neurotransmission, leading to paralysis and death of the target parasite. This mode of action is selective for invertebrates, contributing to the safety profile of isoxazolines in vertebrates.[2]
Q2: Does the pH of the experimental solution affect this compound's activity?
A2: While specific data on this compound is not publicly available, the chemical stability and effectiveness of many pesticides, particularly insecticides, are known to be pH-dependent.[5][6][7] A chemical reaction called alkaline hydrolysis can degrade the active ingredient in solutions with a pH above 7.0, potentially reducing its efficacy.[6][7][8] For most insecticides, a slightly acidic to neutral pH range is considered optimal.[5][9]
Q3: What is the recommended pH range for working with insecticides like this compound?
A3: Generally, the ideal pH range for most insecticides and miticides is between 5.0 and 6.5 to prevent degradation via alkaline hydrolysis.[5][6] It is recommended to prepare your spray or experimental solution and use it within a few hours, as the breakdown can occur over time in the tank.[5][7] However, the optimal pH can vary, and it is always best practice to determine the specific stability profile for your compound and experimental conditions.
Q4: How do I adjust the pH of my experimental solution?
A4: The pH of your solution should be adjusted before adding this compound.[5][9] You can use commercially available buffering agents or simple acids and bases.[6] For lowering pH, a dilute solution of acetic acid (vinegar) can be added incrementally.[5][9] For increasing pH, household ammonia can be used.[9] Always monitor the pH using a calibrated pH meter or high-quality pH paper as you make adjustments.[5]
Q5: My results are inconsistent. Could pH be the cause?
A5: Inconsistent results can stem from many factors, but solution pH is a critical and often overlooked variable. If the pH of your water source fluctuates or if you are not controlling the final pH of your solution, the rate of this compound degradation could vary between experiments.[7][8] This would lead to inconsistent activity and poor reproducibility. We strongly recommend measuring and buffering the pH for all experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Activity | Degradation of Compound: The pH of your solution may be too alkaline (pH > 7.0), causing rapid hydrolysis of the isoxazoline.[6][7][8] | 1. Measure the pH of your stock solution and final dilution buffer. 2. Adjust the pH of the buffer to a range of 5.5-6.5 before adding this compound.[6] 3. Use freshly prepared solutions for each experiment and apply them as soon as possible after mixing.[5] |
| Improper Storage: The compound may have degraded due to improper storage conditions. | Store the stock solution at -20°C or -80°C as recommended, protected from light.[1] | |
| High Variability Between Replicates | Inconsistent pH: The pH may vary between wells or tubes, leading to different rates of degradation and activity. | 1. Use a buffered solution for all dilutions to maintain a stable pH. 2. Prepare a single large batch of the final solution for all replicates to ensure uniformity. |
| Precipitation of Compound: this compound may be precipitating out of solution, especially at high concentrations or in incompatible buffers. | 1. Confirm the solubility of this compound in your chosen solvent and buffer system. 2. Visually inspect solutions for any signs of precipitation before use. 3. Consider using a co-solvent like DMSO for the stock solution and ensure the final concentration in the assay does not exceed its solubility limit. | |
| Unexpected Toxicity in Control Group | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. | 1. Run a vehicle control (buffer + solvent, no this compound) to assess solvent toxicity. 2. Reduce the final concentration of the organic solvent in the assay, typically to <1%. |
| pH of Vehicle Control: The addition of an unbuffered stock solution may have shifted the pH of the control wells to a toxic level. | Ensure the vehicle control has the same final pH as the experimental wells by using a buffered solution. |
Illustrative Data: pH-Dependent Stability
The following table provides an example of how pH can affect the stability of an insecticide, measured by its half-life in solution. Note: This is illustrative data for a generic insecticide and not experimentally determined data for this compound.
| pH | Half-Life (t½) | Stability |
| 4.0 | 36 hours | High |
| 5.5 | 30 hours | High |
| 6.5 | 24 hours | Good |
| 7.5 | 8 hours | Moderate |
| 8.5 | 2 hours | Low |
| 9.5 | 15 minutes | Very Low |
Experimental Protocols & Visualizations
Protocol: pH Adjustment and Solution Preparation
This protocol outlines the steps for preparing an experimental solution of this compound at a target pH.
-
Prepare Buffer: Start with your base solvent (e.g., deionized water, saline).
-
Calibrate pH Meter: Ensure your pH meter is properly calibrated using standard buffer solutions.
-
Initial pH Reading: Measure the initial pH of your solvent.
-
Adjust pH:
-
To decrease pH, add a dilute acid (e.g., 0.1M HCl or acetic acid) dropwise while stirring.
-
To increase pH, add a dilute base (e.g., 0.1M NaOH or ammonia) dropwise while stirring.
-
-
Finalize pH: Continue adding the acid or base until your target pH (e.g., 6.0) is reached and stable.
-
Prepare Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution.
-
Final Dilution: Add the this compound stock solution to your pH-adjusted buffer to achieve the final desired experimental concentration. Ensure the final solvent concentration is low (e.g., <1%) to avoid toxicity.
Caption: Workflow for preparing a pH-adjusted this compound solution.
Troubleshooting Flowchart
Use this flowchart to diagnose experiments showing lower-than-expected activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoline: An Emerging Scaffold in Pesticide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Water pH and Pesticide Activity [growertalks.com]
- 6. Optimizing Pesticide Performance [lsuagcenter.com]
- 7. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]
- 8. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 9. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
Selecting the appropriate cell line for Umifoxolaner studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell line for in vitro studies of Umifoxolaner. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ML-878) is an anti-parasitic agent belonging to the isoxazoline class of compounds. Its primary mechanism of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels, leading to hyperexcitation and death of the parasite.[1][2][3]
Q2: Which cell lines are recommended for studying the on-target effects of this compound on parasite GABA receptors?
A2: For studying the direct effects of this compound on its intended parasite target, it is recommended to use a mammalian cell line with low endogenous GABA receptor expression, such as Human Embryonic Kidney 293 (HEK293) cells, and transiently or stably transfect them with the specific parasite GABA receptor subunits of interest. This approach has been successfully used for other isoxazolines like fluralaner.[1][4] This method allows for the specific investigation of this compound's activity on the parasite receptor in a controlled cellular environment.
Q3: Which cell lines are suitable for investigating the potential off-target effects of this compound on mammalian cells?
A3: To investigate potential off-target effects on mammalian cells, two main approaches can be taken:
-
Engineered Cell Lines: Utilize HEK293 cells transfected with different mammalian GABA-A receptor subunit combinations (e.g., α1β2γ2).[5] This allows for the systematic evaluation of this compound's interaction with specific human GABA receptor subtypes.
-
Neuronal Cell Lines: Employ a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses multiple GABA receptor subunits. This provides a more physiologically relevant model for assessing potential neurotoxicity.
Q4: What are the key assays to assess the effect of this compound in cell-based studies?
A4: The primary assays for evaluating the effects of this compound in a cellular context are:
-
Cell Viability Assays: To determine the cytotoxic potential of this compound on mammalian cells. Commonly used methods include the MTT and LDH assays.
-
Target Engagement Assays: In cells expressing the target receptor, functional assays such as membrane potential assays or patch-clamp electrophysiology can be used to measure the antagonistic activity of this compound on the GABA-gated chloride channels.[4]
Recommended Cell Lines for this compound Studies
| Cell Line | Type | Recommended Use | Key Considerations |
| HEK293 | Human Embryonic Kidney | On-target activity (transfected with parasite GABA receptors) and off-target activity (transfected with mammalian GABA receptors) | Low endogenous GABA receptor expression, high transfection efficiency, and robust growth.[1][4][5] |
| SH-SY5Y | Human Neuroblastoma | Off-target effects and neurotoxicity screening | Endogenously expresses a range of human GABA receptor subunits, providing a more complex and physiologically relevant neuronal model. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Viability Assessment: LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with different concentrations of this compound and controls (vehicle, positive control for maximum LDH release).
-
Incubate for the desired time period.
-
After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the plate- Inconsistent incubation times | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Standardize all incubation steps precisely. |
| Low signal in MTT assay | - Low cell number- Insufficient incubation with MTT- Incomplete dissolution of formazan | - Optimize cell seeding density.- Increase MTT incubation time (up to 4 hours).- Ensure complete mixing after adding DMSO. |
| High background in LDH assay | - Serum in the culture medium contains LDH.- Contamination of cell cultures. | - Use serum-free medium for the assay period if possible.- Run a "medium only" background control.- Regularly check cultures for contamination. |
| Inconsistent results with transfected cells | - Variable transfection efficiency- Loss of plasmid expression over time | - Optimize transfection protocol and use a reporter gene to monitor efficiency.- For long-term studies, consider generating a stable cell line. |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for cell viability assays.
Caption: Logic for selecting the appropriate cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human | Sigma-Aldrich [sigmaaldrich.com]
Umifoxolaner Interference with Fluorescent Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Umifoxolaner with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (also known as ML-878) is an anti-parasitic agent that acts as a γ-aminobutyric acid (GABA) regulated chloride channel antagonist.[1] Its chemical formula is C26H16ClF10N3O3, and it has a molecular weight of approximately 643.9 g/mol .[2][3]
Q2: Does this compound have the potential to interfere with fluorescent assays?
While there are no specific studies detailing this compound's interference, its chemical structure, which includes multiple aromatic rings and halogen atoms, suggests a potential for intrinsic fluorescence (autofluorescence) or quenching of fluorescence signals. Compounds with such features can absorb light at wavelengths used to excite fluorophores in an assay, or they may emit their own light, leading to inaccurate readings.[4][5]
Q3: What are the common types of interference that a compound like this compound might cause?
The primary interference mechanisms to consider are:
-
Autofluorescence: The compound itself fluoresces at the same excitation and/or emission wavelengths as the assay's fluorophore, leading to a false-positive signal.[4][5]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted light from the fluorophore, resulting in a decreased signal and a potential false-negative result. This is also known as the "inner filter effect".[4][6]
-
Light Scatter: At higher concentrations, the compound may precipitate out of solution, causing light scattering that can be detected as a fluorescent signal.[7]
-
Spectral Overlap: The absorption or emission spectrum of this compound may overlap with that of the fluorescent dye used in the assay.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
If you observe an increase in fluorescence in the presence of this compound that is not consistent with the expected biological activity, the compound may be autofluorescent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound autofluorescence.
Experimental Protocol: Compound-Only Control
-
Prepare a dilution series of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your main experiment.
-
Dispense the dilutions into the wells of a microplate.
-
Include wells with assay buffer only as a background control.
-
Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
-
Subtract the background fluorescence from the this compound readings.
Data Interpretation:
| This compound (µM) | Raw Fluorescence Units (RFU) | Background Corrected RFU |
| 100 | 15,000 | 14,500 |
| 50 | 8,000 | 7,500 |
| 25 | 4,200 | 3,700 |
| 12.5 | 2,100 | 1,600 |
| 0 (Buffer) | 500 | 0 |
Table 1: Hypothetical data illustrating this compound autofluorescence. A concentration-dependent increase in RFU in the absence of the assay fluorophore indicates autofluorescence.
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
A decrease in the fluorescence signal in the presence of this compound, which is not attributable to its biological activity, may indicate fluorescence quenching.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected this compound-induced fluorescence quenching.
Experimental Protocol: Quenching Control Assay
-
Select a stable, pure fluorophore with similar spectral properties to your assay dye (e.g., fluorescein, rhodamine).
-
Prepare a solution of the fluorophore in the assay buffer at a concentration that gives a robust signal.
-
Prepare a dilution series of this compound.
-
In a microplate, mix the fluorophore solution with the this compound dilutions.
-
Include controls with the fluorophore and assay buffer (no this compound).
-
Read the fluorescence.
Data Interpretation:
| This compound (µM) | Fluorophore RFU | % Signal Reduction |
| 100 | 5,000 | 75% |
| 50 | 10,000 | 50% |
| 25 | 15,000 | 25% |
| 12.5 | 18,000 | 10% |
| 0 | 20,000 | 0% |
Table 2: Hypothetical data demonstrating fluorescence quenching by this compound. A concentration-dependent decrease in the signal of a stable fluorophore indicates quenching.
Mitigation Strategies
If interference is confirmed, consider the following strategies:
Mitigation Strategy Workflow:
Caption: Potential mitigation strategies for this compound-related assay interference.
Signaling Pathway Context: GABA-A Receptor Assays
This compound targets GABA-A receptors. Fluorescent assays for this target often measure changes in ion flux or membrane potential.
Caption: Simplified signaling pathway for a fluorescent membrane potential assay targeting the GABA-A receptor.
Disclaimer: The troubleshooting guides and data presented are for informational purposes and are based on general principles of fluorescent assay interference. Specific experimental outcomes may vary. It is recommended to perform appropriate controls for every experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C26H16ClF10N3O3 | CID 122609622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Validating Umifoxolaner Target Engagement in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on validating the target engagement of Umifoxolaner in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an isoxazoline anti-parasitic agent that functions as a non-competitive antagonist of γ-aminobutyric acid (GABA)-gated chloride channels.[1][2][3] In insects, the binding of GABA to its receptor normally opens the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve signal transmission.[4][5][6] this compound blocks this channel, preventing chloride influx, which results in hyperexcitation of the central nervous system, leading to paralysis and death of the parasite.[2][3][4]
Q2: Which cellular assays are suitable for validating this compound's target engagement with the GABA receptor?
A2: Several cellular assays can be employed to validate the interaction of this compound with GABA-gated chloride channels. These include:
-
Radioligand Binding Assays: These assays directly measure the binding of a radiolabeled ligand to the receptor and can be used in competition experiments to determine the affinity of unlabeled compounds like this compound.[7]
-
Electrophysiology Assays (e.g., Patch Clamp): These are considered a gold-standard method for studying ion channel function. They directly measure the flow of ions through the channel in response to GABA and the blocking effect of antagonists like this compound.[8][9]
-
Fluorescence-Based Assays: These assays use fluorescent probes to measure changes in ion concentration or membrane potential. Examples include Yellow Fluorescent Protein (YFP)-based halide sensing assays and membrane potential-sensitive dyes like DiSBAC1(3).[10][11][12]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of the target protein in the presence and absence of a ligand. Ligand binding can alter the protein's melting curve, providing evidence of target engagement in a cellular context.[13][14][15][16]
Q3: What is the expected outcome of a successful this compound target engagement experiment?
A3: In a successful experiment, this compound should demonstrate a dose-dependent inhibition of GABA-induced chloride current or a change in a related downstream signal. In binding assays, this compound should compete with known GABA receptor ligands for binding to the receptor. In CETSA, this compound should induce a thermal stabilization shift of the GABA receptor protein.
Troubleshooting Guides
Radioligand Binding Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High non-specific binding | 1. Inadequate blocking of non-specific sites.2. Radioligand concentration is too high.3. Insufficient washing. | 1. Optimize blocking agents (e.g., pre-incubating filters with polyethyleneimine).2. Titrate the radioligand to the lowest concentration that provides an adequate signal-to-noise ratio.3. Increase the number and volume of wash steps with ice-cold buffer. |
| Low specific binding | 1. Degraded receptor preparation.2. Inactive radioligand.3. Suboptimal assay conditions (pH, temperature, incubation time). | 1. Prepare fresh cell membranes and store them properly at -80°C.[7]2. Check the age and storage conditions of the radioligand; consider purchasing a new batch.3. Systematically optimize assay buffer pH, incubation temperature, and time to maximize specific binding. |
| Poor reproducibility | 1. Inconsistent sample handling.2. Pipetting errors.3. Variation in cell membrane preparations. | 1. Ensure uniform and gentle mixing of assay components.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Prepare a large batch of cell membranes to be used across multiple experiments to minimize variability. |
Cellular Thermal Shift Assay (CETSA) for GABA Receptors
| Issue | Potential Cause | Troubleshooting Steps |
| No thermal shift observed with this compound | 1. This compound does not significantly alter the thermal stability of the GABA receptor.2. Insufficient drug concentration or incubation time.3. The GABA receptor is not expressed at a detectable level. | 1. Consider using an orthogonal target engagement assay.2. Perform a dose-response and time-course experiment to determine optimal conditions.3. Confirm receptor expression using Western blotting or other methods. |
| High variability in melting curves | 1. Uneven heating of samples.2. Inconsistent lysis and sample processing.3. Unequal protein loading in Western blots. | 1. Use a thermal cycler with good temperature uniformity.2. Ensure complete and consistent cell lysis; use a consistent method for separating soluble and aggregated proteins.3. Use a reliable loading control and normalize the data.[17] |
| Difficulty detecting the GABA receptor by Western blot | 1. Low antibody affinity or specificity.2. Low abundance of the GABA receptor.3. Inefficient protein extraction from the membrane. | 1. Test and validate multiple antibodies from different vendors.2. Overexpress a tagged version of the receptor if endogenous levels are too low.3. Optimize the lysis buffer with appropriate detergents to efficiently solubilize the membrane-bound receptor.[13][14][15] |
Experimental Protocols
Protocol 1: Cellular Radioligand Binding Assay for GABA Receptor Antagonism
Objective: To determine the inhibitory constant (Ki) of this compound for the GABA receptor using a competitive binding assay with a known radiolabeled antagonist (e.g., [3H]bicuculline methiodide).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the target GABA receptor subtype to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of the radiolabeled antagonist.
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist (e.g., unlabeled bicuculline).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., 4°C) for a specific duration to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Yellow Fluorescent Protein (YFP)-Based Chloride Influx Assay
Objective: To functionally assess the antagonist activity of this compound on GABA-gated chloride channels.
Methodology:
-
Cell Line Generation:
-
Assay Procedure:
-
Plate the transfected cells in a 96-well, black-walled, clear-bottom plate.
-
Wash the cells with a low-chloride buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a solution containing GABA and a quenching halide ion (e.g., iodide).
-
Measure the YFP fluorescence intensity over time using a plate reader. The influx of iodide will quench the YFP fluorescence.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quench for each well.
-
Plot the quench rate against the GABA concentration to generate a dose-response curve.
-
In the presence of this compound, the GABA dose-response curve should shift to the right, indicating antagonism.
-
Determine the IC50 of this compound by plotting the inhibition of the GABA-induced quench against the this compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of GABA-gated chloride channel and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. researchgate.net [researchgate.net]
- 4. gosset.ai [gosset.ai]
- 5. Gene Group: GABA-GATED CHLORIDE CHANNEL SUBUNITS [flybase.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 11. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Control Experiments for Umifoxolaner GABA Receptor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Umifoxolaner in GABA receptor assays. The information is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and interpreting their results accurately.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an antiparasitic agent that functions as a γ-aminobutyric acid (GABA) regulated chloride channel antagonist.[1] In GABA receptor assays, it is expected to inhibit the flow of chloride ions through the GABA receptor channel, thereby blocking the inhibitory effect of GABA.
Q2: What are the essential positive and negative controls for a this compound GABA receptor assay?
A2: Proper controls are critical for validating your assay results.
-
Positive Control: A known GABA receptor antagonist should be used to confirm that the assay can detect inhibition. Picrotoxin is a commonly used non-competitive antagonist that blocks the GABA receptor channel.[2][3][4]
-
Negative Control (Vehicle Control): This control consists of the vehicle (e.g., DMSO, saline) used to dissolve the this compound and other compounds. This ensures that the solvent itself does not have an effect on the GABA receptor activity.
-
GABA Control: A concentration-response curve for GABA, the natural agonist, should be established to determine the EC50 (half-maximal effective concentration) in your specific experimental setup.[5][6]
Q3: Why is it important to perform cytotoxicity assays when testing this compound?
A3: Cytotoxicity assays are crucial to distinguish between a specific inhibitory effect on the GABA receptor and general cellular toxicity.[7][8][9][10][11] If this compound is toxic to the cells at the tested concentrations, it could lead to a decrease in the measured signal that is not due to its interaction with the GABA receptor. Common cytotoxicity assays include the MTT, MTS, and LDH release assays.[7][9]
Q4: How can I assess the potential off-target effects of this compound?
A4: To ensure the observed effects are specific to the GABA receptor, it is important to test this compound against other relevant ion channels or receptors. This can be done through:
-
Counter-screening: Testing this compound against a panel of other ion channels (e.g., sodium, potassium, calcium channels) and receptors to identify any unintended interactions.[12][13]
-
Ligand Binding Assays: These assays can determine if this compound competes with known ligands for binding to other receptors.[14]
Troubleshooting Guide
This section addresses common issues encountered during this compound GABA receptor assays.
Problem 1: No observable effect of this compound on GABA-induced currents.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration of your this compound stock solution. Perform a concentration-response curve to determine the optimal inhibitory concentration. |
| Compound Degradation | Ensure proper storage of this compound as recommended by the supplier. Prepare fresh dilutions for each experiment. |
| Assay Sensitivity | Confirm the sensitivity of your assay using a known antagonist like picrotoxin. If the positive control also shows no effect, there may be an issue with the assay system itself (e.g., cell health, receptor expression). |
| Low Receptor Expression | Verify the expression of GABA receptors in your cell line or oocytes using techniques like immunocytochemistry or western blotting. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure consistent cell culture conditions, including passage number, confluency, and media composition. Perform cell viability checks before each experiment. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, including GABA, this compound, and control compounds. |
| Fluctuations in Electrophysiology Recordings | Monitor the stability of your patch-clamp or voltage-clamp setup. Check for electrode drift, seal resistance changes, and electrical noise. |
| Incomplete Washout | Ensure complete washout of compounds between applications to prevent desensitization or cumulative effects. |
Problem 3: Unexpected potentiation of GABA response with this compound.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | This compound might be acting on another target that indirectly modulates GABA receptor activity. Conduct off-target screening as described in the FAQ section. |
| Biphasic Dose-Response | Some compounds can exhibit a biphasic dose-response, where they act as an antagonist at high concentrations but have a potentiating effect at lower concentrations. Perform a wider range concentration-response curve. |
| Interaction with other modulators | If other compounds are present in the assay, this compound may be interacting with them to produce an unexpected effect. Simplify the assay conditions to isolate the effect of this compound. |
Experimental Protocols & Data
Table 1: Recommended Control Compound Concentrations for GABA Receptor Assays
| Control Compound | Type | Typical Concentration Range | Expected Effect |
| GABA | Agonist | 1 µM - 1 mM | Activation of GABA receptor, leading to an inward chloride current. |
| Picrotoxin | Positive Control (Antagonist) | 1 µM - 100 µM | Inhibition of GABA-induced current. |
| Vehicle (e.g., DMSO) | Negative Control | ≤ 0.1% | No significant effect on GABA-induced current. |
| Diazepam | Positive Allosteric Modulator | 100 nM - 10 µM | Potentiation of GABA-induced current. |
Note: Optimal concentrations may vary depending on the specific cell type, receptor subtype, and assay conditions. It is recommended to perform a concentration-response curve for each compound.
Protocol: Positive Control Experiment using Picrotoxin (Two-Electrode Voltage Clamp on Xenopus Oocytes)
-
Oocyte Preparation: Prepare and inject Xenopus oocytes with cRNA encoding the desired GABA receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with 3 M KCl. Clamp the membrane potential at -60 mV.
-
Baseline GABA Response: Perfuse the oocyte with a solution containing a sub-maximal concentration of GABA (e.g., EC20) and record the resulting inward current.
-
Picrotoxin Application: After washing out the GABA, pre-incubate the oocyte with a solution containing picrotoxin (e.g., 10 µM) for 1-2 minutes.
-
GABA Response with Picrotoxin: While still in the presence of picrotoxin, apply the same sub-maximal concentration of GABA and record the current.
-
Data Analysis: Compare the amplitude of the GABA-induced current in the absence and presence of picrotoxin. A significant reduction in the current confirms the inhibitory effect of picrotoxin and validates the assay's ability to detect antagonism.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a positive control for cytotoxicity (e.g., doxorubicin). Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. A significant decrease in viability indicates a cytotoxic effect.[7]
Visualizations
Caption: Simplified signaling pathway of GABA-A receptor activation and inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results in this compound GABA receptor assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sophion.com [sophion.com]
- 3. AOP-Wiki [aopwiki.org]
- 4. Assessment of Methods for the Intracellular Blockade of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. kosheeka.com [kosheeka.com]
- 11. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 12. Frontiers | Targeting ion channels with ultra-large library screening for hit discovery [frontiersin.org]
- 13. Ion channels find a pathway for therapeutic success - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Umifoxolaner Enantiomers in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Umifoxolaner enantiomers using High-Performance Liquid Chromatography (HPLC).
Disclaimer: As of the current date, specific HPLC methods for the chiral separation of this compound are not widely published. The guidance provided herein is based on established and validated methods for Afoxolaner, a structurally similar isoxazoline derivative.[1][2] These methods serve as a strong starting point for developing a robust separation protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound enantiomers?
A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[3][4] These enantiomers often exhibit identical physical and chemical properties in an achiral environment, making their separation challenging without a chiral stationary phase (CSP) or a chiral mobile phase additive. The key is to create a transient diastereomeric interaction between the enantiomers and a chiral selector, leading to different retention times on the HPLC column.
Q2: Which type of HPLC column is most suitable for this compound enantiomer resolution?
A2: Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the separation of isoxazoline compounds like this compound.[5] Columns with amylose or cellulose derivatives, such as Chiralpak® and Chiralcel®, have demonstrated excellent enantioselectivity for the related compound Afoxolaner and are a logical starting point.[1][5] Both normal-phase and reversed-phase polysaccharide-based columns are available and can be effective depending on the desired mobile phase system.[1][2]
Q3: What are the typical mobile phases used for the chiral separation of isoxazoline derivatives?
A3: The choice of mobile phase depends on the chromatography mode:
-
Normal-Phase: A mixture of a non-polar solvent like n-hexane or heptane with a polar modifier such as isopropanol (IPA), ethanol, or methanol is commonly used.[1][6] A typical starting mobile phase could be a mixture of n-Hexane/IPA/MeOH (e.g., 89:10:1, v/v/v).[1]
-
Reversed-Phase: A combination of water or a buffer with organic modifiers like acetonitrile and/or isopropanol is typical.[2] An example mobile phase is water/isopropanol/acetonitrile (e.g., 40:50:10, v/v/v).[2]
Q4: How does column temperature affect the resolution of enantiomers?
A4: Column temperature is a critical parameter that can significantly impact enantioselectivity. Varying the temperature can alter the thermodynamics of the chiral recognition process. In some cases, increasing the temperature can improve peak shape and efficiency, while in other instances, sub-ambient temperatures may enhance resolution by increasing the stability of the transient diastereomeric complexes.[7][8] It is an important parameter to optimize for each specific method. For Afoxolaner, temperatures around 35-45°C have been used successfully.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the development and execution of HPLC methods for the chiral separation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition.3. Suboptimal column temperature.4. Inappropriate flow rate. | 1. Screen different polysaccharide-based CSPs (amylose and cellulose derivatives).2. Systematically vary the ratio of the organic modifier(s) in the mobile phase. For normal phase, adjust the alcohol content. For reversed-phase, alter the acetonitrile/IPA ratio.3. Optimize the column temperature in a range of 10°C to 50°C.4. Evaluate the effect of lower flow rates (e.g., 0.5-1.0 mL/min) to allow for better equilibration and interaction with the CSP. |
| Peak Tailing or Asymmetry | 1. Secondary interactions between the analyte and the stationary phase.2. Column overload.3. Inappropriate mobile phase additive. | 1. Add a small amount of an acidic or basic additive to the mobile phase to suppress ionization and reduce secondary interactions. For example, trifluoroacetic acid (TFA) or diethylamine (DEA) in small concentrations (0.1%).2. Reduce the sample concentration or injection volume.3. If using an additive, ensure it is compatible with the CSP and analyte. |
| Poor Reproducibility (Shifting Retention Times) | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column degradation or contamination. | 1. Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency.2. Use a column thermostat to maintain a stable temperature.3. Flush the column with an appropriate solvent after each run sequence. If performance degrades, consider using a guard column or replacing the column. |
| Co-elution with Impurities | 1. Lack of specificity in the method. | 1. Adjust the mobile phase composition to alter the selectivity for both the enantiomers and the impurities.2. Evaluate a different CSP that may offer a different chiral recognition mechanism.3. Change the detection wavelength to one where the impurity has minimal absorbance. |
Experimental Protocols
The following are detailed experimental protocols for normal-phase and reversed-phase HPLC methods for the chiral separation of Afoxolaner, which can be adapted for this compound.
Protocol 1: Normal-Phase HPLC Method
This method is based on a validated approach for Afoxolaner and is a good starting point for this compound.[1]
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Methanol (89:10:1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 312 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Protocol 2: Reversed-Phase HPLC Method
This method provides an alternative approach using a reversed-phase compatible chiral column.[2]
| Parameter | Condition |
| HPLC System | Agilent 1100 or equivalent |
| Column | CHIRALPAK® AD-RH (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Water / Isopropanol / Acetonitrile (40:50:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 312 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of Water/Isopropanol/Acetonitrile (40:50:10) to a concentration of approximately 0.5 mg/mL. |
Quantitative Data Summary
The following table summarizes the performance of the referenced HPLC methods for Afoxolaner, which can serve as target parameters for the development of a this compound method.
| Method | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Selectivity (α) | Run Time | Reference |
| Normal-Phase | Chiralpak® AD-3 | n-Hexane/IPA/MeOH (89:10:1) | 5.0 | 1.54 | < 10 min | [1] |
| Reversed-Phase | CHIRALPAK® AD-RH | Water/IPA/ACN (40:50:10) | 2.3 | 1.24 | 11 min | [2] |
Visualizations
Experimental Workflow for Method Development
The following diagram illustrates a typical workflow for developing a chiral HPLC method for this compound.
Caption: Workflow for Chiral HPLC Method Development.
Troubleshooting Logic for Poor Resolution
This diagram outlines the logical steps to take when troubleshooting poor resolution of this compound enantiomers.
Caption: Troubleshooting Poor Enantiomeric Resolution.
References
- 1. Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H16ClF10N3O3 | CID 122609622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. pravara.com [pravara.com]
- 6. ijbamr.com [ijbamr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Umifoxolaner Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Umifoxolaner bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an ectoparasiticide belonging to the isoxazoline class of chemicals.[1] Its primary mechanism of action is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels in insects, leading to hyperexcitation, paralysis, and death of the target pest.[2]
Q2: What are the common types of bioassays used to assess the efficacy of this compound?
A2: Common bioassay methods for insecticides like this compound include topical application, feeding (ingestion) assays, and electrophysiological assays such as the Two-Electrode Voltage Clamp (TEVC) technique using Xenopus oocytes to characterize its effect on GABA receptors.
Q3: What are the key sources of variability in this compound bioassays?
A3: Variability in bioassays can arise from several factors, including the biological characteristics of the test insects (e.g., age, sex, weight, and genetic background), environmental conditions (e.g., temperature and humidity), and technical aspects of the assay (e.g., insecticide concentration accuracy, solvent effects, and operator skill).[3]
Q4: How should this compound be prepared and stored for bioassays?
A4: this compound is soluble in DMSO.[4] Stock solutions should be stored in dark, dry conditions. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[4] It is crucial to protect solutions from light. For in vivo experiments, it is often recommended to prepare fresh working solutions on the day of use.[2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during specific this compound bioassays.
Guide 1: Topical Application Bioassay
Issue 1: High mortality in the control group (>10%).
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the solvent used (e.g., acetone) is of high purity and evaporates completely, leaving no toxic residue. Conduct a solvent-only control to confirm its inertness. |
| Mechanical Damage to Insects | Handle insects gently during transfer and application. Ensure the microapplicator tip is not causing physical injury.[5] |
| Stressful Holding Conditions | Maintain optimal temperature, humidity, and light cycle for the insect species. Provide a suitable food and water source during the post-treatment observation period.[6] |
Issue 2: Inconsistent LC50/LD50 values between replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | Calibrate the microapplicator regularly. Ensure consistent droplet size and placement on the insect's thorax.[7] |
| Variable Insect Susceptibility | Use a homogenous population of insects (same age, sex, and developmental stage).[3] Weighing insects and normalizing the dose by body weight can reduce variability.[5] |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions for each experiment. Vortex each dilution thoroughly before use. Use calibrated pipettes.[8] |
| Environmental Fluctuations | Conduct replicates at the same time of day to minimize the influence of circadian rhythms on insecticide susceptibility.[9] Maintain consistent environmental conditions throughout the experiment. |
Guide 2: Insect Feeding Bioassay
Issue 1: Low or no consumption of the treated food source.
| Potential Cause | Troubleshooting Step |
| Repellent Effect of the Solvent or Formulation | Ensure the solvent used to dissolve this compound has fully evaporated and does not deter feeding. |
| Unpalatable Diet | Use a highly palatable food source for the target insect species. |
| Incorrect Feeder Design | For liquid feeding assays, ensure the design of the feeder allows for easy access by the insect. Issues like air pockets in capillary tubes can prevent feeding.[10] |
Issue 2: High variability in mortality.
| Potential Cause | Troubleshooting Step |
| Uneven Distribution of this compound in the Diet | Ensure homogenous mixing of the compound in the food source. For solid diets, thorough mixing is critical. For liquid diets, ensure the compound remains in solution or suspension. |
| Variable Food Consumption Among Insects | Starve insects for a standardized period before the assay to encourage uniform feeding.[11] |
| Contaminated Food or Water Source | Use clean, fresh food and water for both control and treatment groups. |
Guide 3: Two-Electrode Voltage Clamp (TEVC) with Xenopus Oocytes
Issue 1: No or very small GABA-induced currents.
| Potential Cause | Troubleshooting Step |
| Poor mRNA Expression | Use high-quality, purified mRNA for injection. Optimize the amount of mRNA injected and the incubation time post-injection (typically 2-7 days at 16-18°C).[12][13] |
| Unhealthy Oocytes | Use healthy, stage V-VI oocytes. Ensure proper handling and storage in appropriate buffer solutions (e.g., Barth's solution).[14] |
| Incorrect Recording Solutions | Verify the composition and pH of the recording buffer (e.g., Ringer's solution). |
Issue 2: High variability in the inhibition by this compound.
| Potential Cause | Troubleshooting Step |
| Incomplete Solution Exchange | Ensure the perfusion system allows for complete and rapid exchange of solutions in the recording chamber. |
| Instability of the Compound in Solution | Prepare fresh dilutions of this compound for each experiment. Protect from light if the compound is light-sensitive. |
| Variability in Receptor Expression Levels | While some oocyte-to-oocyte variability is expected, large variations may indicate inconsistent mRNA injections. |
| Electrode Instability | Ensure microelectrodes have the appropriate resistance (typically 1-3 MΩ) and are properly filled with KCl solution.[14] |
Quantitative Data Summary
The following tables provide representative data for isoxazoline insecticides, which can be used as a benchmark for this compound bioassays.
Table 1: Topical Application LC50 Values for an Isoxazoline Insecticide against Various Pests.
| Pest Species | Life Stage | LC50 (ng/insect) | 95% Confidence Interval |
| Musca domestica (House Fly) | Adult Female | 50.64 | 43.70 - 60.55 |
| Aedes aegypti (Yellow Fever Mosquito) | Adult Female | 0.1 - 1.0 | Not Reported |
| Plutella xylostella (Diamondback Moth) | 3rd Instar Larvae | 0.18 mg/L (concentration) | Not Reported |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions.[7]
Table 2: Factors Influencing Variability in Insecticide Bioassays.
| Factor | Impact on Variability | Recommendation to Reduce Variability |
| Insect Age | High | Use a synchronized cohort of insects of the same age. |
| Insect Sex | Moderate to High | Test sexes separately. |
| Insect Weight | High | Normalize dose by body weight. |
| Temperature | High | Maintain a constant, controlled temperature. |
| Pipetting Accuracy | High | Use calibrated pipettes and consistent technique. |
| Solvent Purity | Moderate | Use high-purity solvents. |
Experimental Protocols
Protocol 1: Topical Application Bioassay
This protocol is a generalized method adaptable for this compound.
-
Insect Rearing: Rear the target insect species under controlled conditions (e.g., 27 ± 1°C, 75 ± 5% relative humidity, 12:12 h light:dark cycle).[5] Use healthy, non-anesthetized adult insects of a specific age (e.g., 3-5 days old).
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent like acetone. Perform serial dilutions to obtain a range of at least five concentrations that are expected to result in mortalities between 10% and 90%.[8]
-
Application: Anesthetize the insects briefly with CO2 or by chilling. Using a calibrated microapplicator, apply a precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of each insect.[8] Treat a control group with the solvent only.
-
Observation: Place the treated insects in clean containers with access to food and water. Maintain them under the same controlled environmental conditions as rearing.
-
Data Collection: Assess mortality at 24 and 48 hours post-application. An insect is considered dead if it is unable to make coordinated movements when gently prodded.[6]
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-response data using probit analysis to determine the LD50/LC50 values and their 95% confidence intervals.[7]
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Assay
This protocol describes the general procedure for testing GABA receptor antagonists using Xenopus oocytes.
-
Oocyte Preparation and mRNA Injection: Harvest stage V-VI oocytes from a female Xenopus laevis. Inject the oocytes with cRNA encoding the insect GABA receptor subunit of interest. Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl. Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
GABA Application: Apply GABA at its EC50 concentration to elicit a control current response.
-
This compound Application: After washing out the GABA, perfuse the oocyte with this compound at various concentrations for a set period. Then, co-apply GABA (at its EC50) with this compound and record the current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of this compound. Calculate the percentage of inhibition for each concentration. Plot the concentration-response curve and fit the data to a suitable equation to determine the IC50 value.
Visualizations
References
- 1. This compound [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.rdagriculture.in [journals.rdagriculture.in]
- 4. medkoo.com [medkoo.com]
- 5. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entomoljournal.com [entomoljournal.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Best practices for handling and storing Umifoxolaner
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Umifoxolaner, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and sources of ignition. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For short-term storage (days to weeks), 0-4°C is acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[1] For optimal stability, store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be protected from light and stored under a nitrogen atmosphere.[1]
Q3: What are the general safety precautions I should take when handling this compound?
A3: this compound is a member of the isoxazoline class of compounds, which has been associated with neurologic adverse reactions in some cases.[2][3][4] Handle this compound in accordance with good industrial hygiene and safety practices. Avoid inhalation, and contact with eyes and skin. Use appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat. Ensure adequate ventilation, such as working in a chemical fume hood. Wash hands thoroughly after handling.
Q4: What should I do in case of accidental exposure to this compound?
A4:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Q5: Are there any known incompatibilities for this compound?
A5: Specific incompatibility studies for this compound are not widely available. However, based on its chemical structure, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases. As a general practice, avoid mixing this compound with other chemicals unless their compatibility is known.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation observed in stock solution upon storage at -20°C or -80°C. | The concentration of the stock solution may be too high for the solvent at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Ensure the correct solvent (e.g., DMSO) was used. |
| Inconsistent results in biological assays. | 1. Degradation of this compound in the working solution. 2. Inaccurate pipetting of the viscous stock solution. 3. Adsorption of the compound to plasticware. | 1. Prepare fresh working solutions daily. Avoid prolonged exposure of the working solution to light and ambient temperature. 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of viscous DMSO stock solutions. 3. Consider using low-adhesion microplates or glassware. |
| Difficulty dissolving this compound powder. | The compound may have low solubility in the chosen solvent at the desired concentration. | 1. Try gentle warming and vortexing to aid dissolution. 2. Sonication can also be used to facilitate dissolution. 3. If complete dissolution is not achieved, consider using a different solvent or preparing a more dilute solution. |
| Unexpected side effects observed in animal studies. | The isoxazoline class of compounds can have neurological side effects. | 1. Carefully monitor animals for any signs of tremors, ataxia, or seizures. 2. Reduce the dosage if adverse effects are observed. 3. Consult with a veterinarian or animal care specialist. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution in DMSO and a subsequent working solution in corn oil, suitable for in vivo studies.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Corn oil, sterile
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (25 mg/mL in DMSO): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 25 mg/mL. c. Vortex the solution until the this compound is completely dissolved. d. Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Working Solution Preparation (2.5 mg/mL in Corn Oil): a. Thaw a single aliquot of the 25 mg/mL DMSO stock solution at room temperature. b. In a sterile tube, add 900 µL of sterile corn oil. c. Add 100 µL of the 25 mg/mL this compound stock solution to the corn oil. d. Vortex the mixture thoroughly to ensure a uniform suspension. e. Prepare the working solution fresh before each use.
Protocol 2: General Guideline for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. This is a general guideline and should be optimized for specific laboratory conditions and analytical instrumentation.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 N HCl. b. Incubate the mixture at 60°C for 24 hours. c. Neutralize the solution with 0.1 N NaOH. d. Analyze by HPLC.
-
Base Hydrolysis: a. Mix equal volumes of the stock solution and 0.1 N NaOH. b. Incubate the mixture at 60°C for 24 hours. c. Neutralize the solution with 0.1 N HCl. d. Analyze by HPLC.
-
Oxidative Degradation: a. Mix equal volumes of the stock solution and 3% H₂O₂. b. Keep the mixture at room temperature for 24 hours. c. Analyze by HPLC.
-
Thermal Degradation: a. Keep the this compound powder in an oven at 70°C for 48 hours. b. Prepare a solution from the heat-treated powder and analyze by HPLC.
-
Photolytic Degradation: a. Expose the this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. b. Analyze the samples by HPLC.
-
Analysis: Analyze all samples by a suitable, validated HPLC method to separate the parent compound from any degradation products.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Powder (Long-term) | -20°C | Up to 3 years | Tightly sealed container, protected from light |
| Powder (Short-term) | 0 - 4°C | Days to weeks | Tightly sealed container, protected from light |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquoted, protected from light, under nitrogen |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquoted, protected from light, under nitrogen |
Table 2: Hypothetical Stability of this compound Stock Solution (10 mg/mL in DMSO) at -20°C
| Time Point | % Purity (by HPLC) | Appearance |
| 0 | 99.9% | Clear, colorless solution |
| 1 month | 99.5% | Clear, colorless solution |
| 3 months | 98.2% | Clear, colorless solution |
| 6 months | 96.1% | Clear, colorless solution |
Note: This is hypothetical data for illustrative purposes. Actual stability should be determined experimentally.
Visualizations
Caption: Figure 1. Workflow for preparing and using this compound solutions.
Caption: Figure 2. Troubleshooting logic for inconsistent experimental results.
References
Validation & Comparative
Umifoxolaner and Afoxolaner: A Comparative Look at Their Potency on Insect GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ectoparasiticides, the isoxazoline class of compounds has emerged as a highly effective and widely used group of molecules. Among these, afoxolaner has been commercially successful for the control of fleas and ticks in companion animals. A newer entrant to this class is umifoxolaner. Both compounds exert their insecticidal and acaricidal effects by acting on the nervous system of arthropods, specifically by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls), which are crucial for inhibitory neurotransmission. This guide provides a comparative overview of their potency on insect GABA receptors, based on available scientific data.
Mechanism of Action: Targeting Insect GABA Receptors
Both this compound and afoxolaner are non-competitive antagonists of insect GABA receptors.[1] In the insect central nervous system, GABA is a primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Isoxazolines like this compound and afoxolaner bind to a site within the chloride channel of the GABA receptor, distinct from the GABA binding site itself.[2][3] This binding blocks the influx of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is a persistent state of neuronal hyperexcitation, leading to paralysis and death of the insect or acarine.[1][4]
A key advantage of the isoxazoline class is its selectivity for insect GABA receptors over their mammalian counterparts. This selectivity is attributed to structural differences between the insect and mammalian GABA receptor subunits, which results in a significantly lower binding affinity of isoxazolines for mammalian receptors.[1]
Comparative Potency on Insect GABA Receptors
While both molecules share the same target, their potency can differ based on their specific chemical structures and interactions with the receptor. Potency is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the GABA-induced current. A lower IC50 value indicates higher potency.
Currently, detailed quantitative data on the potency of this compound on various insect GABA receptors is not extensively available in peer-reviewed literature, likely due to its more recent development. However, data for afoxolaner has been published.
| Compound | Insect Species | Receptor Type | IC50 (nM) | Reference |
| Afoxolaner | Drosophila melanogaster | RDL (wild-type) | 3.7 | [3] |
| Afoxolaner | Drosophila melanogaster | RDL (A302S mutant) | Not significantly different from wild-type | [2][3] |
| This compound | - | - | Data not publicly available | - |
RDL (Resistance to dieldrin) is a subunit of the insect GABA receptor.
The lack of publicly available, peer-reviewed data for this compound prevents a direct quantitative comparison of its potency with that of afoxolaner at this time.
Experimental Protocols
The determination of the potency of compounds like this compound and afoxolaner on insect GABA receptors typically involves electrophysiological techniques, most commonly the two-electrode voltage-clamp (TEVC) method using Xenopus laevis oocytes as an expression system.
General Experimental Protocol for Two-Electrode Voltage-Clamp (TEVC) Assay
-
Cloning and cRNA Synthesis: The gene encoding the insect GABA receptor subunit of interest (e.g., RDL) is cloned into an expression vector. The vector is then linearized, and capped complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Preparation and Injection: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated. Each oocyte is then injected with the synthesized cRNA encoding the insect GABA receptor. The oocytes are incubated for 2-5 days to allow for the expression of the receptors on the oocyte membrane.
-
Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution. Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte. The membrane potential is clamped at a holding potential, typically -60 mV.
-
GABA Application and Current Measurement: GABA is applied to the oocyte at its EC50 concentration (the concentration that elicits 50% of the maximal response) to activate the expressed GABA receptors and induce an inward chloride current.
-
Compound Application and Inhibition Measurement: The test compound (this compound or afoxolaner) is co-applied with GABA at various concentrations. The degree of inhibition of the GABA-induced current by the compound is measured.
-
Data Analysis: The inhibitory effect of the compound at each concentration is calculated as a percentage of the control GABA response. A concentration-response curve is then plotted, and the IC50 value is determined by fitting the data to a sigmoidal dose-response equation.
Visualizing the Molecular and Experimental Landscape
To better understand the concepts discussed, the following diagrams illustrate the GABA receptor signaling pathway and a typical experimental workflow.
Caption: Insect GABA receptor signaling pathway and the inhibitory action of isoxazolines.
Caption: Workflow for determining the potency of isoxazolines on insect GABA receptors.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Effects of RDL GABA Receptor Point Mutants on Susceptibility to Meta-Diamide and Isoxazoline Insecticides in Drosophila melanogaster [mdpi.com]
- 3. ttcenter.ir [ttcenter.ir]
- 4. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Efficacy of Umifoxolaner and Fluralaner: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant body of research on the in vitro efficacy of fluralaner, a widely used isoxazoline ectoparasiticide. However, there is a notable scarcity of published peer-reviewed studies detailing the specific in vitro efficacy of Umifoxolaner, including quantitative data such as IC50 or LC50 values against key veterinary parasites. Both compounds are understood to belong to the isoxazoline class of chemicals and share a similar mechanism of action.
This guide provides a detailed comparison based on the available data, focusing on the established in vitro performance of fluralaner and contextualizing it with information on other relevant isoxazolines. The experimental protocols described herein are based on methodologies reported in studies of fluralaner and other members of the isoxazoline class, providing a framework for potential comparative assessments.
Mechanism of Action: Targeting Invertebrate Nervous System
Both this compound and fluralaner are antagonists of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) and, to a lesser extent, glutamate-gated chloride channels (Glu-Cls) in invertebrates.[1][2] These channels are crucial for inhibitory neurotransmission in insects and acarines. By blocking these channels, isoxazolines cause hyperexcitation, paralysis, and ultimately the death of the parasite.[1][3] The high selectivity of these compounds for invertebrate versus mammalian receptors ensures a favorable safety profile for host animals.[1]
References
Umifoxolaner and Fipronil: A Comparative Analysis of their Mechanisms of Action on Insect GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent insecticides, umifoxolaner and fipronil. Both compounds target the insect nervous system, specifically the γ-aminobutyric acid (GABA)-gated chloride channels, leading to neuronal hyperexcitation and death. This document summarizes their distinct molecular interactions, presents available quantitative data, and outlines typical experimental protocols used to characterize these insecticides.
Core Mechanism of Action: Antagonism of GABA-Gated Chloride Channels
Both this compound, an isoxazoline insecticide, and fipronil, a phenylpyrazole insecticide, exert their insecticidal effects by acting as non-competitive antagonists of the GABA receptor in insects. The GABA receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus playing a crucial role in inhibitory neurotransmission.
By blocking these channels, both this compound and fipronil prevent the inhibitory action of GABA. This leads to a state of uncontrolled neuronal excitation, resulting in paralysis and ultimately the death of the insect.[1][2][3][4]
Molecular Binding Sites and Selectivity
While both insecticides target the same receptor, their specific binding sites and selectivity profiles differ.
Fipronil: Fipronil binds within the transmembrane domain of the insect GABA receptor.[5][6] Its specificity towards insects is attributed to a higher binding affinity for insect GABA receptors compared to mammalian receptors.[6] Additionally, fipronil also acts on glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to its selective toxicity.[1]
This compound: As an isoxazoline, this compound is understood to bind to a distinct site on the insect GABA receptor compared to fipronil.[6][7][8] Isoxazolines, in general, are known to be potent non-competitive antagonists of insect GABA-gated chloride channels.[6][7][8] The selectivity of isoxazolines for insect over mammalian GABA receptors is a key feature of this class of insecticides.[1][3]
Quantitative Comparison of Efficacy
The following table summarizes available quantitative data on the efficacy of fipronil. Direct comparative data for this compound in the same experimental systems was not available in the public domain at the time of this review. However, data for other isoxazolines like afoxolaner and fluralaner are included to provide a contextual comparison of the potency of this class of insecticides.
| Compound | Target Organism/Receptor | Assay Type | Efficacy Metric (IC50) | Reference |
| Fipronil | Cockroach GABA Receptors | Whole-cell patch-clamp | 28 nM | [6] |
| Fipronil | Rat Dorsal Root Ganglion GABAA Receptors | Whole-cell patch-clamp | 1.65 µM | [5] |
| Afoxolaner | Insect GABA-gated chloride channels | Electrophysiology | Nanomolar potency | [6][7] |
| Fluralaner | Arthropod RDLs (GABA Receptors) | Membrane potential fluorescence dye assay | 5-236 fold more potent than fipronil | [9] |
Experimental Protocols
The characterization of the mechanism of action for insecticides like this compound and fipronil typically involves a combination of electrophysiological and molecular biology techniques.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes
This is a common method to study the effects of compounds on specific ion channels expressed in a controlled system.
Methodology:
-
Receptor Expression: Oocytes from Xenopus laevis are injected with cRNA encoding the insect GABA receptor subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for recording current.
-
GABA Application: A baseline current is established, and then GABA is applied to the oocyte, causing the opening of the GABA-gated chloride channels and a resulting inward or outward current, depending on the holding potential and chloride gradient.
-
Insecticide Application: The insecticide (this compound or fipronil) is then co-applied with GABA, or pre-applied before GABA application, to determine its effect on the GABA-induced current.
-
Data Analysis: The inhibition of the GABA-induced current by the insecticide is measured and used to determine parameters such as the IC50 (the concentration of insecticide that inhibits 50% of the maximal GABA response).
Whole-Cell Patch Clamp on Insect Neurons
This technique allows for the direct measurement of ion channel activity in isolated insect neurons.
Methodology:
-
Neuron Isolation: Neurons are dissociated from the central nervous system of the target insect species.
-
Patch Clamp Recording: A glass micropipette with a very small tip opening is sealed onto the membrane of a single neuron. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration).
-
Voltage Clamp and Drug Application: The neuron's membrane potential is clamped at a specific voltage. GABA and the test insecticide are applied to the neuron via a perfusion system.
-
Current Measurement and Analysis: The currents flowing across the neuron's membrane in response to GABA and the insecticide are recorded and analyzed to determine the inhibitory effect of the compound on the native GABA receptors.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound and Fipronil on the GABA receptor signaling pathway.
Caption: Typical experimental workflows for characterizing insecticide mechanism of action.
Caption: Logical relationship of insecticide action leading to insect mortality.
References
- 1. Afoxolaner - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Lotilaner? [synapse.patsnap.com]
- 3. Isoxazoline Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 4. What are the approved indications for Lotilaner? [synapse.patsnap.com]
- 5. Lotilaner - Wikipedia [en.wikipedia.org]
- 6. Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The novel isoxazoline ectoparasiticide lotilaner (Credelio™): a non-competitive antagonist specific to invertebrates γ-aminobutyric acid-gated chloride channels (GABACls) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel isoxazoline ectoparasiticide fluralaner: selective inhibition of arthropod γ-aminobutyric acid- and L-glutamate-gated chloride channels and insecticidal/acaricidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Umifoxolaner: A Comparative Analysis of Cross-Resistance in Insecticide-Resistant Insects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available data on the cross-resistance profile of umifoxolaner, a novel isoxazoline insecticide. The information is intended to assist researchers and professionals in the fields of entomology, pest management, and insecticide development in understanding the performance of this compound against insect populations that have developed resistance to other chemical classes of insecticides.
Introduction to this compound and the Isoxazoline Class
This compound belongs to the isoxazoline class of insecticides, which act as antagonists of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1] This mode of action is distinct from many other major insecticide classes, such as pyrethroids, neonicotinoids, and organophosphates. The unique target site of isoxazolines suggests a potential lack of cross-resistance in insect populations resistant to these other insecticide groups.
Comparative Performance and Cross-Resistance Data
While specific quantitative data on this compound cross-resistance is limited in publicly available literature, studies on other isoxazoline insecticides, such as fluralaner and afoxolaner, have shown a favorable cross-resistance profile. These studies have demonstrated that isoxazolines can be effective against insect and acarid strains with confirmed resistance to other chemical classes. The table below summarizes the expected cross-resistance patterns for isoxazolines based on available data for the chemical class. It is important to note that these are general patterns for the isoxazoline class, and specific performance of this compound may vary.
| Insecticide Class of Resistant Strain | Target Site of Resistant Strain | Expected Cross-Resistance to this compound | Supporting Rationale |
| Pyrethroids | Voltage-gated sodium channels | Low to None | Different target site. Resistance to pyrethroids is often conferred by mutations in the voltage-gated sodium channel (kdr mutations) or enhanced metabolic detoxification, which are not expected to affect the efficacy of GABA-gated chloride channel antagonists. |
| Neonicotinoids | Nicotinic acetylcholine receptors (nAChRs) | Low to None | Different target site. Neonicotinoid resistance is typically associated with target-site mutations in nAChRs or metabolic pathways that are distinct from those affecting isoxazolines. |
| Organophosphates & Carbamates | Acetylcholinesterase (AChE) | Low to None | Different target site. Resistance to these classes is primarily due to mutations in the AChE enzyme or enhanced detoxification, which do not impact the GABA receptor target of this compound. |
| Phenylpyrazoles (e.g., Fipronil) | GABA-gated chloride channels | Potential for Cross-Resistance | Same target site. Resistance to fipronil is often associated with mutations in the Rdl (resistance to dieldrin) gene, which encodes a subunit of the GABA receptor. Certain mutations in this gene could potentially confer cross-resistance to isoxazolines. |
| Cyclodienes | GABA-gated chloride channels | Potential for Cross-Resistance | Same target site. Similar to phenylpyrazoles, resistance to cyclodienes is linked to mutations in the Rdl gene, which may lead to cross-resistance with isoxazolines. |
Signaling Pathway of Isoxazoline Insecticides and Resistance Mechanism
The primary target of this compound and other isoxazolines is the GABA-gated chloride ion channel in the insect's central nervous system. The following diagram illustrates the mechanism of action and the potential for target-site resistance.
Caption: Mechanism of action of this compound and target-site resistance.
Experimental Protocols for Cross-Resistance Assessment
The evaluation of cross-resistance involves comparing the susceptibility of a known insecticide-resistant strain of an insect to a new active ingredient against a susceptible control strain. A generalized workflow for such an experiment is outlined below.
Rearing of Insect Strains
-
Susceptible Strain: A laboratory strain with no prior exposure to insecticides.
-
Resistant Strain: A field-collected or laboratory-selected strain with confirmed resistance to a specific insecticide (e.g., pyrethroid-resistant). Resistance levels should be periodically re-confirmed.
Bioassay Method
A common method for assessing insecticide toxicity is the topical application or diet incorporation bioassay.
-
Topical Application:
-
Prepare serial dilutions of this compound and the resistance-confirming insecticide in a suitable solvent (e.g., acetone).
-
Anesthetize adult insects (e.g., using CO2).
-
Apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect using a micro-applicator.
-
Control groups are treated with solvent only.
-
Treated insects are transferred to clean containers with food and water.
-
Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).
-
-
Diet Incorporation:
-
Prepare an artificial diet for the target insect.
-
Incorporate serial dilutions of this compound into the diet.
-
Place a known number of larvae onto the treated diet in individual wells of a bioassay tray.
-
Seal the trays and incubate under controlled conditions.
-
Assess mortality and larval weight at set time points.
-
Data Analysis
-
Mortality data is corrected for control mortality using Abbott's formula.
-
The dose-response data is subjected to probit analysis to determine the lethal dose or concentration that kills 50% of the test population (LD50 or LC50).
-
The Resistance Ratio (RR) is calculated as follows: RR = LD50 of Resistant Strain / LD50 of Susceptible Strain
An RR value close to 1 indicates no cross-resistance, while a significantly higher value suggests cross-resistance.
References
Unraveling the Selective Action of Umifoxolaner: A Comparative Guide for Researchers
A deep dive into the selectivity of the novel isoxazoline, Umifoxolaner, reveals its potent and specific targeting of insect GABA receptors over their mammalian counterparts. This guide provides a comprehensive comparison with other isoxazolines, supported by experimental data and detailed protocols for researchers in pharmacology and drug development.
This compound, a member of the isoxazoline class of insecticides and parasiticides, demonstrates a significant preference for inhibiting insect γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system of insects. This selective antagonism leads to hyperexcitation, paralysis, and ultimately the death of the target insect, while exhibiting a markedly lower affinity for mammalian GABA receptors, ensuring a favorable safety profile for non-target species.
Comparative Analysis of Isoxazoline Activity
While specific quantitative data for this compound's binding affinity on insect and mammalian GABA receptors is not publicly available, the isoxazoline class, in general, is characterized by its selective toxicity. To provide a comparative landscape, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other commercially available isoxazolines—afoxolaner, fluralaner, sarolaner, and lotilaner—on various human and canine GABA receptor subtypes. It is important to note that lower IC50 values indicate higher potency.
| Compound | Receptor Subtype (Human) | IC50 (µM)[1][2] | Receptor Subtype (Canine) | IC50 (µM)[1][2] |
| Fluralaner | α1β2γ2 | 5.7 | α1β2γ2 | 13.0 |
| α2β2γ2 | 2.9 | α2β2γ2 | 4.5 | |
| α3β2γ2 | 4.2 | α3β2γ2 | 5.8 | |
| α5β2γ2 | 1.9 | α5β2γ2 | 2.2 | |
| α6β2γ2 | 2.4 | - | - | |
| Afoxolaner | α1β2γ2 | 4.6 | α1β2γ2 | 3.0 |
| α2β2γ2 | 10.2 | α2β2γ2 | 6.8 | |
| α3β2γ2 | 20.5 | α3β2γ2 | 15.4 | |
| α5β2γ2 | 8.7 | α5β2γ2 | 20.6 | |
| α6β2γ2 | >30 | - | - | |
| Sarolaner | α1β2γ2 | 15.1 | α1β2γ2 | 10.2 |
| α2β2γ2 | 21.8 | α2β2γ2 | 18.5 | |
| α3β2γ2 | >30 | α3β2γ2 | >30 | |
| α5β2γ2 | 8.4 | α5β2γ2 | 21.8 | |
| α6β2γ2 | >30 | - | - | |
| Lotilaner | α1β2γ2 | >30 | α1β2γ2 | >30 |
| α2β2γ2 | >30 | α2β2γ2 | >30 | |
| α3β2γ2 | >30 | α3β2γ2 | >30 | |
| α5β2γ2 | >30 | α5β2γ2 | >30 | |
| α6β2γ2 | >30 | - | - |
Data sourced from a study utilizing two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing various human and canine GABA receptor subtypes.[1][2]
This data clearly illustrates the varying potencies of different isoxazolines on mammalian GABA receptors. Fluralaner, for instance, exhibits the lowest IC50 values, indicating a higher potential for interaction with mammalian receptors compared to lotilaner, which shows minimal inhibition. This comparative data is crucial for understanding the structure-activity relationships within the isoxazoline class and for the rational design of future insecticides with even greater selectivity.
The high selectivity of isoxazolines for insect GABA receptors is a key feature of their mechanism of action.[3] These compounds act as non-competitive antagonists, meaning they do not bind to the same site as the endogenous ligand GABA.[3] Instead, they bind to a distinct site on the receptor-ion channel complex, leading to the disruption of chloride ion flow.[3]
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for Assessing GABA Receptor Modulation
This protocol is adapted from studies investigating the effects of isoxazolines on vertebrate GABA receptors expressed in Xenopus laevis oocytes.[1][2]
1. Oocyte Preparation:
- Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the desired subunits of the GABA receptor (e.g., human α1, β2, and γ2 subunits). The ratio of injected cRNA may need to be optimized to ensure proper receptor assembly.
- Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-5 MΩ).
- Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
- Record whole-cell currents using a suitable amplifier and data acquisition system.
3. Compound Application and Data Analysis:
- Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC10-EC20).
- Co-apply the test compound (e.g., this compound) with the same concentration of GABA.
- To determine the IC50 value, apply a range of concentrations of the test compound in the presence of a fixed concentration of GABA.
- Wash the oocyte with saline between applications to ensure full recovery of the GABA response.
- Analyze the data using appropriate software to calculate the percent inhibition and determine the IC50 value by fitting the data to a concentration-response curve.
Radioligand Binding Assay for Insect GABA Receptors
This protocol is a generalized method for assessing the binding of isoxazolines to insect GABA receptors, based on established techniques.
1. Membrane Preparation:
- Homogenize insect heads or whole insects in a suitable ice-cold buffer (e.g., Tris-HCl with protease inhibitors).
- Centrifuge the homogenate at a low speed to remove large debris.
- Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
- Wash the membrane pellet by resuspension and centrifugation to remove endogenous GABA and other interfering substances.
- Resuspend the final membrane pellet in the assay buffer.
2. Binding Assay:
- In a microtiter plate, combine the membrane preparation, a radiolabeled ligand that binds to the GABA receptor (e.g., [3H]EBOB or a tritiated isoxazoline), and varying concentrations of the unlabeled test compound (e.g., this compound).
- Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.
- Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
- Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known GABA receptor ligand) from the total binding.
- Calculate the percent inhibition of specific binding at each concentration of the test compound.
- Determine the IC50 value by fitting the data to a competition binding curve using appropriate software. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the signaling pathway and a typical experimental workflow.
Figure 1. Mechanism of this compound's selective action on insect versus mammalian GABA receptors.
Figure 2. A typical experimental workflow for assessing the selectivity of a compound for insect versus mammalian GABA receptors.
References
Mechanism of Action: Targeting Invertebrate GABA Receptors
An In Vitro Efficacy Comparison of Isoxazoline Insecticides: A Guide for Researchers
The isoxazoline class of insecticides has become a cornerstone in the management of ectoparasites in veterinary medicine and crop protection. Their high efficacy and favorable safety profile in mammals are attributed to their selective action on invertebrate nervous systems. This guide provides an in vitro comparison of prominent isoxazoline insecticides—fluralaner, afoxolaner, sarolaner, and lotilaner—focusing on their interaction with the primary target: the γ-aminobutyric acid (GABA)-gated chloride channel.
Isoxazoline insecticides act as non-competitive antagonists of GABA-gated chloride channels (GABA-Cls) in insects and acarines.[1][2] GABA is the principal inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulse transmission. Isoxazolines bind to a unique site within the GABA receptor complex, distinct from other insecticides like fipronil and avermectins, which also target this system.[3][4][5] This binding allosterically inhibits the channel, blocking the influx of chloride ions. The consequence is uncontrolled neuronal hyperexcitation, paralysis, and ultimately, the death of the arthropod.[5][6][7] The high selectivity of isoxazolines for insect over mammalian GABA receptors is a key factor in their safety profile for vertebrate species.[4][7]
Comparative In Vitro Efficacy
The in vitro potency of isoxazoline insecticides is typically evaluated by determining their half-maximal inhibitory concentration (IC50) on GABA-gated chloride channels. Lower IC50 values indicate higher potency. The following table summarizes available in vitro data for fluralaner, afoxolaner, sarolaner, and lotilaner.
| Insecticide | Target Organism/Cell Line | Receptor Subunit | IC50 Value | Reference |
| Fluralaner | Apis mellifera (Honeybee) | RDL | 13.59 nM | [8] |
| Bactrocera dorsalis | RDL | 1.5 x 10⁻⁷ M | [9] | |
| Human/Canine | GABARs | 1.9-13 µM | [10][11] | |
| Afoxolaner | Drosophila melanogaster | RDL | 3.7 nM | [12] |
| Human/Canine | GABARs | >30 µM | [10][11] | |
| Sarolaner | Human/Canine | GABARs | >30 µM | [10][11] |
| Lotilaner | Human/Canine | GABARs | >30 µM | [10][11][13] |
Note: Direct comparative studies across all four isoxazolines on the same insect species and receptor subtype are limited in the public domain. The data presented is collated from various studies and may not be directly comparable due to differing experimental conditions. The S-enantiomer is generally the more biologically active form for isoxazolines like sarolaner and lotilaner.[14][15]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the in vitro evaluation of isoxazoline insecticides.
Two-Electrode Voltage-Clamp (TEVC) Assay in Xenopus laevis Oocytes
This is a common method for characterizing the effects of compounds on ion channels expressed in a heterologous system.
-
Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually defolliculated after enzymatic digestion with collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the insect GABA receptor subunit of interest (e.g., RDL - resistance-to-dieldrin). For heteromeric receptors, cRNAs for different subunits are co-injected.
-
Incubation: Injected oocytes are incubated for 1-4 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a buffer solution.
-
Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
-
GABA is applied to the oocyte to elicit an inward chloride current.
-
The isoxazoline insecticide is then co-applied with GABA, and the inhibition of the GABA-induced current is measured.
-
Dose-response curves are generated by applying a range of insecticide concentrations to determine the IC50 value.[8][9]
-
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from its binding site on the receptor.
-
Membrane Preparation: Tissues rich in the target receptor (e.g., insect heads) are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand known to bind to the GABA receptor (e.g., [³H]EBOB or a radiolabeled isoxazoline).
-
Competition Assay: A range of concentrations of the unlabeled isoxazoline insecticide is added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the isoxazoline that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[3][5]
Visualizations
Signaling Pathway of Isoxazoline Action
Caption: Mechanism of action of isoxazoline insecticides on the insect GABA receptor.
Experimental Workflow for Two-Electrode Voltage-Clamp (TEVC)
Caption: Workflow for evaluating isoxazoline activity using a TEVC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Afoxolaner - Wikipedia [en.wikipedia.org]
- 8. Neurotoxicity and mode of action of fluralaner on honeybee Apis mellifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of isoxazoline activity on human and canine GABA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lotilaner - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. The Structural Basis of Binding Stability and Selectivity of Sarolaner Enantiomers for Ctenocephalides felis RDL Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating Umifoxolaner's Non-Competitive Antagonism: A Comparative Guide
This guide provides a comprehensive comparison of Umifoxolaner's non-competitive antagonism with alternative mechanisms of receptor modulation, supported by established experimental data and detailed protocols for validation. It is intended for researchers, scientists, and professionals in drug development seeking to understand and verify the pharmacological action of this compound on γ-aminobutyric acid (GABA) regulated chloride channels.
Distinguishing Non-Competitive from Competitive Antagonism
The primary mechanism of action for an antagonist can be broadly categorized as either competitive or non-competitive, each presenting a distinct pharmacological profile. This compound is identified as a non-competitive antagonist of GABA-regulated chloride channels.[1]
Competitive antagonists bind to the same site as the endogenous agonist (in this case, GABA). Their inhibitory effect can be overcome by increasing the concentration of the agonist. This is observed as a parallel rightward shift in the agonist dose-response curve, with no change in the maximum response (Emax).[2][3][4]
Non-competitive antagonists , such as this compound, bind to a different site on the receptor, known as an allosteric site.[3][5][6] This binding event alters the receptor's conformation, reducing its ability to respond to the agonist, regardless of the agonist's concentration. Consequently, the maximum response (Emax) of the agonist is depressed.[2][3]
Quantitative Comparison of Antagonist Effects
The differing effects of competitive and non-competitive antagonists on the agonist dose-response relationship can be summarized in the following table. The data presented are representative of typical outcomes from functional assays designed to differentiate these mechanisms.
| Antagonist Type | Agonist EC50 | Maximum Agonist Response (Emax) | Surmountability by Agonist |
| None (Control) | X | 100% | N/A |
| Competitive | Increased (Rightward shift) | 100% (Unchanged) | Yes |
| This compound (Non-competitive) | May be unchanged or slightly shifted | Decreased (<100%) | No |
Experimental Protocols for Validation
To empirically validate the non-competitive antagonism of this compound, the following experimental protocols are recommended.
Electrophysiological Assay (Two-Electrode Voltage Clamp)
This functional assay directly measures the flow of chloride ions through the GABA-A receptor channel in response to a GABA agonist, and how this is affected by this compound.
Objective: To determine the effect of this compound on the maximal GABA-elicited current.
Materials:
-
Xenopus oocytes expressing recombinant human GABA-A receptors (e.g., α1β2γ2 subunit composition).
-
GABA (agonist).
-
This compound.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage clamp setup.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the recording solution.
-
Prepare a range of GABA concentrations to establish a full dose-response curve.
-
Clamp the oocyte at a holding potential of -70 mV.
-
First, establish a baseline GABA dose-response curve by perfusing the oocyte with increasing concentrations of GABA and recording the peak inward current.
-
Wash the oocyte with recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with a fixed concentration of this compound for a defined period (e.g., 2-5 minutes).
-
In the continued presence of this compound, repeat the application of increasing concentrations of GABA and record the peak inward currents.
-
Repeat steps 5-7 for different concentrations of this compound.
-
Plot the GABA concentration against the normalized peak current to generate dose-response curves in the absence and presence of this compound.
Expected Outcome: The dose-response curves in the presence of this compound will show a concentration-dependent decrease in the maximal current response (Emax) compared to the GABA-only control curve, a hallmark of non-competitive antagonism.
Radioligand Binding Assay
This assay determines whether this compound competes with a known ligand that binds to the GABA binding site.
Objective: To assess if this compound displaces a radiolabeled ligand that binds to the orthosteric GABA site.
Materials:
-
Cell membranes prepared from cells expressing GABA-A receptors.
-
Radiolabeled GABA-A receptor agonist (e.g., [3H]muscimol).
-
Unlabeled GABA (for determining non-specific binding).
-
This compound.
-
Binding buffer.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]muscimol, and varying concentrations of this compound.
-
Include control wells with:
-
Total binding: Membranes and [3H]muscimol only.
-
Non-specific binding: Membranes, [3H]muscimol, and a high concentration of unlabeled GABA.
-
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well and wash to separate bound from free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the concentration of this compound against the specific binding of [3H]muscimol.
Expected Outcome: As a non-competitive antagonist, this compound is not expected to significantly displace the binding of [3H]muscimol from the GABA binding site. The curve will show minimal to no reduction in radioligand binding, even at high concentrations of this compound.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures, the following diagrams illustrate the GABA-A receptor signaling pathway and the experimental workflow for validating non-competitive antagonism.
Caption: GABA-A Receptor Signaling and this compound's Site of Action.
Caption: Workflow for Validating this compound's Antagonism.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
Umifoxolaner: A Comparative Analysis of Bioactivity Against Classical Insecticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Umifoxolaner, a novel isoxazoline insecticide, with that of classical insecticide classes, including organophosphates, carbamates, and pyrethroids. The information is intended for researchers, scientists, and professionals involved in drug development and pest management.
Executive Summary
This compound, an isoxazoline insecticide, demonstrates a distinct mode of action by antagonizing γ-aminobutyric acid (GABA)-gated chloride channels in insects.[1][2] This mechanism contrasts with classical insecticides that primarily target the nervous system through acetylcholinesterase inhibition (organophosphates and carbamates) or modulation of sodium channels (pyrethroids). While specific quantitative bioactivity data for this compound is limited in publicly available literature, data from other isoxazolines suggest a high level of efficacy against a range of arthropod pests. This guide presents available comparative data, detailed experimental protocols for bioactivity assessment, and visual representations of the key signaling pathways involved.
Comparative Bioactivity and Mechanism of Action
Table 1: Comparison of Insecticide Classes
| Feature | This compound (Isoxazolines) | Organophosphates & Carbamates | Pyrethroids |
| Primary Target Site | GABA-gated chloride channels | Acetylcholinesterase (AChE) | Voltage-gated sodium channels |
| Mechanism of Action | Antagonist (blocks chloride ion influx, leading to hyperexcitation) | Inhibitor (prevents breakdown of acetylcholine, leading to continuous nerve stimulation) | Modulator (keeps sodium channels open, leading to hyperexcitation and paralysis) |
| Mode of Entry | Contact and ingestion | Contact, ingestion, and inhalation | Contact and ingestion |
Table 2: Comparative LC50 Values of Isoxazolines and a Classical Insecticide against Mosquitoes
| Insecticide | Class | Species | LC50 (ng/mosquito) |
| Fluralaner | Isoxazoline | Aedes aegypti | ~2.5 |
| Afoxolaner | Isoxazoline | Aedes aegypti | ~5.0 |
| Deltamethrin | Pyrethroid | Aedes aegypti | ~0.3 |
Source: Data adapted from studies on isoxazoline bioactivity. It is important to note that these values are for other isoxazolines and not specifically for this compound.
Signaling Pathways
The distinct mechanisms of action of this compound and classical insecticides are best understood by examining their respective signaling pathways.
This compound: GABA-Gated Chloride Channel Antagonism
This compound acts on the central nervous system of insects by blocking GABA-gated chloride channels. In a resting state, the neurotransmitter GABA binds to its receptor, opening the chloride channel and allowing chloride ions (Cl-) to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses. This compound binds to a site on the GABA receptor, preventing the channel from opening even when GABA is present. This blockage of inhibitory signals leads to hyperexcitation of the central nervous system, resulting in paralysis and death of the insect.
Caption: this compound's antagonism of the GABA-gated chloride channel.
Classical Insecticides: Acetylcholinesterase Inhibition
Organophosphates and carbamates target the enzyme acetylcholinesterase (AChE). In a normal synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, transmitting a nerve impulse. AChE then rapidly breaks down ACh to terminate the signal. Organophosphates and carbamates bind to and inhibit AChE, preventing the breakdown of ACh. This leads to an accumulation of ACh in the synapse, causing continuous stimulation of the postsynaptic neuron, resulting in paralysis and death.
Caption: Acetylcholinesterase inhibition by organophosphates and carbamates.
Classical Insecticides: Sodium Channel Modulation
Pyrethroid insecticides act on the voltage-gated sodium channels in the nerve cell membrane. During a nerve impulse, these channels open to allow sodium ions (Na+) to flow into the neuron, causing depolarization and propagation of the action potential. Pyrethroids bind to these channels and modify their gating properties, causing them to remain open for an extended period. This persistent influx of Na+ leads to repetitive nerve discharges, causing paralysis and eventual death of the insect.
Caption: Sodium channel modulation by pyrethroid insecticides.
Experimental Protocols for Bioactivity Assessment
Standardized bioassays are crucial for determining the efficacy of insecticides. The following are detailed methodologies for two common bioassays.
Adult Vial Test (Contact Toxicity)
This method assesses the toxicity of an insecticide when an adult insect comes into contact with a treated surface.
Materials:
-
Technical grade insecticide
-
Acetone (analytical grade)
-
Glass scintillation vials (20 ml) with screw caps
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Test insects (e.g., adult mosquitoes, flies)
-
Holding containers with food and water
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of the technical grade insecticide in a specific volume of acetone to create a stock solution of a desired concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to achieve a range of concentrations for testing.
-
Vial Coating: Pipette a fixed volume (e.g., 500 µl) of each insecticide dilution into a glass vial. Also, prepare control vials with acetone only.
-
Evaporation: Roll the vials on their sides in a fume hood until the acetone has completely evaporated, leaving a uniform film of the insecticide on the inner surface.
-
Insect Exposure: Introduce a known number of adult insects (e.g., 10-25) into each vial and secure the cap.
-
Observation: Hold the vials at a constant temperature and humidity. Record mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours). An insect is considered dead if it is unable to move when gently prodded.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Caption: Workflow for the Adult Vial Test.
Larval Packet Test (Ingestion and Contact Toxicity)
This bioassay is commonly used to evaluate the toxicity of insecticides against larval stages of insects, particularly those that feed on foliage.
Materials:
-
Technical grade insecticide
-
Solvent (e.g., acetone or water with a surfactant)
-
Artificial diet or host plant leaves
-
Petri dishes or multi-well plates
-
Micropipette
-
Test larvae (e.g., caterpillars)
-
Fine brush
Procedure:
-
Preparation of Treatment Solutions: Prepare a series of insecticide dilutions in a suitable solvent.
-
Diet/Leaf Treatment:
-
Artificial Diet: Incorporate a known volume of each insecticide dilution into a specific amount of molten artificial diet and pour it into petri dishes to solidify.
-
Leaf Dip: Dip host plant leaves of a uniform size into each insecticide dilution for a set period (e.g., 10 seconds) and allow them to air dry.
-
-
Larval Exposure: Place a known number of larvae (e.g., 10) onto the treated diet or leaf in each petri dish. Control groups should be exposed to diet or leaves treated with the solvent only.
-
Incubation: Maintain the petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Caption: Workflow for the Larval Packet Test.
Conclusion
This compound, as an isoxazoline insecticide, presents a distinct and effective mode of action targeting the GABA-gated chloride channels of insects. This mechanism offers a valuable alternative to classical insecticides, particularly in the context of managing insecticide resistance. While direct comparative bioactivity data for this compound is still emerging, the high potency observed in other isoxazolines suggests it holds significant promise for effective pest control. Further research is warranted to establish a comprehensive bioactivity profile of this compound against a broader spectrum of agricultural and public health pests. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and understanding the fundamental differences in the bioactivity of these important insecticide classes.
References
Head-to-Head Comparison: Umifoxolaner and Sarolaner for Ectoparasite Control
A detailed analysis for researchers and drug development professionals.
In the landscape of ectoparasiticides, the isoxazoline class has emerged as a cornerstone for the control of fleas and ticks in companion animals. This guide provides a head-to-head comparison of two members of this class: Umifoxolaner and Sarolaner. While Sarolaner is a well-established compound with a wealth of publicly available data, information on this compound is currently limited in the public domain. This comparison, therefore, synthesizes the extensive research on Sarolaner and presents the available information for this compound, highlighting areas where further research is needed for a complete comparative assessment.
Executive Summary
Sarolaner is a potent and well-characterized isoxazoline with proven efficacy, a rapid speed of kill, and a well-documented pharmacokinetic and safety profile in dogs.[1][2][3][4][5][6][7] In contrast, this compound is identified as a γ-aminobutyric acid (GABA)-gated chloride channel antagonist, but detailed in vivo efficacy, pharmacokinetic, and safety data are not widely available in published literature.[8] This guide presents a comprehensive overview of Sarolaner's performance, supported by experimental data, and outlines the known characteristics of this compound.
Mechanism of Action: Isoxazoline Class
Both this compound and Sarolaner belong to the isoxazoline class of parasiticides. Their primary mechanism of action involves the non-competitive antagonism of insect and acarine γ-aminobutyric acid (GABA)-gated and glutamate-gated chloride channels.[1][2][3] By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and ultimately the death of the ectoparasite.[3][5] This mechanism is highly selective for invertebrate nerve and muscle cells, contributing to the safety profile of these compounds in mammals.[1][2]
References
- 1. youtube.com [youtube.com]
- 2. The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afoxolaner against fleas: immediate efficacy and resultant mortality after short exposure on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Studies at MedVet | Emergency & Specialty Pet Care [medvet.com]
- 5. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of afoxolaner (NexGard®) against natural infestations with Trichodectes canis in dogs under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative speed of kill of sarolaner (Simparica®) and afoxolaner (NexGard®) against induced infestations of Ixodes holocyclus on dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Differential Efficacy of Umifoxolaner and Other Isoxazoline Insecticides on Various Insect Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazoline class of insecticides has emerged as a significant development in pest control, offering potent and often long-lasting efficacy against a range of arthropods. These compounds act as antagonists of GABA-gated chloride channels, leading to hyperexcitation, paralysis, and death in susceptible insects and acarines.[1][2] This guide provides a comparative overview of the differential effects of several key isoxazoline compounds, with a focus on Umifoxolaner and its commercially available counterparts: Fluralaner, Afoxolaner, Lotilaner, and Sarolaner.
While extensive data is available for the latter four compounds, quantitative efficacy data for this compound against a broad range of insect species is not yet widely available in the public domain. This guide, therefore, presents a comprehensive comparison based on existing literature for the established isoxazolines and situates this compound within this class based on its known mechanism of action.
Mechanism of Action: Targeting the Insect Nervous System
Isoxazoline insecticides share a common mode of action, targeting the γ-aminobutyric acid (GABA)-gated chloride channels in the nervous system of insects and other arthropods.[1][2] By blocking these channels, isoxazolines prevent the influx of chloride ions into neurons, which inhibits the hyperpolarization of the cell membrane and leads to uncontrolled nerve stimulation, paralysis, and ultimately, death of the pest.[1][2]
Figure 1: Simplified signaling pathway of isoxazoline insecticides.
Comparative Efficacy of Isoxazoline Insecticides
The following tables summarize the available quantitative data on the efficacy of Fluralaner, Afoxolaner, Lotilaner, and Sarolaner against various insect and acarine species. Efficacy is primarily presented as the median lethal concentration (LC50) or median lethal dose (LD50), which represent the concentration or dose of the insecticide required to kill 50% of a test population.
Table 1: Efficacy Against Fleas and Ticks (Veterinary Pests)
| Insecticide | Species | Efficacy Metric | Value | Exposure Time | Reference |
| Fluralaner | Ctenocephalides felis (Cat flea) | % Efficacy | >99% | 12 weeks | [3] |
| Afoxolaner | Ctenocephalides felis (Cat flea) | % Efficacy | >99% | 1 month | [4] |
| Lotilaner | Ctenocephalides felis (Cat flea) | % Efficacy | >98% | 1 month | [5] |
| Sarolaner | Ctenocephalides felis (Cat flea) | % Efficacy | >99% | 1 month | [6] |
| Fluralaner | Rhipicephalus sanguineus (Brown dog tick) | % Efficacy | 100% | 12 hours | [7] |
| Afoxolaner | Rhipicephalus sanguineus (Brown dog tick) | % Efficacy | 100% | 48 hours | [7] |
| Lotilaner | Amblyomma americanum (Lone star tick) | % Efficacy | 92.3% | 24 hours | [8] |
| Sarolaner | Amblyomma americanum (Lone star tick) | % Efficacy | 4.9% | 24 hours | [8] |
Table 2: Efficacy Against Other Insect Species (Agricultural and Public Health Pests)
| Insecticide | Species | Order | Efficacy Metric | Value | Reference |
| Fluralaner | Aedes aegypti (Yellow fever mosquito) | Diptera | IC50 | 44.02 nM | [9][10] |
| Afoxolaner | Aedes aegypti (Yellow fever mosquito) | Diptera | IC50 | 135.0 - 256.2 nM | [9][10] |
| Lotilaner | Aedes aegypti (Yellow fever mosquito) | Diptera | IC50 | 252.7 - 345.9 nM | [9][10] |
| Isocycloseram (another isoxazoline) | Blattella germanica (German cockroach) | Blattodea | LD50 | 5-15 ng/insect | [11] |
| Isocycloseram | Anopheles stephensi (Stephen's anopheles mosquito) | Diptera | Residual Efficacy | Active at 120-150 mg/m² for 9 months | [11] |
| Chlorantraniliprole (different mode of action) | Plutella xylostella (Diamondback moth) | Lepidoptera | LC50 | 1.8-8.9 fold higher than susceptible strain | [12] |
| Spinetoram (different mode of action) | Plutella xylostella (Diamondback moth) | Lepidoptera | % Mortality | 100% at 20 days post-application | [13] |
Note: Direct comparative studies of all four isoxazolines against a wide range of agricultural and public health pests are limited. The data presented is compiled from various sources and methodologies may differ.
This compound: An Emerging Isoxazoline
This compound (also known as ML-878) is a newer member of the isoxazoline class.[14] Like its predecessors, it is a potent antagonist of GABA-gated chloride channels.[14] While specific, publicly available LC50 and LD50 data across a diverse range of insect species are currently limited, patent literature suggests its potential for broad-spectrum activity against various ectoparasites.[14] Further research and publication of efficacy data are needed to fully characterize its differential effects and compare its potency to other isoxazolines.
Experimental Protocols
The determination of insecticide efficacy relies on standardized bioassay procedures. Below are detailed methodologies for common experiments cited in the evaluation of isoxazoline insecticides.
Larval Immersion Bioassay (for aquatic larval stages, e.g., mosquitoes)
This method is used to determine the lethal concentration (LC50) of an insecticide against the larval stages of insects like mosquitoes.
Figure 2: Workflow for a typical larval immersion bioassay.
Detailed Steps:
-
Preparation of Test Solutions: A stock solution of the insecticide is prepared in a suitable solvent (e.g., ethanol). Serial dilutions are then made to create a range of concentrations.
-
Test Arenas: Glass beakers or similar containers are filled with a standard volume of dechlorinated or distilled water.
-
Introduction of Insecticide: A small, precise volume of each insecticide dilution is added to the corresponding beaker and mixed thoroughly. A control beaker containing only the solvent is also prepared.
-
Introduction of Larvae: A known number of same-instar larvae (typically 20-25) are transferred into each beaker.
-
Incubation: The beakers are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 12:12 light:dark photoperiod).
-
Mortality Assessment: The number of dead or moribund larvae is recorded at predetermined time points, commonly 24 and 48 hours after exposure.
-
Data Analysis: The mortality data is corrected for any mortality observed in the control group using Abbott's formula. A probit or logit analysis is then used to determine the LC50 value and its 95% confidence intervals.
Topical Application Bioassay (for terrestrial insects)
This method is used to determine the lethal dose (LD50) by directly applying a known amount of insecticide to the body of an insect.
Detailed Steps:
-
Preparation of Dosing Solutions: Serial dilutions of the technical grade insecticide are prepared in a volatile solvent like acetone.
-
Insect Immobilization: Test insects of a uniform age and size are briefly anesthetized using carbon dioxide or by chilling.
-
Application of Insecticide: A micro-applicator is used to apply a precise, small volume (e.g., 0.1-1.0 µL) of the insecticide solution to a specific location on the insect's body, typically the dorsal thorax. Control insects are treated with the solvent alone.
-
Holding and Observation: The treated insects are placed in clean containers with access to food and water and held under controlled conditions.
-
Mortality Assessment: Mortality is assessed at set time intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make a coordinated movement when prodded.
-
Data Analysis: The dose-mortality data is analyzed using probit or logit analysis to calculate the LD50, expressed as the weight of insecticide per insect (e.g., ng/insect) or per gram of insect body weight.
CDC Bottle Bioassay (for monitoring insecticide resistance)
The CDC bottle bioassay is a widely used method to assess the susceptibility of insect populations, particularly mosquitoes, to insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. Current review of isoxazoline ectoparasiticides used in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative clinical effectiveness of preparations from the isoxazoline group against ticks Sarcoptes canis | Scientific Progress & Innovations [journals.pdaa.edu.ua]
- 7. US9447077B2 - Crystalline pharmaceutical and methods of preparation and use thereof - Google Patents [patents.google.com]
- 8. Comparative speed of kill provided by lotilaner (Credelio™), sarolaner (Simparica Trio™), and afoxolaner (NexGard™) to control Amblyomma americanum infestations on dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.malariaworld.org [media.malariaworld.org]
- 10. The mosquitocidal activity of isoxazoline derivatives afoxolaner, lotilaner, and fluralaner are not affected by mosquito sugar or antibiotic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and utility of isocycloseram a novel isoxazoline insecticide against urban pests and public health disease vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High levels of resistance to chlorantraniliprole evolved in field populations of Plutella xylostella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Pharmacokinetics of Isoxazoline Ectoparasiticides: A Guide for Researchers
A detailed comparison of the pharmacokinetic profiles of prominent isoxazoline compounds used in veterinary medicine. This guide synthesizes available data to assist researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of parasiticides.
The isoxazoline class of parasiticides has revolutionized the control of fleas and ticks in companion animals. These compounds are potent, orally administered ectoparasiticides that offer convenient and long-lasting protection.[1][2][3] Their mechanism of action involves the non-competitive antagonism of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates, leading to paralysis and death of the parasites.[1][2] While several isoxazolines are commercially available, a direct comparison of their pharmacokinetic properties is essential for informing future drug development and optimizing therapeutic regimens.
This guide provides a comparative overview of the pharmacokinetics of four key isoxazolines: afoxolaner, fluralaner, lotilaner, and sarolaner. It is important to note that while Umifoxolaner is identified as a novel isoxazoline with antiparasitic properties, and is known to be an antagonist of GABA-regulated chloride channels, publicly available pharmacokinetic data for this compound is currently limited.[4] Therefore, a direct quantitative comparison with the other isoxazolines is not feasible at this time.
Mechanism of Action: A Shared Pathway
The primary target of isoxazoline drugs is the nervous system of insects and acari. By blocking ligand-gated chloride channels, these compounds disrupt neurotransmission, leading to uncontrolled neuronal activity and subsequent paralysis and death of the ectoparasite.
Comparative Pharmacokinetic Parameters in Dogs
The following tables summarize key pharmacokinetic parameters for afoxolaner, fluralaner, lotilaner, and sarolaner in dogs following oral administration. These parameters are crucial for understanding the onset, duration, and overall exposure of the drug in the target animal.
| Parameter | Afoxolaner | Fluralaner | Lotilaner | Sarolaner |
| Dose (mg/kg) | 2.5[5][6] | 25-50[7] | 20[8][9] | 2 |
| Tmax (hours) | 2 - 6[5][6] | ~24[7] | 2[8][9] | 1 |
| Cmax (ng/mL) | 1655 ± 332[5][6] | Not specified | Not specified | Not specified |
| Half-life (t1/2) (days) | 15.5 ± 7.8[5][6] | 12 - 15[7] | 30.7[8][9] | 11.9 |
| Bioavailability (%) | 73.9[5][6] | Not specified | >80 (with food)[8][9] | 85.5 |
| Volume of Distribution (Vd/F) (L/kg) | 2.68 ± 0.55[5][6] | 3.1[7] | 6.35[8][9] | 12.5 |
| Clearance (CL/F) (mL/h/kg) | 4.95 ± 1.20[5][6] | 0.14 L/kg/day[7] | 0.18 L/kg/day[8][9] | 10.7 |
Table 1: Oral Pharmacokinetic Parameters of Isoxazolines in Dogs
Comparative Pharmacokinetic Parameters in Cats
Limited pharmacokinetic data is available for some isoxazolines in cats. The following table summarizes the available information for lotilaner.
| Parameter | Lotilaner |
| Dose (mg/kg) | 6 |
| Tmax (hours) | 4 (with food) |
| Cmax (ng/mL) | Not specified |
| Half-life (t1/2) (days) | 33.6 (with food) |
| Bioavailability (%) | ~100 (with food) |
| Volume of Distribution (Vz) (L/kg) | 5.34 |
| Clearance (CL) (L/kg/day) | 0.13 |
Table 2: Oral Pharmacokinetic Parameters of Lotilaner in Cats
Experimental Protocols: A General Overview
The pharmacokinetic studies for these isoxazolines generally follow a standard methodology. The workflow diagram below illustrates a typical experimental design for determining the pharmacokinetic profile of an orally administered compound in a target animal species.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The intravenous and oral pharmacokinetics of afoxolaner used as a monthly chewable antiparasitic for dogs - Vetsmart Bulário [vetsmart.com.br]
- 7. scispace.com [scispace.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Isoxazoline Ectoparasiticides: A Guide for Researchers
A Note on Umifoxolaner: Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no direct comparative efficacy data for the isoxazoline compound this compound against other alternatives could be obtained. As such, this guide provides a detailed comparison of two widely used isoxazoline ectoparasiticides, Afoxolaner and Fluralaner, to serve as a benchmark for researchers and drug development professionals. The experimental protocols and data presented herein are based on published studies for these compounds and reflect industry-standard methodologies for the evaluation of ectoparasiticide efficacy.
Mechanism of Action: GABA-Gated Chloride Channel Antagonism
This compound, like other isoxazolines such as Afoxolaner and Fluralaner, functions as an antagonist of γ-aminobutyric acid (GABA)-gated chloride channels in insects and acarines.[1] This mechanism is crucial for their insecticidal and acaricidal activity. In the invertebrate nervous system, GABA is a primary inhibitory neurotransmitter. When GABA binds to its receptor on the postsynaptic neuron, it opens chloride ion (Cl-) channels, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus inhibiting nerve transmission.
Isoxazolines non-competitively bind to these GABA-gated chloride channels, effectively blocking the influx of chloride ions. This disruption of the inhibitory signal leads to uncontrolled neuronal stimulation, paralysis, and ultimately the death of the parasite.
Caption: Mechanism of action of this compound as a GABA-gated chloride channel antagonist.
Comparative Efficacy of Afoxolaner and Fluralaner Against Fleas
The following tables summarize the efficacy of Afoxolaner and Fluralaner in controlling flea (Ctenocephalides felis) infestations on dogs, based on data from various laboratory and field studies.
Table 1: Speed of Kill Against Existing Flea Infestations
| Time Post-Treatment | Afoxolaner Efficacy (%) | Fluralaner Efficacy (%) | Sarolaner Efficacy (%) | Imidacloprid + Permethrin Efficacy (%) |
| 2 hours | - | - | - | 36.9%[2] |
| 4 hours | - | 60.2%[2] | 48.2%[2] | - |
| 8 hours | 90.8%[2] | 99.6%[2] | 94.7%[2] | - |
| 12 hours | - | 100%[2] | 100%[2] | - |
| 24 hours | - | 100%[2] | 100%[2] | - |
| 48 hours | 100%[2] | 100%[2] | 100%[2] | 80.1%[2] |
Table 2: Persistent Efficacy Against Weekly Flea Re-infestations (Flea counts 24-48 hours post-infestation)
| Study Day | Afoxolaner Efficacy (%) | Fluralaner Efficacy (%) |
| Day 7 | >99.3%[3] | >99.0%[3] |
| Day 14 | >99% | >99% |
| Day 21 | >99% | >99% |
| Day 28/30 | 99.9% - 100% | 100% |
| Day 54-60 | 100% (with monthly redosing) | 100% (single dose) |
| Day 82-86 | 100% (with monthly redosing) | 100% (single dose) |
Comparative Efficacy of Afoxolaner and Fluralaner Against Ticks
The following tables summarize the efficacy of Afoxolaner and Fluralaner against common tick species infecting dogs.
Table 3: Efficacy Against Rhipicephalus sanguineus (Brown Dog Tick)
| Study Day | Afoxolaner (monthly) Efficacy (%) at 24h | Fluralaner (tri-monthly) Efficacy (%) at 24h |
| Day 30-71 | 86.4% - 99.5% | 65.7% - 100% |
| Day 78 | Significantly higher than Fluralaner | - |
| Day 85 | - | - |
Note: A 2015 study showed that at day 78, dogs treated with monthly Afoxolaner had significantly fewer R. sanguineus ticks compared to those treated with Fluralaner at the beginning of the 12-week period.
Table 4: Efficacy Against Dermacentor reticulatus
| Study Day | Afoxolaner (monthly) Efficacy (%) at 24h | Fluralaner (tri-monthly) Efficacy (%) at 24h |
| Day 30-64 | 85.2% - 99.6% | 63.4% - 99.1% |
| Day 71 | Significantly higher than Fluralaner | - |
| Day 78 | Significantly higher than Fluralaner | - |
| Day 85 | Significantly higher than Fluralaner | - |
Note: A 2015 study indicated that monthly administration of Afoxolaner resulted in significantly fewer D. reticulatus ticks on days 71, 78, and 85 compared to a single dose of Fluralaner.
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of ectoparasiticides in dogs, based on the World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines.[4][5]
1. Animal Selection:
-
Species: Healthy adult dogs of a defined breed (e.g., Beagles).
-
Inclusion Criteria: Dogs must be acclimated to the study conditions and demonstrate the ability to sustain a viable ectoparasite infestation.
-
Exclusion Criteria: Dogs with any health conditions that could interfere with the study, or those who have recently been treated with other parasiticides.
2. Housing and Care:
-
Animals are housed individually to prevent cross-contamination.
-
Standard diet and access to water are provided.
-
All procedures are conducted in accordance with animal welfare regulations.
3. Randomization and Blinding:
-
Dogs are ranked based on pre-treatment parasite counts and then randomly allocated to treatment groups (e.g., placebo control, Afoxolaner-treated, Fluralaner-treated).
-
Studies are typically blinded, where the personnel conducting treatments, counts, and observations are unaware of the treatment allocation.
4. Parasite Infestation:
-
Flea Infestation: Each dog is infested with a specific number of unfed adult fleas (e.g., 100 Ctenocephalides felis).
-
Tick Infestation: Each dog is infested with a specific number of unfed adult ticks (e.g., 50 Rhipicephalus sanguineus).
-
Infestations are performed on specified days before and after treatment to assess both curative and persistent efficacy.
5. Treatment Administration:
-
The investigational product is administered according to the manufacturer's instructions (e.g., orally).
-
The control group receives a placebo.
6. Efficacy Assessment:
-
Flea and Tick Counts: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours post-treatment/re-infestation), the number of live fleas and ticks on each dog is counted. This is typically done by combing the entire animal.
-
Calculation of Efficacy: The percentage of efficacy is calculated using the following formula: Efficacy (%) = 100 x ( (Mean number of parasites on control group) - (Mean number of parasites on treated group) ) / (Mean number of parasites on control group)
Caption: Generalized workflow for ectoparasiticide efficacy studies in dogs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Efficacy of afoxolaner (NexGard®) against natural infestations with Trichodectes canis in dogs under field conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestation on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Published Guidelines [waavp.org]
Peer-Reviewed Validation of Isoxazoline Mode of Action: A Comparative Guide
Disclaimer: This guide provides a comparative overview of the mode of action of isoxazoline ectoparasiticides. Due to the limited availability of public-domain, peer-reviewed experimental data specifically for Umifoxolaner, this document uses data from other well-researched isoxazolines, such as Afoxolaner and Fluralaner, as representative examples of the class. This compound is classified as a γ-aminobutyric acid (GABA)-gated chloride channel antagonist, and its mode of action is expected to be consistent with the compounds detailed below[1].
This guide is intended for researchers, scientists, and drug development professionals interested in the validation of the isoxazoline mode of action.
Introduction to Isoxazolines and their Mode of Action
Isoxazolines are a novel class of insecticides and acaricides that have demonstrated high efficacy against a broad spectrum of ectoparasites, including fleas, ticks, and mites. Their primary molecular target is the ligand-gated chloride channels, specifically those gated by the neurotransmitters γ-aminobutyric acid (GABA) and glutamate.
In arthropods, GABA and glutamate are major inhibitory neurotransmitters in the central nervous system. When these neurotransmitters bind to their respective receptors on the postsynaptic membrane, they open chloride ion (Cl-) channels, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve transmission.
Isoxazolines act as non-competitive antagonists of these GABA-gated and glutamate-gated chloride channels. By binding to a site distinct from the neurotransmitter binding site, they block the chloride ion influx. This inhibition of the inhibitory signal leads to hyperexcitation of the parasite's nervous system, resulting in paralysis and subsequent death.
A key feature of isoxazolines is their high selectivity for invertebrate versus mammalian receptors. This selectivity is the basis for their favorable safety profile in veterinary and potentially human medicine.
Comparative Quantitative Data
The following tables summarize key quantitative data from peer-reviewed studies on representative isoxazolines, illustrating their potency and selectivity.
Table 1: Potency of Isoxazolines on Insect GABA-Gated Chloride Channels
| Compound | Insect Species | Receptor Subunit | IC50 (nM) | Reference |
| Afoxolaner | Drosophila melanogaster | RDL | 2.6 | Fipronil-resistant strain |
| Fluralaner | Drosophila melanogaster | RDL | 0.9 | Wild-type strain |
| Fluralaner | Rhipicephalus microplus | RDL | 52-fold more sensitive than GluCl |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity of Isoxazolines for Insect vs. Mammalian GABA Receptors
| Compound | Insect Receptor (IC50, nM) | Mammalian Receptor (IC50, µM) | Selectivity Ratio (Mammalian/Insect) | Reference |
| Afoxolaner | 2.6 (D. melanogaster RDL) | >30 (Rat GABAα1β2γ2) | >11,500 | |
| Fluralaner | 0.9 (D. melanogaster RDL) | 1.9-13 (Human/Canine GABARs) | >2,100 | [2] |
A higher selectivity ratio indicates a greater margin of safety.
Experimental Protocols
The validation of the isoxazoline mode of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the effect of a compound on the function of ion channels expressed in a heterologous system, such as Xenopus laevis oocytes.
Objective: To determine the inhibitory effect of isoxazolines on GABA-gated chloride channels.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the target GABA receptor (e.g., insect RDL or mammalian GABAα1β2γ2).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording.
-
The membrane potential is clamped at a holding potential of -60 to -80 mV.
-
GABA is applied to the oocyte to elicit an inward chloride current.
-
Once a stable GABA-evoked current is established, the isoxazoline compound is co-applied with GABA.
-
The inhibition of the GABA-evoked current by the compound is measured.
-
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value of the isoxazoline.
Radioligand Binding Assays
Binding assays are used to determine the affinity of a compound for its target receptor.
Objective: To measure the binding affinity of isoxazolines to GABA receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from insect heads or from cells expressing the recombinant receptor of interest.
-
Assay Incubation: The membranes are incubated with a radiolabeled ligand that specifically binds to the GABA receptor (e.g., [3H]EBOB or a labeled isoxazoline).
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled isoxazoline compound.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the Ki (inhibition constant) of the isoxazoline, which is a measure of its binding affinity.
Visualizations
The following diagrams illustrate the mode of action of isoxazolines and a typical experimental workflow.
Caption: Mode of action of this compound at the inhibitory synapse.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Conclusion
The mode of action of isoxazolines, including by extension this compound, as potent and selective antagonists of invertebrate GABA-gated and glutamate-gated chloride channels is well-established through a variety of experimental techniques. The quantitative data from representative compounds like afoxolaner and fluralaner demonstrate their high potency against target parasites and significant safety margin with respect to mammals. The detailed experimental protocols provided herein serve as a guide for researchers aiming to validate the activity of new compounds in this class. Further peer-reviewed studies on this compound are needed to confirm its specific activity and selectivity profile.
References
Safety Operating Guide
Navigating the Uncharted Waters of Umifoxolaner Disposal: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, including operational and disposal plans, is paramount for laboratory safety. This document offers procedural, step-by-step guidance for the proper disposal of Umifoxolaner, a novel isoxazoline anti-parasitic agent. In the absence of specific manufacturer or regulatory disposal protocols for this compound, this guide synthesizes best practices for hazardous chemical waste management with available data on related isoxazoline compounds.
The primary objective is to ensure the safety of laboratory personnel and to mitigate the environmental impact of this compound. Given that related isoxazoline compounds are classified as very toxic to aquatic life with long-lasting effects, it is critical to prevent the release of this compound into the environment.
Key Safety and Disposal Information
The following table summarizes crucial data for the safe handling and disposal of this compound and related compounds. This information has been compiled from various safety data sheets and laboratory safety guidelines.
| Parameter | Information | Recommendations |
| Compound Class | Isoxazoline | Handle with care due to potential for environmental toxicity. |
| Primary Hazard | Environmental Toxin | Strictly prohibit drain disposal. All waste must be collected as hazardous chemical waste. |
| Personal Protective Equipment (PPE) | Standard Laboratory Attire | Wear a lab coat, safety glasses with side shields, and nitrile gloves. |
| Spill Management | Absorbent Material | In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container for hazardous waste disposal. |
| Waste Segregation | Designated Hazardous Waste | Segregate this compound waste from other waste streams. This includes pure compound, contaminated labware, and solutions. |
| Container Labeling | Clear and Comprehensive | Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. |
| Institutional Contact | Environmental Health & Safety (EHS) | Always consult your institution's EHS office for specific disposal procedures and requirements. |
Experimental Protocols: A Step-by-Step Disposal Procedure
The following protocol is a general guideline for the disposal of research quantities of this compound. It is imperative to adapt this procedure to comply with your institution's specific hazardous waste management policies.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., pipette tips, weighing boats) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office.
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
2. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris into a sealable bag or container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and dispose of it according to your institution's procedures.
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), and collect the cleaning materials as hazardous waste.
3. Decontamination of Non-Disposable Equipment:
-
Rinse glassware and other equipment that has come into contact with this compound with a suitable solvent.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your EHS office.
4. Packaging and Labeling for Disposal:
-
Ensure all waste containers are securely sealed.
-
Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS number: 2021230-37-3
-
An accurate description of the contents (e.g., "Solid this compound," "Aqueous solution of this compound")
-
The approximate amount of waste
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information
-
5. Storage and Pickup:
-
Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Arrange for waste pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these guidelines, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always prioritize safety and compliance with institutional and regulatory standards.
Personal protective equipment for handling Umifoxolaner
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of Umifoxolaner in a laboratory setting. The following procedures are based on established best practices for handling hazardous chemicals and data from a closely related isoxazoline compound, Afoxolaner, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers should always consult their institution's safety officer and the most current SDS for any chemical before handling.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for Afoxolaner, a structurally similar compound, indicates potential hazards. Afoxolaner is classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects. Given these potential risks, a cautious approach to handling this compound is warranted, employing a comprehensive suite of personal protective equipment.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations* |
| Eye Protection | Safety goggles with side-shields[1] | Full-face shield worn over safety goggles[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile)[1][2] | Double-gloving with chemotherapy-rated gloves[3] |
| Body Protection | Laboratory coat | Disposable gown resistant to chemical permeability[3][4] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area | NIOSH-certified N95 or N100 respirator for potential aerosol generation[5] |
*Higher risk operations include handling large quantities, preparing solutions, or any procedure with a potential for splashing or aerosolization.
II. Operational Procedures for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. The following step-by-step guidance outlines the essential procedures for donning, using, and doffing PPE when working with this compound.
A. Preparation and Donning PPE:
-
Work Area Preparation: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents within easy reach.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning any PPE.
-
Gown/Lab Coat: Don a laboratory coat or a disposable gown. If a gown is used, ensure it is tied securely.
-
Gloves (First Pair if Double-Gloving): Don the first pair of chemical-resistant gloves, ensuring the cuffs are tucked under the sleeves of the gown or lab coat.
-
Eye and Face Protection: Put on safety goggles with side shields. If a higher risk of splashing exists, add a full-face shield over the goggles.
-
Gloves (Second Pair if Double-Gloving): Don the second pair of gloves, ensuring the cuffs go over the sleeves of the gown or lab coat.
B. Handling this compound:
-
Always handle this compound within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Avoid creating dust or aerosols. If weighing a powder, do so carefully on a tared weigh paper or in a contained vessel.
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
C. Doffing PPE and Decontamination:
-
Gloves (Outer Pair): Remove the outer pair of gloves first, peeling them off away from your body and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Gown/Lab Coat: Untie and remove the gown or lab coat by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward. Dispose of it in the appropriate waste stream.
-
Eye and Face Protection: Remove the face shield (if used) and then the safety goggles. Clean and disinfect reusable eye and face protection according to manufacturer and institutional guidelines.
-
Gloves (Inner Pair): Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and any other contaminated materials (e.g., weigh papers, pipette tips), must be placed in a clearly labeled hazardous waste container.[4]
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
IV. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
